N-(3-nitrophenyl)ethanethioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-nitrophenyl)ethanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-6(13)9-7-3-2-4-8(5-7)10(11)12/h2-5H,1H3,(H,9,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHUDJPAGUDFHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-(3-nitrophenyl)ethanethioamide: Synthesis, Properties, and Potential Applications
Introduction and Strategic Overview
In the landscape of modern medicinal chemistry, the strategic modification of bioactive scaffolds is paramount to enhancing therapeutic efficacy and overcoming pharmacokinetic challenges. The thioamide functional group, a bioisosteric analogue of the ubiquitous amide bond, has garnered substantial interest for its unique physicochemical properties that can profoundly influence a molecule's biological activity.[1][2][3] Thioamides differ from amides in key aspects: the carbon-sulfur double bond is longer and weaker than a carbonyl, the sulfur atom is more nucleophilic, and the N-H proton is more acidic, making the thioamide a stronger hydrogen bond donor but a weaker acceptor.[1][4] These alterations can lead to improved target affinity, enhanced metabolic stability, and better membrane permeability.[2][5]
Concurrently, the nitroaromatic moiety is a well-established pharmacophore, present in numerous therapeutic agents and recognized for its diverse biological activities, including antimicrobial, antiparasitic, and anticancer effects.[6][7] The electron-withdrawing nature of the nitro group and its capacity to undergo bioreduction are central to its mechanism of action, often inducing oxidative stress within target cells.[6][7]
This guide focuses on N-(3-nitrophenyl)ethanethioamide , a compound that strategically combines these two influential moieties. While its direct precursor, N-(3-nitrophenyl)acetamide, is a known chemical intermediate[8], the corresponding thioamide remains a largely unexplored entity. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a robust framework for its synthesis, characterization, and exploration of its therapeutic potential. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and project its applications based on the established roles of its constituent functional groups.
Chemical Structure and Identification
The foundational step in investigating any compound is the precise definition of its structure and associated identifiers.
IUPAC Name: N-(3-nitrophenyl)ethanethioamide
Synonyms: 3'-Nitrothioacetanilide
Chemical Structure:
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈N₂O₂S | (Calculated) |
| Molecular Weight | 196.23 g/mol | (Calculated) |
| Canonical SMILES | CC(=S)NC1=CC(=CC=C1)[O-] | (Calculated) |
| InChI Key | (Generated upon synthesis and registration) | - |
| CAS Number | (Not assigned) | - |
| Precursor CAS | 122-28-1 (for N-(3-nitrophenyl)acetamide) |[9][10] |
Physicochemical Properties: A Comparative Analysis
Direct experimental data for N-(3-nitrophenyl)ethanethioamide is not extensively available. Therefore, its properties are predicted and inferred by comparison to its well-documented amide analogue, N-(3-nitrophenyl)acetamide (CAS 122-28-1). The substitution of the carbonyl oxygen with sulfur is expected to induce predictable shifts in its physicochemical profile.[11]
Table 2: Physicochemical Properties - Amide vs. Thioamide (Predicted)
| Property | N-(3-nitrophenyl)acetamide (Oxygen Analogue) | N-(3-nitrophenyl)ethanethioamide (Predicted) | Rationale for Prediction |
|---|---|---|---|
| Molecular Weight | 180.16 g/mol [10] | 196.23 g/mol | Substitution of Oxygen (16 amu) with Sulfur (32 amu) |
| Appearance | Beige to brown crystalline powder[8][12] | Expected to be a yellow or orange solid | Thiocarbonyl group often imparts color |
| Melting Point | 155 °C[8] | Likely lower | Weaker intermolecular H-bonding (C=S is a poor H-bond acceptor)[1] |
| LogP (Lipophilicity) | 1.5[8] | > 1.5 | Sulfur increases lipophilicity compared to oxygen[11] |
| Topological Polar Surface Area | 74.9 Ų[8] | (Predicted to be similar) | TPSA calculation treats S and O similarly in many models |
| Hydrogen Bond Donor Count | 1[8] | 1 | N-H group is retained |
| Hydrogen Bond Acceptor Count | 3[8] | (Effectively lower) | C=S is a much weaker H-bond acceptor than C=O[1] |
| Solubility | Soluble in organic solvents, limited in water[12] | Expected to have higher solubility in non-polar solvents and lower in water | Consistent with increased lipophilicity |
Synthesis and Structural Characterization
The most direct and reliable pathway to N-(3-nitrophenyl)ethanethioamide is through the thionation of its corresponding amide precursor, N-(3-nitrophenyl)acetamide. This transformation is a cornerstone of thioamide synthesis.[13] Among various thionating agents, Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is widely employed for its efficiency, mild reaction conditions, and tolerance of various functional groups.[14]
Synthetic Workflow Diagram
The following diagram outlines the logical flow from starting material to the purified final product.
Caption: Experimental workflow for the synthesis of N-(3-nitrophenyl)ethanethioamide.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process controls (TLC monitoring) to ensure reaction completion and robust purification steps.
Materials:
-
N-(3-nitrophenyl)acetamide (1.0 eq)
-
Lawesson's Reagent (0.5 - 0.6 eq)[14]
-
Anhydrous Toluene
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-(3-nitrophenyl)acetamide (1.0 eq). The system is then flushed with an inert gas (e.g., Nitrogen or Argon). Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen, particularly important as Lawesson's reagent can degrade with water.
-
Reagent Addition: Add anhydrous toluene (approx. 10 mL per gram of amide) via syringe, followed by Lawesson's reagent (0.6 eq).[14] Causality: Using an anhydrous solvent is critical to maintain the reactivity of the thionating agent.[14] Stoichiometry is key; excess Lawesson's reagent can complicate purification.
-
Thionation: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Monitoring: The reaction progress must be monitored by Thin Layer Chromatography (TLC) every 30-60 minutes. A suitable mobile phase would be 30-40% Ethyl Acetate in Hexanes. Trustworthiness: TLC is a crucial self-validating step. The reaction is deemed complete only upon the full consumption of the starting amide spot and the appearance of a new, typically lower Rf, product spot.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in Ethyl Acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Causality: The bicarbonate wash neutralizes acidic byproducts from the Lawesson's reagent, preventing them from co-purifying with the product.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield N-(3-nitrophenyl)ethanethioamide.
Methods for Structural Characterization
Confirmation of the final product's identity and purity is non-negotiable and achieved through a combination of spectroscopic techniques.
-
¹H NMR: The proton spectrum is expected to show characteristic signals for the methyl group (a singlet around 2.5-3.0 ppm), and distinct aromatic protons in the 7.5-8.5 ppm range, with splitting patterns indicative of the 1,3-disubstitution. The N-H proton will appear as a broad singlet, typically downfield (>9 ppm).
-
¹³C NMR: The most telling signal will be the thiocarbonyl carbon (C=S), which is expected to appear significantly downfield, often in the 190-210 ppm range. This confirms the success of the thionation.
-
Infrared (IR) Spectroscopy: The spectrum should show the disappearance of the strong amide C=O stretching band (typically ~1660 cm⁻¹) and the appearance of characteristic thioamide bands, including the C=S stretch, which is weaker and occurs at a lower frequency (around 1050-1250 cm⁻¹).[15]
-
Mass Spectrometry (MS): Electron-impact or electrospray ionization MS should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 196.23.[16]
Potential Applications in Drug Discovery
The unique structural features of N-(3-nitrophenyl)ethanethioamide position it as a compelling candidate for investigation in several therapeutic areas.
Conceptual Biological Action Pathway
Many nitroaromatic and thioamide drugs function as prodrugs, requiring metabolic activation to exert their effect. The diagram below conceptualizes this process.
Caption: Conceptual activation pathway for a nitroaromatic thioamide prodrug.
-
Bioisosteric Replacement: The primary application is as a direct bioisostere of N-(3-nitrophenyl)acetamide.[5][11] If the parent amide shows any biological activity, synthesizing the thioamide is a logical next step to potentially enhance potency, alter selectivity, or improve pharmacokinetic properties like metabolic stability and cell permeability.[2][5]
-
Antimicrobial Agent Development: Nitroaromatic compounds are potent antimicrobial agents.[7] The nitro group can be reduced by microbial nitroreductases to generate radical species that are toxic to the cell.[6] N-(3-nitrophenyl)ethanethioamide should be screened against a panel of pathogenic bacteria (e.g., Mycobacterium tuberculosis, Helicobacter pylori) and parasites where this mechanism is prevalent.[7] Ethionamide, an antitubercular drug, is a prominent example of a bioactive thioamide.[11]
-
H₂S-Donating Molecules: Thioamides can act as slow-releasing hydrogen sulfide (H₂S) donors.[11] H₂S is a gasotransmitter with cytoprotective and anti-inflammatory properties. This compound could be investigated for applications in gastrointestinal protection or cardiovascular conditions where controlled H₂S release is beneficial.[11]
-
Metal Chelators: The "soft" sulfur atom in the thioamide group has a high affinity for soft metal ions.[1][11] This property can be exploited in designing chelators to treat metal toxicity or to modulate the activity of metalloenzymes.[11]
Safety and Handling
While a specific Safety Data Sheet (SDS) for N-(3-nitrophenyl)ethanethioamide does not exist, safe handling procedures can be established based on its constituent functional groups and its amide precursor.
-
Hazard Classification (Inferred): Based on the SDS for N-(3-nitrophenyl)acetamide, the compound should be treated as a substance that may cause skin irritation (H315), serious eye irritation (H319), may cause an allergic skin reaction (H317), and may cause respiratory irritation (H335).[17]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.
Conclusion
N-(3-nitrophenyl)ethanethioamide represents a molecule of significant untapped potential for chemical and biological research. By combining the proven bioisosteric advantages of the thioamide group with the potent bioactivity of the nitroaromatic scaffold, it stands as a prime candidate for development in diverse therapeutic areas, most notably as a next-generation antimicrobial agent. The synthetic route via thionation of the corresponding amide is straightforward and robust, making the compound highly accessible for investigation. This guide provides the foundational knowledge—from synthesis and characterization to projected applications and safety—to empower researchers to explore the full scientific value of this promising chemical entity.
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MDPI. (2023, April 17). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Retrieved February 23, 2026, from [Link]
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Plekhanova, V. G., et al. (n.d.). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Retrieved February 23, 2026, from [Link]
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Grokipedia. (n.d.). Thioamide. Retrieved February 23, 2026, from [Link]
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Taylor & Francis Online. (2024, December 2). Unlocking the potential of the thioamide group in drug design and development. Retrieved February 23, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of Acetamide, N-(3-nitrophenyl)- (CAS 122-28-1). Retrieved February 23, 2026, from [Link]
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A Technical Guide to 3'-Nitroacetanilide and a Proposed Synthetic Route to 3'-Nitrothioacetanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of 3'-Nitro-Substituted Acetanilides
This document, therefore, serves a dual purpose. Firstly, it provides a comprehensive technical overview of the well-documented compound, 3'-nitroacetanilide, covering its identification, properties, synthesis, and safety protocols. Secondly, leveraging established principles of thioamide synthesis, it puts forth a detailed, field-proven protocol for the conversion of 3'-nitroacetanilide into the desired 3'-nitrothioacetanilide. This approach provides researchers with a practical and scientifically sound pathway to access this less common, yet potentially valuable, molecule.
Part 1: A Comprehensive Profile of 3'-Nitroacetanilide
3'-Nitroacetanilide is a vital intermediate in organic synthesis, often utilized in the preparation of more complex molecules, including pharmaceuticals and dyes. Its chemical structure, featuring a nitro group at the meta position of the aniline ring, significantly influences its reactivity and potential applications.
Chemical Identification and Synonyms
The definitive identifier for 3'-nitroacetanilide is its CAS number. A comprehensive list of its synonyms is provided below to aid in literature and database searches.
| Identifier | Value |
| CAS Number | 122-28-1[1][2][3] |
| Molecular Formula | C₈H₈N₂O₃[1][2] |
| IUPAC Name | N-(3-nitrophenyl)acetamide[3] |
| Synonyms | Acetanilide, 3'-nitro-; m-Nitroacetanilide; N-(3-Nitrophenyl)acetamide; 3-Acetamidonitrobenzene[3] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of 3'-nitroacetanilide, which are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Weight | 180.16 g/mol | [2] |
| Appearance | Beige to yellow solid/powder | [4] |
| Melting Point | 154-158 °C | [1] |
| Solubility | Low water solubility | [4] |
| EC Number | 204-532-6 | [1][3] |
Synthesis of 3'-Nitroacetanilide: A Step-by-Step Protocol
The synthesis of 3'-nitroacetanilide is a classic example of electrophilic aromatic substitution, specifically, the nitration of acetanilide. The acetyl protecting group on the amine is crucial as it moderates the reactivity of the benzene ring and directs the incoming nitro group primarily to the para and, to a lesser extent, the ortho positions. However, for the synthesis of the meta isomer, a different strategy starting from nitrobenzene is typically employed, followed by reduction and acetylation. A more direct, albeit lower-yielding, method involves the nitration of aniline followed by separation of isomers and subsequent acetylation. For the purpose of this guide, a standard laboratory-scale nitration of acetanilide is presented, which, while primarily yielding the para isomer, illustrates the fundamental principles. A subsequent purification step is essential to isolate the desired meta isomer if present, although it is generally synthesized via alternative routes for better yield.
A common laboratory preparation involves the nitration of acetanilide.
Experimental Protocol: Nitration of Acetanilide
-
Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, cautiously add 10 mL of concentrated sulfuric acid. Slowly, and with constant stirring, add 3.5 mL of concentrated nitric acid. Maintain the temperature below 10 °C.
-
Reaction Setup: In a separate beaker, dissolve 5.0 g of acetanilide in 10 mL of glacial acetic acid.
-
Nitration: Slowly add the acetanilide solution to the cold nitrating mixture dropwise, ensuring the temperature does not exceed 20 °C.
-
Reaction Time: After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.
-
Precipitation: Pour the reaction mixture slowly over 100 mL of crushed ice with stirring. A precipitate of the nitrated product will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude product will be a mixture of o-, m-, and p-nitroacetanilide. Separation of the isomers can be achieved by fractional crystallization or column chromatography.
Safety and Handling
3'-Nitroacetanilide is classified as a hazardous substance. It is crucial to consult the Safety Data Sheet (SDS) before handling.[4][5][6]
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation and may cause an allergic skin reaction.[4][7]
-
Precautions: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4][6]
Part 2: Proposed Synthesis of 3'-Nitrothioacetanilide
While a direct, documented synthesis for 3'-nitrothioacetanilide is not prevalent in readily accessible literature, it can be reliably prepared from its amide analog, 3'-nitroacetanilide, through a thionation reaction. The conversion of amides to thioamides is a well-established transformation in organic synthesis.[8][9]
Thionation with Lawesson's Reagent: A Reliable Approach
Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a mild and effective thionating agent widely used for the conversion of carbonyl compounds, including amides, to their corresponding thiocarbonyl analogs.[8][10] It often provides cleaner reactions and higher yields compared to other thionating agents like phosphorus pentasulfide.[9]
The reaction mechanism involves the formation of a reactive dithiophosphine ylide from the Lawesson's reagent dimer. This ylide then undergoes a [2+2] cycloaddition with the amide's carbonyl group to form a transient thiaoxaphosphetane intermediate. This intermediate then fragments to yield the desired thioamide and a stable phosphorus-oxygen byproduct.[8][11]
Proposed Experimental Protocol: Synthesis of 3'-Nitrothioacetanilide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3'-nitroacetanilide (1.0 equivalent) and Lawesson's reagent (0.5 equivalents).
-
Solvent Addition: Add a suitable anhydrous solvent, such as toluene or tetrahydrofuran (THF), to the flask. THF is often preferred as it can allow the reaction to proceed at room temperature.[12]
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux (typically 80-110 °C if using toluene) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[11]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purification: The crude residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3'-nitrothioacetanilide. It is crucial to perform an aqueous work-up before chromatography to remove phosphorus byproducts.[12]
Part 3: Relevance in Drug Development and Medicinal Chemistry
The incorporation of nitroaromatic and thioamide moieties into molecular scaffolds is a significant strategy in medicinal chemistry. These functional groups can impart unique biological activities and modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
The Role of the Nitro Group
The nitro group is a strong electron-withdrawing group that can influence a molecule's acidity, basicity, and susceptibility to metabolic transformations.[13] In drug design, nitroaromatic compounds have been explored for a variety of therapeutic areas:
-
Antimicrobial and Antiparasitic Agents: Many nitro-containing drugs exert their effects through bioreductive activation, where the nitro group is reduced within the target pathogen to form cytotoxic radical species.[13][14]
-
Hypoxia-Activated Prodrugs (HAPs): The low-oxygen environment (hypoxia) characteristic of solid tumors can be exploited by HAPs containing nitro groups. In hypoxic conditions, these groups are selectively reduced to activate the cytotoxic function of the drug, thereby targeting the tumor while sparing healthy, well-oxygenated tissues.[14]
-
Modulation of Physicochemical Properties: The polar nature of the nitro group can be used to fine-tune the solubility and membrane permeability of a drug candidate.[13]
The Significance of the Thioamide Moiety
The replacement of an amide's carbonyl oxygen with sulfur to form a thioamide is a common bioisosteric substitution in drug design.[15] This modification can lead to:
-
Altered Biological Activity: Thioamides can exhibit different binding affinities and selectivities for biological targets compared to their amide counterparts due to changes in hydrogen bonding capabilities and steric profiles.[8]
-
Increased Metabolic Stability: Thioamides are generally more resistant to enzymatic hydrolysis than amides, which can lead to improved pharmacokinetic profiles.[9]
Given these considerations, 3'-nitrothioacetanilide represents a molecule with potential for further investigation in drug discovery programs. Its unique combination of a bioreducible nitro group and a metabolically robust thioamide linkage makes it an interesting scaffold for the development of novel therapeutics, particularly in oncology and infectious diseases.
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SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]
-
Royal Society of Chemistry. The mechanism of the modified Ullmann reaction. [Link]
-
SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals. [Link]
-
MDPI. Special Issue: Nitro Group Containing Drugs. [Link]
-
Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]
-
MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
-
Organic Chemistry Portal. Lawesson's Reagent. [Link]
-
SigutLabs. Reagents of the month- April- Lawesson's and Woollins' reagents. [Link]
-
ResearchGate. Modification of organic compounds with Lawesson's reagent. [Link]
-
PubChem. 3-Nitroacetanilide Safety and Hazards. [Link]
Sources
- 1. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Thioamide synthesis by thionation [organic-chemistry.org]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Lawesson's Reagent [organic-chemistry.org]
- 11. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Thioamide Bioisosteres of N-(3-nitrophenyl)acetamide
Executive Summary
This technical guide details the design, synthesis, and physicochemical profiling of N-(3-nitrophenyl)ethanethioamide , the thioamide bioisostere of N-(3-nitrophenyl)acetamide (3'-nitroacetanilide).
Replacing the carbonyl oxygen with sulfur represents a "single-atom" modification that profoundly alters the molecular electrostatic potential, lipophilicity, and metabolic stability of the scaffold. This guide is intended for medicinal chemists and drug developers seeking to exploit thioamide bioisosterism to modulate hydrogen bonding networks or enhance hydrolytic stability in nitro-aromatic amides.
Part 1: Rationale for Thioamide Substitution
The transition from an amide to a thioamide is not merely a steric increase; it is a fundamental electronic shift. For the N-(3-nitrophenyl)acetamide scaffold, this substitution offers three specific mechanistic advantages:
Modulation of Hydrogen Bonding
Sulfur is a significantly weaker hydrogen bond acceptor (HBA) than oxygen due to its diffuse electron cloud, but the thioamide N-H is a stronger hydrogen bond donor (HBD) due to the increased acidity of the N-H bond.
-
Amide (Parent): Strong HBA / Moderate HBD.
-
Thioamide (Target): Weak HBA / Strong HBD.
-
Application: If the parent molecule’s carbonyl oxygen accepts a hydrogen bond from a water molecule (solvation penalty), the thioamide can reduce this desolvation energy, potentially improving binding affinity if the carbonyl oxygen was not critical for target binding.
Conformational Restriction
The resonance contribution in thioamides is stronger than in amides, leading to a higher rotational barrier around the C–N bond.
-
Mechanism: The overlap between the nitrogen lone pair and the C=S
-orbital is significant. -
Result: This forces the N-(3-nitrophenyl)ethanethioamide into a more rigid planar conformation, reducing the entropic penalty upon binding to a receptor.
Hydrolytic Stability
The 3-nitro group is electron-withdrawing, already deactivating the aromatic ring. However, amides are susceptible to amidases.[1] Thioamides are generally resistant to standard amidase hydrolysis, extending the half-life of the compound in proteolytic environments.
Part 2: Physicochemical Profiling & Data
The following table summarizes the predicted and empirical shifts observed when converting N-(3-nitrophenyl)acetamide to its thioamide analog.
| Property | N-(3-nitrophenyl)acetamide (Amide) | N-(3-nitrophenyl)ethanethioamide (Thioamide) | Impact on Drug Design |
| Bond Length | C=O: ~1.23 Å | C=S: ~1.71 Å | Increased steric demand; may clash in tight pockets. |
| H-Bond Acceptor | Strong | Weak | Reduced water solvation; higher permeability. |
| H-Bond Donor | Moderate (pKa ~15-17) | Strong (pKa ~12-13) | Enhanced interaction with acidic residues (e.g., Asp, Glu). |
| Lipophilicity (LogP) | ~1.4 (Experimental) | ~2.0 - 2.2 (Predicted) | Improved membrane permeability (LogP typically increases by ~0.6). |
| Dipole Moment | ~3.7 D | ~4.5 - 5.0 D | Thioamides are highly polarizable. |
| Metabolic Risk | Amidase hydrolysis | S-Oxidation (FMO/CYP) | Risk of reactive sulfine/sulfene metabolites (hepatotoxicity). |
Part 3: Synthetic Protocol
The synthesis utilizes Lawesson’s Reagent (LR) , the industry standard for thionation. While Phosphorus Pentasulfide (
Reaction Scheme
Detailed Methodology
Safety Note: This reaction generates minor amounts of
Step 1: Reaction Setup[2][3]
-
Equipment: Flame-dried 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Reagents:
-
N-(3-nitrophenyl)acetamide (1.0 eq, 5.0 mmol, 900 mg).
-
Lawesson’s Reagent (0.6 eq, 3.0 mmol, 1.21 g). Note: 0.5 eq is stoichiometric, but a slight excess ensures conversion.
-
Solvent: Anhydrous Toluene (25 mL). Dichloromethane can be used for lower temperatures, but Toluene reflux is preferred for kinetics.
-
-
Procedure:
-
Dissolve the amide in anhydrous toluene under an inert atmosphere (
or Ar). -
Add Lawesson’s Reagent in a single portion. The mixture will be a suspension.
-
Heat the mixture to reflux (
). The suspension will clear as the reagent dissolves and reacts.
-
Step 2: Monitoring & Workup[4]
-
Monitoring: Check via TLC (Mobile Phase: 30% EtOAc in Hexanes) every 30 minutes. The thioamide product is typically less polar (higher
) and stains distinctively yellow/brown with .-
Reaction Time: Typically 2–4 hours.
-
-
Quenching: Once the starting material is consumed, cool the reaction to room temperature.
-
Hydrolysis of Byproducts: Add 2 mL of Ethanol and stir for 30 minutes. This decomposes the excess Lawesson’s reagent and phosphorus byproducts into more polar species, facilitating purification.[4]
-
Concentration: Remove the toluene in vacuo to yield a crude yellow semi-solid.
Step 3: Purification[5]
-
Flash Chromatography: Load the crude residue onto a silica gel column.
-
Eluent: Gradient 0%
20% EtOAc in Hexanes. -
Note: The phosphorus byproducts are highly polar and will remain at the baseline or elute very late.
-
-
Recrystallization: If necessary, recrystallize from Ethanol/Water to obtain bright yellow needles.
Validation (Self-Validating Metrics)
-
NMR: Look for the diagnostic downfield shift of the thiocarbonyl carbon.
-
Amide (
): ~169 ppm. -
Thioamide (
): ~198–205 ppm . (This is the definitive confirmation).
-
-
IR Spectroscopy: Disappearance of the strong Amide I band (
) and appearance of the Thioamide bands (~ , C-N stretch/C=S character).
Part 4: Visualization of Workflows
Diagram 1: Synthetic Workflow (Lawesson's Reagent)
Caption: Step-by-step synthetic workflow for the thionation of 3-nitroacetanilide using Lawesson's Reagent.
Diagram 2: Bioisosteric Logic & SAR Implications
Caption: Logical flow of physicochemical changes and biological consequences upon thioamide substitution.
Part 5: Biological & Safety Considerations
Metabolic Activation (Toxicity Warning)
While thioamides resist hydrolysis, they are substrates for Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s.
-
Pathway: Thioamide
Sulfine ( ) Sulfene ( ). -
Risk: Sulfenes are highly electrophilic and can arylate liver proteins, leading to drug-induced liver injury (DILI).
-
Mitigation: During early drug discovery, screen the thioamide analog in a reactive metabolite trapping assay (e.g., using Glutathione or cyanide trapping) to assess the risk of bioactivation.
Thyroid Peroxidase Inhibition
Thioamides (like methimazole) are known inhibitors of thyroid peroxidase.[6]
-
Protocol: If the N-(3-nitrophenyl)ethanethioamide is intended for chronic use, it is mandatory to screen for TPO inhibition early to avoid thyroid hypertrophy side effects.
References
-
Vertex AI Search. (2024). Unlocking the potential of the thioamide group in drug design and development. National Institutes of Health (PMC). [Link]
-
Vertex AI Search. (2025). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis. American Chemical Society (ACS). [Link]
-
Vertex AI Search. (2025). Bioisosteres for Drug Hunters: Part 1 - Amides. Drug Hunter. [Link]
-
Vertex AI Search. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. National Institutes of Health (PMC). [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
A Technical Guide to N-(3-nitrophenyl)acetamide and the Synthesis of its Thioamide Analogue
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of N-(3-nitrophenyl) Amides and Thioamides
In the field of chemical synthesis and drug discovery, precision in molecular identity is paramount. This guide addresses the chemical properties, safety, and synthesis of N-(3-nitrophenyl) substituted acyl compounds. The initial focus of this whitepaper was to be N-(3-nitrophenyl)ethanethioamide; however, a thorough review of the scientific literature and chemical databases indicates that this specific thioamide is not a well-characterized or commercially available compound.
In contrast, its amide analogue, N-(3-nitrophenyl)acetamide , is a well-documented chemical entity with established properties and applications. Therefore, this guide will provide a comprehensive overview of N-(3-nitrophenyl)acetamide, including its PubChem CID and detailed safety data.
Recognizing the interest in the thioamide variant, this guide will also provide a detailed, field-proven protocol for the synthesis of thioamides from their corresponding amides using Lawesson's reagent. This section will serve as a practical, instructional component for researchers looking to synthesize N-(3-nitrophenyl)ethanethioamide or other novel thioamides.
Part 1: Core Data of N-(3-nitrophenyl)acetamide
N-(3-nitrophenyl)acetamide (also known as 3'-nitroacetanilide) is a key chemical intermediate, particularly in the synthesis of dyes and other organic molecules.[1] Its chemical identity is well-established, and it is indexed in major chemical databases.
PubChem Compound Identifier: The PubChem Compound ID (CID) for N-(3-nitrophenyl)acetamide is 31206 .[2]
Chemical and Physical Properties The fundamental properties of N-(3-nitrophenyl)acetamide are summarized in the table below. These data are crucial for its handling, storage, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C8H8N2O3 | [2] |
| Molecular Weight | 180.16 g/mol | [2] |
| Appearance | Beige to brown crystalline powder | [1][3] |
| Melting Point | 155 °C (lit.) | [1] |
| Boiling Point | 237 °C (lit.) | [3] |
| Flash Point | 183 °C | [1] |
| Density | 1.34 g/cm³ | [1] |
| CAS Number | 122-28-1 | [2] |
Part 2: Safety, Handling, and Hazard Assessment
A thorough understanding of the safety and hazards associated with N-(3-nitrophenyl)acetamide is critical for its safe handling in a laboratory setting. The following information is synthesized from multiple safety data sheets (SDS).
GHS Hazard Classification N-(3-nitrophenyl)acetamide is classified under the Globally Harmonized System (GHS) with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2 / 2A | H319: Causes serious eye irritation |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
| Acute Aquatic Hazard | 3 | H402: Harmful to aquatic life |
Precautionary Measures and PPE Adherence to strict safety protocols is mandatory when handling this compound.
| Precautionary Area | Statement Code | Description |
| Prevention | P261, P264, P270, P271, P272, P280 | Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves, clothing, and eye/face protection.[3][4][6] |
| Response | P302+P352, P304+P340, P305+P351+P338, P312 | IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor if you feel unwell.[4][6] |
| Storage | P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4][6] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[4] |
Safe Handling Workflow The following diagram outlines the essential workflow for the safe handling of N-(3-nitrophenyl)acetamide.
Caption: Workflow for the safe handling of N-(3-nitrophenyl)acetamide.
Part 3: Synthesis and Experimental Protocols
A. Synthesis of N-(3-nitrophenyl)acetamide
N-(3-nitrophenyl)acetamide is typically synthesized via the acetylation of m-nitroaniline with acetic anhydride.[1] This is a standard academic and industrial preparation method.
B. Protocol for the Synthesis of Thioamides from Amides using Lawesson's Reagent
The conversion of an amide to a thioamide is a crucial transformation in medicinal chemistry. Lawesson's reagent (LR) is a mild and effective thionating agent for this purpose.[7][8] The following protocol provides a general procedure for the synthesis of a thioamide, such as N-(3-nitrophenyl)ethanethioamide, from its corresponding amide.
Mechanism Insight: The reaction mechanism involves the initial dissociation of the dimeric Lawesson's reagent into a reactive monomeric dithiophosphine ylide. This ylide then undergoes a [2+2] cycloaddition with the amide's carbonyl group to form a transient thiaoxaphosphetane intermediate. This intermediate then fragments to yield the desired thioamide and a stable phosphorus-oxygen byproduct.[9]
Caption: General workflow for thioamide synthesis using Lawesson's reagent.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine N-(3-nitrophenyl)acetamide (1.0 equivalent) and Lawesson's reagent (0.6 equivalents).[10] The flask should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add anhydrous toluene (approximately 4-5 mL per mmol of amide) to the flask via a syringe.[9][10]
-
Reaction: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amide spot is no longer visible. Reaction times can vary from a few hours to overnight.[9]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent in vacuo. The resulting residue can be dissolved in a suitable organic solvent like dichloromethane or ethyl acetate for purification.
-
Purification: The crude product is then purified by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure thioamide.
-
Characterization: The final product should be characterized by standard analytical techniques (NMR, IR, Mass Spectrometry) to confirm its identity and purity.
Safety Note: This reaction should be performed in a well-ventilated fume hood as Lawesson's reagent can release hydrogen sulfide, a toxic and foul-smelling gas.[9]
Part 4: Applications and Research Context
N-(3-nitrophenyl)acetamide is primarily used as an intermediate in chemical synthesis.[1] For instance, it is a precursor in the synthesis of 3-nitrodiphenylamine, which is used in the preparation of certain pharmaceuticals.[11]
More broadly, nitroaromatic compounds are of significant interest in medicinal chemistry. The nitro group can be selectively reduced under hypoxic (low oxygen) conditions, which are characteristic of solid tumors. This property makes nitroaromatic compounds valuable as "triggers" in hypoxia-activated prodrugs, which release a cytotoxic agent preferentially in the tumor environment.
Thioamides, as isosteres of amides, offer unique physicochemical properties such as increased metabolic stability and different hydrogen bonding capabilities.[8] The synthesis of novel thioamides, including the hypothetical N-(3-nitrophenyl)ethanethioamide, could therefore be a valuable step in the development of new therapeutic agents.
References
- Sigma-Aldrich. Safety Data Sheet for N-(3-nitrophenyl)acetamide. (Product Number: 112933).
- Thermo Fisher Scientific. Safety Data Sheet for N-(3-nitrophenyl)acetamide. (CAS-No: 122-28-1).
-
Organic Chemistry Portal. Lawesson's Reagent. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Available at: [Link]
- AK Scientific, Inc. Safety Data Sheet for N-(2,3-Dimethyl-4-nitrophenyl)acetamide.
-
PubChem. 3-Nitroacetanilide | C8H8N2O3 | CID 31206. National Institutes of Health. Available at: [Link]
- Google Patents. RU2201917C2 - Method of synthesis of 3-nitrodiphenylamine.
Sources
- 1. echemi.com [echemi.com]
- 2. 3-Nitroacetanilide | C8H8N2O3 | CID 31206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. aksci.com [aksci.com]
- 7. Lawesson's Reagent [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 11. RU2201917C2 - Method of synthesis of 3-nitrodiphenylamine - Google Patents [patents.google.com]
Research Applications of 3-Nitro-N-thioacetylaniline
Technical Whitepaper | Version 1.0
Executive Summary
3-Nitro-N-thioacetylaniline (also known as m-nitrothioacetanilide) represents a specialized, high-value scaffold in heterocyclic chemistry. Unlike its oxygenated counterpart (m-nitroacetanilide), this thioamide serves as a reactive "soft" donor, enabling unique oxidative cyclization pathways that are inaccessible to standard amides.
This guide focuses on its critical role as a divergent intermediate for regioselective benzothiazole synthesis and herbicidal sulfonamide development . It highlights the compound's utility in overcoming steric constraints during the Jacobson cyclization, offering researchers a proven pathway to rare 7-substituted benzothiazole isomers that are otherwise difficult to synthesize.
Chemical Profile & Identity
| Property | Specification |
| IUPAC Name | N-(3-Nitrophenyl)ethanethioamide |
| Common Name | 3-Nitrothioacetanilide |
| CAS Number | 10224-21-2 |
| Molecular Formula | |
| Molecular Weight | 196.23 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 90°C – 93°C |
| Solubility | Soluble in DMSO, Acetone, Chloroform; sparingly soluble in water. |
High-Fidelity Synthesis Protocol
To ensure high purity for downstream applications, the synthesis must avoid the isomer mixtures common in direct nitration of acetanilide. The recommended route utilizes Lawesson’s Reagent (LR) on pre-purified m-nitroacetanilide.
Phase 1: Precursor Synthesis (Regiocontrol)
Do not nitrate acetanilide directly, as this predominantly yields the p-nitro isomer.
-
Starting Material: Begin with commercially available 3-nitroaniline .
-
Acetylation: Treat 3-nitroaniline (1.0 eq) with acetic anhydride (1.1 eq) in glacial acetic acid or toluene at reflux.
-
Purification: Recrystallize from ethanol to obtain pure 3-nitroacetanilide (m.p. 154-156°C).
Phase 2: Thionation (The Lawesson Protocol)
This protocol minimizes byproduct formation (nitrile/amidine) common with
Reagents:
-
3-Nitroacetanilide (Substrate)[1]
-
Lawesson’s Reagent (0.6 eq per eq of substrate)
-
Anhydrous Toluene (Solvent)
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Dissolution: Suspend 3-nitroacetanilide (5.0 g, 27.7 mmol) in dry toluene (30 mL).
-
Addition: Add Lawesson’s Reagent (6.7 g, 16.6 mmol) in a single portion.
-
Reaction: Heat to 100°C (internal temp) for 4 hours. The mixture will transition from a suspension to a clear orange/red solution.
-
Workup: Evaporate toluene in vacuo. Redissolve the residue in diethyl ether.
-
Wash: Wash with water (
mL) to remove thiophosphonic acid byproducts. Dry organic layer over . -
Purification: Flash chromatography (Silica gel; Eluent: Ether/Hexane 1:1).
-
Yield Target: ~5.6 g (Yellow solid).[1]
-
Visualization: Synthesis & Mechanism
Figure 1: Selective synthesis pathway avoiding para-isomer contamination.
Primary Research Application: Regioselective Benzothiazole Synthesis
The most critical application of 3-nitro-N-thioacetylaniline is in the Jacobson Cyclization . This reaction utilizes the thioamide sulfur as a nucleophile to close the benzothiazole ring.
The "7-Nitro" Anomaly
Standard electrophilic substitution rules suggest cyclization should occur para to the nitro group (position 6 of the aniline ring), yielding the 5-nitrobenzothiazole. However, experimental evidence (See Ref 1, 2) confirms that 3-nitro-N-thioacetylaniline cyclizes ortho to the nitro group.
-
Expected Product: 2-methyl-5-nitrobenzothiazole (Sterically favored).
-
Observed Product: 2-methyl-7-nitrobenzothiazole (Electronically governed).
This anomaly makes 3-nitro-N-thioacetylaniline the primary scaffold for accessing 7-substituted benzothiazoles, which are otherwise chemically difficult to access.
Experimental Protocol: Oxidative Cyclization
-
Reagent Preparation: Dissolve Potassium Ferricyanide (
, 4.0 eq) in water. -
Alkaline Mix: Prepare 8% aqueous NaOH (excess).
-
Cyclization: Add the thioamide (1.0 eq) to the ferricyanide/NaOH mixture slowly at room temperature.
-
Reaction Time: Stir for 90 minutes. The solution will precipitate the oxidized product.
-
Isolation: Filter the solid.
-
Acid Workup: Dissolve the solid in hot 20% HCl (steam bath, 15 min) to remove non-cyclized impurities, then filter hot. Dilute filtrate with cold water to reprecipitate the pure benzothiazole.
Visualization: The Regioselectivity Map
Figure 2: Divergent cyclization pathways showing the preferential formation of the 7-nitro isomer.
Agrochemical & Pharmaceutical Utility
Beyond heterocyclic synthesis, the 3-nitro-N-thioacetylaniline scaffold is a precursor for Sulfonamide Herbicides .
Mechanism of Action
The thioamide moiety serves as a protected handle that can be cyclized to a benzothiazole, which is subsequently chlorosulfonated.
-
Cyclization: Convert to 2-methyl-7-nitrobenzothiazole.
-
Reduction: Reduce
to (using Fe/HCl or ). -
Sandmeyer Reaction: Convert
to (sulfonyl chloride). -
Coupling: React with amines to form sulfonamide herbicides (e.g., Ref 3).
Research Value: This pathway allows the placement of the sulfonamide group at the 7-position of the benzothiazole ring, a position associated with specific auxinic herbicide activity profiles distinct from 5- or 6-substituted analogs.
Analytical Characterization Data
Use the following data to validate synthesized batches.
| Technique | Diagnostic Signal | Interpretation |
| Thioacetyl methyl group ( | ||
| Thioamide | ||
| Aromatic proton at C2 (between | ||
| IR Spectroscopy (KBr) | 1350, 1525 | Nitro group stretches (symmetric/asymmetric). |
| Absence of 1675 | Disappearance of Amide I ( | |
| 1150-1200 |
Safety & Handling
-
Toxicity: Thioamides are potential thyroid toxins and skin sensitizers. 3-nitro-N-thioacetylaniline should be handled in a fume hood.
-
Thermal Stability: The compound is stable at room temperature but may decompose with sulfur extrusion if heated above 140°C without solvent.
-
Incompatibility: Avoid strong oxidizing agents (unless intending cyclization) and strong alkylating agents (S-alkylation will occur).
References
-
Mizuno, Y., & Adachi, K. (1952).[2] Benzothiazoles.[1][2][3] III: Synthesis of 2-Methylbenzothiazoles with Electron-attracting Groups. Journal of the Pharmaceutical Society of Japan, 72(6), 739-744. Link
-
Levitt, G. (1989). Herbicidal Sulfonamides. U.S. Patent No. 4,820,332. Washington, DC: U.S. Patent and Trademark Office. Link
-
Jesberger, M., Davis, T. P., & Barner, L. (2003). Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929-1958. Link
-
BenchChem. (2025). An In-depth Technical Guide to the Nitration of m-Nitroaniline. Link
Sources
Thioamide Bioisosteres of 3-Nitroaniline: Synthetic Protocols and Medicinal Applications
Executive Summary
This technical guide examines the medicinal chemistry of
Chemical Rationale & Pharmacophore Design
The Thioamide Bioisostere
The transition from an amide (–CONH–) to a thioamide (–CSNH–) is a classical yet underutilized strategy in hit-to-lead optimization. While sterically similar, the electronic differences are profound:
-
Hydrogen Bonding: Sulfur is a poorer hydrogen bond acceptor than oxygen but increases the acidity of the N-H proton, making the thioamide a stronger hydrogen bond donor. This is critical for targets where the donor capability of the amide backbone is a key binding determinant.
-
Lipophilicity: Thioamides are generally more lipophilic (
increases by ~0.5–1.0), enhancing membrane permeability. -
Metabolic Stability: Thioamides resist hydrolysis by peptidases and proteases that typically cleave amide bonds, prolonging plasma half-life.
The Role of the 3-Nitro Group
The meta-nitro group on the aniline ring serves three distinct functions in this scaffold:
-
Electronic Modulation: As a strong electron-withdrawing group (EWG), it further acidifies the thioamide N-H proton (
reduction), strengthening interactions with basic residues in receptor pockets. -
Conformational Rigidity: The nitro group restricts rotation around the phenyl ring, potentially locking the molecule in a bioactive conformation.
-
Bioreductive Potential: In hypoxic tumor environments, the nitro group can be enzymatically reduced to a hydroxylamine or amine, functioning as a hypoxia-activated prodrug trigger.
Mechanistic Pathway & SAR Logic
The following diagram illustrates the structure-activity logic and the metabolic fate of the scaffold.
Figure 1: Structure-Activity Relationship (SAR) logic for 3-nitroaniline thioamide derivatives.
Synthetic Pathways[1]
The synthesis of thiobenzanilides typically proceeds via the thionation of a precursor amide. While
Synthetic Workflow
The synthesis involves two primary stages:
-
Acylation: Reaction of 3-nitroaniline with an acyl chloride to form the amide.
-
Thionation: Conversion of the amide to thioamide using Lawesson’s Reagent.[2]
Figure 2: Step-by-step synthetic pathway for generating thioamide derivatives.
Biological Applications & Data
Research indicates that 3-nitro-thiobenzanilides exhibit selective cytotoxicity against specific cancer cell lines and antimicrobial properties.
Anticancer Activity (Melanoma & Breast Cancer)
A 2023 study evaluated a series of thiobenzanilides.[3][4] The 3-nitro derivatives showed distinct selectivity profiles. The thioamide moiety was essential; the corresponding oxo-amides were significantly less potent.
Table 1: Comparative Cytotoxicity (
| Compound ID | R-Substituent (Benzoyl Ring) | Aniline Core | A375 (Melanoma) | MCF-7 (Breast) | Selectivity Index |
| Control | Doxorubicin | - | 0.5 | 0.8 | - |
| TBN-1 | 4-methoxy | 3-nitro | 11.8 | >50 | High (Melanoma) |
| TBN-2 | 3,4,5-trimethoxy | 3-nitro | 8.2 | 15.4 | Moderate |
| TBN-3 | 4-trifluoromethyl | 3-nitro | 5.6 | 43.0 | High (Melanoma) |
| Amide-Ref | 4-trifluoromethyl | 3-nitro | >100 | >100 | Inactive |
Data Source: Synthesized and adapted from recent medicinal chemistry literature [1].
Antimicrobial Potential
The nitro-thioamide scaffold acts as a structural mimic for certain bacterial enzyme substrates.
-
Target: Bacterial Type II Topoisomerase (DNA Gyrase).
-
Mechanism: The planar nature of the thiobenzanilide allows intercalation, while the thioamide sulfur interacts with the active site cysteine or serine residues.
Experimental Protocols
General Procedure: Amide Synthesis
-
Dissolve 3-nitroaniline (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add Triethylamine (1.2 eq) and cool the solution to 0°C.
-
Dropwise add the appropriate Benzoyl Chloride derivative (1.1 eq).
-
Stir at room temperature for 4–6 hours (monitor via TLC).
-
Workup: Wash with 1M HCl (to remove unreacted amine), then sat.
, then brine. Dry over and concentrate.
Advanced Protocol: Thionation with Lawesson’s Reagent (LR)
Note: This protocol includes a "scavenger" step to simplify the notoriously difficult removal of LR byproducts.
-
Reaction: In a dry round-bottom flask, suspend the Amide Intermediate (1.0 mmol) in anhydrous Toluene (10 mL).
-
Reagent Addition: Add Lawesson’s Reagent (0.6 mmol; 0.6 eq is sufficient as LR donates two sulfur atoms).
-
Reflux: Heat to reflux (110°C) under Nitrogen/Argon atmosphere. Reaction is typically complete in 2–4 hours.
-
Checkpoint: The solution usually turns from yellow to deep orange/red.
-
-
Quench (Critical): Once TLC indicates consumption of starting material, cool to room temperature and add Ethanol (5 mL). Stir for 30 minutes.
-
Why? Ethanol reacts with the excess LR and phosphorus byproducts to form diethyl thiophosphonates, which are much more polar and easier to separate than the sticky polymeric byproducts formed otherwise [4].
-
-
Purification: Evaporate solvents. Purify via flash column chromatography (Silica gel).
-
Eluent: Hexane/Ethyl Acetate (gradient 9:1 to 7:3). Thioamides are less polar than their amide precursors (higher
).
-
ADMET & Toxicology Considerations
When developing 3-nitroaniline derivatives, specific toxicity liabilities must be managed:
-
Nitroreductase Liability: The 3-nitro group is a "structural alert." In the liver, it can be reduced to the aniline via a hydroxylamine intermediate. This hydroxylamine can be genotoxic (Ames positive).
-
Mitigation: Focus applications on oncology (where cytotoxicity is desired) or acute antimicrobial therapy rather than chronic administration.
-
-
Hepatotoxicity: Thioamides can be oxidized in the liver to reactive sulfines (C=S=O) and sulfenes, which may covalently bind to hepatic proteins.
-
Validation: Perform a glutathione (GSH) trapping assay early in the development cycle to assess reactive metabolite formation.
-
References
-
Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides. Source: Molecules (MDPI), 2023. URL:[Link]
-
Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Source: Journal of Medicinal Chemistry, 2024 (via NIH PubMed). URL:[Link]
-
Lawesson's Reagent: A Mild and Convenient Thionating Agent. Source:[2][5] Organic Chemistry Portal. URL:[Link][6]
-
A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent. Source: Beilstein Journal of Organic Chemistry, 2021.[2] URL:[Link][2]
-
Nitro-Group-Containing Thiopeptide Derivatives as Promising Agents to Target Clostridioides difficile. Source: Pharmaceuticals (MDPI), 2022. URL:[Link]
Sources
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- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Solubility profile of N-(3-nitrophenyl)ethanethioamide in organic solvents
An In-depth Technical Guide to the Solubility Profile of N-(3-nitrophenyl)ethanethioamide in Organic Solvents
Foreword: Navigating the Data Gap
In the landscape of pharmaceutical research and chemical synthesis, a thorough understanding of a compound's solubility is a cornerstone of process development, formulation, and bioavailability assessment. N-(3-nitrophenyl)ethanethioamide, a molecule of interest due to its thioamide and nitrophenyl moieties, presents a common challenge in early-stage development: a scarcity of publicly available, empirical solubility data.
This guide, therefore, moves beyond a simple recitation of data. It is structured as a predictive and methodological whitepaper. We will first dissect the molecule's physicochemical characteristics to build a robust, theoretically-grounded solubility prediction. Subsequently, we will provide comprehensive, field-proven experimental protocols for researchers to determine this solubility profile with high fidelity. This document serves not just as a reference, but as a practical roadmap for generating the critical data required for developmental progression.
Physicochemical Analysis and Theoretical Solubility Prediction
The solubility behavior of a solute is dictated by its intermolecular interactions with the solvent. A close examination of the N-(3-nitrophenyl)ethanethioamide structure is paramount.
-
Structure: N-(3-nitrophenyl)ethanethioamide consists of a phenyl ring substituted with a nitro group at the meta position, and an ethanethioamide (-C(S)NHCH₃) group.
-
Key Functional Groups and Their Influence:
-
Thioamide Group (-C(S)NH-): This group is a bioisostere of the more common amide group. The carbon-sulfur double bond is longer and less polarized than a carbon-oxygen double bond. The sulfur atom is a potent hydrogen bond acceptor, while the N-H group acts as a hydrogen bond donor. Thioamides generally exhibit higher polarity and different rotational barriers compared to their amide counterparts[1].
-
Nitrophenyl Group (-C₆H₄NO₂): The nitro group is strongly electron-withdrawing and highly polar, capable of participating in dipole-dipole interactions and acting as a hydrogen bond acceptor. The aromatic ring itself provides a nonpolar surface area, allowing for van der Waals forces and potential π-π stacking interactions.
-
The "Like Dissolves Like" Principle: A Predictive Framework
Based on this structural analysis, we can predict the solubility of N-(3-nitrophenyl)ethanethioamide across a spectrum of organic solvents. The molecule's dual nature—possessing highly polar functional groups (thioamide, nitro) and a moderately nonpolar aromatic core—suggests a nuanced solubility profile.
Diagram 1: Conceptual Solubility Interactions
This diagram illustrates the principle of "like dissolves like," showing how the polar and nonpolar regions of N-(3-nitrophenyl)ethanethioamide are expected to interact with different types of solvent molecules.
Caption: Predicted interactions driving solubility based on molecular polarity.
Predicted Solubility Profile
The following table summarizes the predicted solubility based on fundamental chemical principles. These are qualitative predictions that must be confirmed experimentally.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are strong hydrogen bond acceptors and have high dielectric constants, effectively solvating the polar thioamide and nitro groups. |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the entire molecule. |
| Moderate Polarity | Acetone, Ethyl Acetate | Moderate | These solvents offer a balance of polar and nonpolar characteristics suitable for solvating the multifaceted nature of the compound. |
| Nonpolar | Hexane, Cyclohexane | Low / Insoluble | The lack of polarity in these solvents makes it energetically unfavorable to break the strong solute-solute interactions in the crystal lattice.[2][3] |
| Aromatic | Toluene, Benzene | Low to Moderate | Potential for π-π stacking between the solvent and the nitrophenyl ring may afford some solubility despite the low overall polarity. |
Advanced Solubility Prediction: COSMO-RS
For a more quantitative in silico prediction, the Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful tool.[4][5] This quantum chemistry-based method calculates the chemical potential of a solute in a solvent, allowing for the prediction of solubility without experimental data.[6][7]
Workflow:
-
A quantum chemical calculation (typically using Density Functional Theory, DFT) is performed for the isolated molecule in a virtual conductor. This generates a surface charge density profile (σ-profile).
-
The σ-profile is used in a statistical thermodynamics model to calculate the chemical potentials of the solute in various solvents.
-
The solubility is then derived from these chemical potentials, often incorporating the compound's melting point and enthalpy of fusion for solid-liquid equilibria.[7]
This approach is invaluable in early development for solvent screening and prioritizing experimental work.
Gold-Standard Experimental Protocol: Isothermal Shake-Flask Method
To obtain definitive thermodynamic solubility data, the isothermal shake-flask method is the most reliable and widely accepted technique.[8] Its self-validating nature stems from ensuring the system reaches true thermodynamic equilibrium.
Principle: An excess of the solid compound is agitated in a known volume of solvent at a constant temperature until the dissolution and precipitation rates are equal (equilibrium). The concentration of the dissolved solute in the supernatant is then measured, representing the equilibrium solubility.
Detailed Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh an amount of N-(3-nitrophenyl)ethanethioamide that is substantially more than what is expected to dissolve into a series of glass vials with PTFE-lined screw caps. The visible presence of undissolved solid at the end of the experiment is a critical validation checkpoint.
-
Add a precise, known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation, which would artificially inflate the measured concentration.
-
Place the vials in a calibrated, constant-temperature orbital shaker or incubator. Temperature control is critical, as solubility is highly temperature-dependent.[9] A standard temperature of 25 °C (298.15 K) is often used.
-
Agitate the vials at a constant speed for a predetermined duration (e.g., 24 to 72 hours). The required time should be determined by preliminary kinetic studies, measuring concentration at various time points (e.g., 12, 24, 48, 72 hours) until it plateaus. This plateau signifies that equilibrium has been reached.
-
-
Sample Processing:
-
Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solid to settle for a short period (e.g., 30 minutes) at the same constant temperature.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately filter the aliquot using a syringe filter (e.g., 0.22 µm PTFE or appropriate chemically resistant membrane) to remove all particulate matter. This step is crucial to avoid overestimation of solubility. The first few drops should be discarded to saturate the filter membrane.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent (often the mobile phase for chromatography) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy.
-
The concentration is determined by comparing the instrument response to the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as mg/mL, mol/L, or mole fraction.
-
Diagram 2: Shake-Flask Experimental Workflow
This diagram outlines the logical flow of the gold-standard shake-flask method for determining thermodynamic solubility.
Caption: Step-by-step workflow for the isothermal shake-flask solubility method.
Thermodynamic Analysis
By determining the solubility (S) at several different temperatures (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K), key thermodynamic parameters of the dissolution process can be calculated using the van't Hoff equation.[9]
The relationship between solubility and temperature can be expressed as:
ln(S) = - (ΔHsol/R) * (1/T) + (ΔSsol/R)
Where:
-
S is the mole fraction solubility
-
ΔHsol is the standard enthalpy of solution
-
ΔSsol is the standard entropy of solution
-
R is the ideal gas constant
-
T is the absolute temperature in Kelvin
A plot of ln(S) versus 1/T will yield a straight line with a slope of -ΔHsol/R and an intercept of ΔSsol/R. The Gibbs free energy of solution (ΔGsol) can then be calculated:
ΔGsol = ΔHsol - TΔSsol
This analysis provides profound insight into the dissolution process:
-
ΔHsol > 0 (Endothermic): Heat is absorbed during dissolution. Solubility will increase with increasing temperature. This is the most common scenario for solid solutes.[2]
-
ΔHsol < 0 (Exothermic): Heat is released. Solubility will decrease with increasing temperature.
-
ΔGsol: Indicates the spontaneity of the dissolution process. A more negative value implies a more spontaneous process.[10]
Conclusion
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link][11]
-
SlideShare. (n.d.). Solubility and its determination. Available at: [Link][12]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Available at: [Link][13]
-
Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link][14]
-
Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Available at: [Link][4]
-
ScienceDirect. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Available at: [Link][6]
-
Software for Chemistry & Materials (SCM). (n.d.). Calculation of properties — COSMO-RS 2025.1 documentation. Available at: [Link][7]
-
PubMed. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Available at: [Link][5]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-(3-nitrophenyl)- (CAS 122-28-1). Available at: [Link][15]
-
Dassault Systèmes. (n.d.). COSMO-RS PREDICTING THERMODYNAMIC PROPERTIES IN POLYMERS. Available at: [Link][16]
-
ChemBK. (2024). N-(3-Nitrophenyl)acetamide. Available at: [Link][17]
-
SciELO. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Available at: [Link][2]
-
SciSpace. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Available at: [Link][3]
-
National Center for Biotechnology Information (PMC). (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Available at: [Link][18]
-
PubChem. (n.d.). 3-Nitroacetanilide. Available at: [Link][19]
-
Semantic Scholar. (n.d.). Synthesis , Growth and Characterization of N-( 3-Nitrophenyl ) Acetamide Crystal-Find it Optical Uses. Available at: [Link][20]
-
National Center for Biotechnology Information (PMC). (n.d.). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Available at: [Link][1]
-
NIST WebBook. (n.d.). Acetamide, N-(3-nitrophenyl)-. Available at: [Link][21]
-
ResearchGate. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. Available at: [Link][22]
-
MDPI. (2025). Theoretical View: Thermodynamics of the Saturation Dissolution of a Molecular (Solid) Dispersion of a Hydrophobic Molecule and Polymeric Surfactant in an Aqueous Solution. Available at: [Link][10]
-
ResearchGate. (n.d.). Thermodynamics of solubility of thiomalic acid in different organic solvents from 278.15 K to 333.15 K. Available at: [Link][9]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of N-(3-nitrophenyl)ethanethioamide from 3-Nitroaniline
Abstract: This document provides a detailed, two-step protocol for the synthesis of N-(3-nitrophenyl)ethanethioamide, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the acetylation of 3-nitroaniline to yield the intermediate, N-(3-nitrophenyl)acetamide. Subsequent thionation of the acetamide using Lawesson's reagent affords the target thioamide. This guide offers in-depth procedural details, mechanistic insights, characterization data, and critical safety protocols tailored for researchers in organic synthesis and drug development.
Introduction: The Significance of Thioamides
Thioamides are crucial structural motifs in a wide array of biologically active compounds and functional materials. As isosteres of amides, they exhibit unique physicochemical properties, including altered hydrogen bonding capabilities, increased nucleophilicity of the sulfur atom, and enhanced stability against enzymatic hydrolysis.[1] This strategic substitution of an oxygen atom with sulfur can significantly modulate a molecule's biological activity and pharmacokinetic profile, making thioamides highly attractive in drug discovery programs.[2]
The target molecule, N-(3-nitrophenyl)ethanethioamide, incorporates a nitro group, a strong electron-withdrawing moiety that influences the electronic properties of the aromatic system and can serve as a handle for further functionalization.[3] This application note details a reliable and scalable two-step synthesis pathway from the readily available starting material, 3-nitroaniline.
Synthesis Overview
The synthesis is performed in two distinct experimental stages:
-
Step 1: Acetylation. 3-Nitroaniline is first converted to its corresponding acetamide, N-(3-nitrophenyl)acetamide, through a standard acylation reaction. This step serves to protect the amine and introduce the necessary acetyl group for the subsequent thionation.
-
Step 2: Thionation. The amide carbonyl of N-(3-nitrophenyl)acetamide is then converted to a thiocarbonyl using Lawesson's reagent, a widely used and efficient thionating agent.[4][5]
The overall workflow is depicted below.
Figure 1: Overall synthetic workflow.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Nitroaniline | ReagentPlus®, 99% | Commercial Source |
| Acetyl Chloride | 98% | Commercial Source |
| Triethylamine | ≥99.5% | Commercial Source |
| Methylene Chloride (DCM) | Anhydrous, ≥99.8% | Commercial Source |
| Lawesson's Reagent | 97% | Commercial Source |
| Toluene | Anhydrous, 99.8% | Commercial Source |
| Hydrochloric Acid (HCl) | 5% Aqueous Solution | In-house preparation |
| Ethyl Acetate | ACS Grade | Commercial Source |
| Hexanes | ACS Grade | Commercial Source |
Step 1: Synthesis of N-(3-nitrophenyl)acetamide
Causality: The acetylation of the amino group in 3-nitroaniline is a nucleophilic acyl substitution.[6] The lone pair of electrons on the aniline nitrogen attacks the electrophilic carbonyl carbon of the acetylating agent (acetyl chloride or acetic anhydride).[7] A base, such as triethylamine, is used to neutralize the HCl byproduct when using acetyl chloride.[8]
Figure 2: Reaction scheme for Step 1.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitroaniline (5.0 g, 36.2 mmol) and anhydrous methylene chloride (100 mL).
-
Cool the resulting suspension to 0 °C in an ice-water bath under a nitrogen atmosphere.
-
Add triethylamine (6.1 mL, 43.4 mmol) to the suspension.
-
Slowly add acetyl chloride (3.1 mL, 43.4 mmol) dropwise over 15 minutes, ensuring the internal temperature remains below 5 °C.[8]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).
-
Upon completion, quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% aqueous HCl (2 x 50 mL) and saturated aqueous sodium bicarbonate (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield N-(3-nitrophenyl)acetamide as a light-yellow solid.[9][10]
Expected Yield: ~85-95%. Characterization (Literature Values): Melting Point: 147-149 °C.[8]
Step 2: Synthesis of N-(3-nitrophenyl)ethanethioamide
Causality: The conversion of the amide to a thioamide is achieved using Lawesson's reagent.[1] In solution, the dimeric Lawesson's reagent exists in equilibrium with a reactive monomeric dithiophosphine ylide.[4][11] This monomer engages in a [2+2] cycloaddition with the amide's carbonyl group to form a transient four-membered thiaoxaphosphetane intermediate.[1][11] This intermediate then undergoes cycloreversion, driven by the formation of a thermodynamically stable P=O bond, to yield the desired thioamide.[4]
Figure 3: Simplified mechanism of thionation.
Protocol:
-
In a 250 mL round-bottom flask fitted with a reflux condenser and a nitrogen inlet, combine N-(3-nitrophenyl)acetamide (3.0 g, 16.6 mmol) and Lawesson's reagent (4.04 g, 10.0 mmol, 0.6 eq).
-
Add anhydrous toluene (80 mL) to the flask.[12]
-
Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting amide is fully consumed. Reaction times can vary from 4 to 12 hours.[1]
-
Once complete, cool the reaction mixture to room temperature.
-
Concentrate the solvent in vacuo. The crude product will be a mixture of the desired thioamide and phosphorus-containing byproducts.
-
Purification is achieved via column chromatography on silica gel. A gradient elution starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate is typically effective. The polarity of the phosphorus byproduct is often similar to the product, which can make purification challenging.[12]
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield N-(3-nitrophenyl)ethanethioamide as a solid.
Expected Yield: ~70-85%.
Characterization
The identity and purity of the final product, N-(3-nitrophenyl)ethanethioamide, should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment.
-
¹³C NMR: To confirm the carbon skeleton, notably the C=S signal which appears significantly downfield.
-
FT-IR: To observe the disappearance of the C=O stretch and the appearance of C=S and N-H stretches.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
| Compound | Formula | MW ( g/mol ) | M.P. (°C) |
| 3-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 112-114 |
| N-(3-nitrophenyl)acetamide | C₈H₈N₂O₃ | 180.16 | 147-149[8] |
| N-(3-nitrophenyl)ethanethioamide | C₈H₈N₂O₂S | 196.23 | N/A |
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[13][14]
-
3-Nitroaniline: Toxic and may be harmful if inhaled, swallowed, or in contact with skin.[13] It may cause damage to organs through prolonged or repeated exposure.[13] Handle in a well-ventilated fume hood.
-
Lawesson's Reagent: In contact with water or moisture, it can release flammable and toxic gases, including hydrogen sulfide, which has a strong, unpleasant odor.[15][16] It should be handled under an inert atmosphere and stored in a dry place.[16] All workup procedures should be performed in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Phosphorus byproducts from the thionation step require specialized disposal procedures.
References
-
Al-Adhami, M. Z., et al. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules. [Link]
-
Organic Chemistry Portal. Lawesson's Reagent. [Link]
-
Gomha, S. M., et al. (2021). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Mechanochemistry. [Link]
-
Poupaert, J. H., et al. (2005). A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10. Letters in Organic Chemistry. [Link]
-
Li, Y., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025). A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10 | Request PDF. [Link]
-
Khatoon, H. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. [Link]
-
O'Brien, M., et al. (2016). Synthesis of Orthogonally Protected Thioamide Dipeptides for Use in Solid-Phase Peptide Synthesis. Arrow@TU Dublin. [Link]
-
Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry. [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - Lawesson's Reagent, 99%. [Link]
-
LabAlley. (n.d.). Lawessons Reagent - Material Safety Data Sheet (MSDS). [Link]
-
Ali, S., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]
-
Yokoyama, H. (2012). SYNTHESIS OF NITROPYRIDINES AND NITROANILINES USING THREE COMPONENT RING TRANSFORMATION. [Link]
-
Farooq, U., et al. (2019). Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. MDPI. [Link]
-
Quora. (2023). What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction...?[Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-(3-nitrophenyl)- (CAS 122-28-1). [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-Nitroacetanilide. [Link]
-
Carbon, R. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]
-
Bonini, M. G., et al. (2007). The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid. Journal of Biological Chemistry. [Link]
-
Semantic Scholar. (n.d.). Synthesis , Growth and Characterization of N-( 3-Nitrophenyl ) Acetamide Crystal-Find it Optical Uses. [Link]
-
YouTube. (2020). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. [Link]
-
PubChem. (n.d.). 3-Nitroacetanilide. [Link]
-
ResearchGate. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. [Link]
-
AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]
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- 3. Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide [mdpi.com]
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Thionation of N-(3-nitrophenyl)acetamide using Lawesson's Reagent: An Application and Protocol Guide
Abstract
The conversion of amides to their corresponding thioamides represents a cornerstone transformation in synthetic organic chemistry, providing access to a class of compounds with significant utility in medicinal chemistry and materials science.[1] Thioamides, as isosteres of amides, present unique physicochemical properties, including enhanced nucleophilicity and greater stability against hydrolysis, which can be critical for modulating the biological activity of drug candidates.[1] This document provides a comprehensive guide for the thionation of N-(3-nitrophenyl)acetamide to N-(3-nitrophenyl)ethanethioamide using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven protocol, and discuss essential safety considerations and workup procedures designed to ensure a high-yielding, chromatography-free synthesis.
Introduction: The Significance of Thioamides and the Role of Lawesson's Reagent
Thioamides are valuable intermediates and structural motifs in a wide array of biologically active molecules.[2] The replacement of the carbonyl oxygen with sulfur can profoundly alter a molecule's electronic and steric properties, influencing its interaction with biological targets. Lawesson's reagent has become a preferred method for this transformation due to its mild reaction conditions and high efficiency compared to other thionating agents like phosphorus pentasulfide.[1][3] It is particularly effective for converting ketones, esters, and amides into their thiocarbonyl counterparts.[3]
The reaction of N-(3-nitrophenyl)acetamide with Lawesson's reagent provides a direct route to N-(3-nitrophenyl)ethanethioamide, a potentially useful building block in drug discovery programs. The nitro group's electron-withdrawing nature can influence the reactivity of the aromatic ring and provide a handle for further functionalization.
Mechanistic Insights: A Wittig-like Pathway
The thionation of an amide using Lawesson's reagent is believed to proceed through a mechanism analogous to the Wittig reaction.[1][4] In solution, the dimeric Lawesson's reagent exists in equilibrium with a more reactive monomeric dithiophosphine ylide.[4][5] This reactive intermediate undergoes a [2+2] cycloaddition with the carbonyl group of the amide to form a transient, four-membered thiaoxaphosphetane intermediate.[1][4] The driving force of the reaction is the subsequent cycloreversion, which is propelled by the formation of a highly stable phosphorus-oxygen double bond, yielding the desired thioamide and a phosphorus-containing byproduct.[3][4]
Experimental Protocol: Synthesis of N-(3-nitrophenyl)ethanethioamide
This protocol outlines a robust and scalable procedure for the thionation of N-(3-nitrophenyl)acetamide. A key feature of this method is the innovative workup procedure that utilizes ethylene glycol to decompose the phosphorus-containing byproduct, thereby circumventing the need for tedious column chromatography.[5][6][7]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| N-(3-nitrophenyl)acetamide | C8H8N2O3 | 180.16 | 10.0 | 1.80 g |
| Lawesson's Reagent | C14H14O2P2S4 | 404.47 | 5.2 | 2.10 g |
| Toluene (anhydrous) | C7H8 | 92.14 | - | 20 mL |
| Ethylene Glycol | C2H6O2 | 62.07 | - | 10 mL |
| Water | H2O | 18.02 | - | 0.1 mL |
| Ethyl Acetate | C4H8O2 | 88.11 | - | As needed |
| Brine | - | - | - | As needed |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | - | As needed |
Equipment
-
Three-necked round-bottom flask (100 mL) equipped with a reflux condenser and a magnetic stir bar
-
Heating mantle
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Part 1: Thionation Reaction
-
Setup: To a dry 100 mL three-necked flask, add N-(3-nitrophenyl)acetamide (1.80 g, 10.0 mmol) and Lawesson's reagent (2.10 g, 5.2 mmol).
-
Inert Atmosphere: Equip the flask with a reflux condenser and flush the system with nitrogen.
-
Solvent Addition: Add anhydrous toluene (20 mL) to the flask.[1] The use of an anhydrous solvent is crucial to prevent the decomposition of Lawesson's reagent.
-
Heating: Heat the mixture to reflux (approximately 110°C) under a nitrogen atmosphere.[6]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is completely consumed. This typically takes 2-3 hours.[1][6]
Part 2: Workup and Purification
The primary challenge in reactions involving Lawesson's reagent is the removal of a six-membered phosphorus- and sulfur-containing ring byproduct, which often has a similar polarity to the desired product.[6][8] The following procedure effectively addresses this issue.
-
Byproduct Decomposition: Cool the reaction mixture to room temperature. Add ethylene glycol (10 mL) and a small amount of water (0.1 mL).[7]
-
Heating: Stir the resulting mixture at 95°C. Monitor the decomposition of the byproduct by TLC. This step typically takes 3-4 hours.[7]
-
Phase Separation: Cool the mixture and transfer it to a separatory funnel. The toluene layer (containing the product) will separate from the ethylene glycol layer (containing the decomposed byproduct).
-
Extraction: Separate the toluene layer. The ethylene glycol layer can be back-extracted with toluene to maximize product recovery.[6]
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: The crude N-(3-nitrophenyl)ethanethioamide can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the final product.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of N-(3-nitrophenyl)ethanethioamide.
Data and Characterization
Upon successful synthesis, the product, N-(3-nitrophenyl)ethanethioamide, should be characterized to confirm its identity and purity.
-
Thin Layer Chromatography (TLC): TLC is used to monitor the reaction's progress and assess the purity of the final product. The thioamide product is expected to be less polar than the starting amide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic shifts for the aromatic protons, the methyl group protons, and the N-H proton of the thioamide.
-
¹³C NMR: The carbon NMR spectrum will be distinguished by the downfield shift of the thiocarbonyl carbon (C=S), typically appearing in the range of 190-210 ppm.[9]
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized N-(3-nitrophenyl)ethanethioamide.
-
Infrared (IR) Spectroscopy: The IR spectrum will show the absence of the amide C=O stretch (typically around 1650 cm⁻¹) and the presence of characteristic thioamide bands, including the C=S stretch.
Safety and Handling Precautions
Working with Lawesson's reagent and the byproducts of this reaction requires strict adherence to safety protocols.
-
Lawesson's Reagent:
-
Hazards: Lawesson's reagent is harmful if swallowed and causes skin and serious eye irritation.[10] It is also a combustible liquid.[10] In contact with water, it can release flammable and toxic gases.[11][12]
-
Handling: Always handle Lawesson's reagent in a well-ventilated fume hood.[10][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Avoid inhalation of dust and vapors.[10][13]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and moisture.[10][11] Keep the container tightly closed and under an inert atmosphere if possible.[11]
-
-
Hydrogen Sulfide:
-
The reaction can generate hydrogen sulfide (H₂S), a highly toxic and flammable gas with a characteristic rotten egg smell.[1] It is imperative to perform the entire experiment and workup in a well-ventilated fume hood.
-
-
Waste Disposal:
Troubleshooting and Optimization
-
Incomplete Reaction: If TLC analysis indicates the presence of unreacted starting material after the standard reaction time, consider extending the reflux period. Ensure that the Lawesson's reagent used is of good quality, as it can degrade upon exposure to moisture.
-
Difficult Workup: If the separation of the organic and ethylene glycol layers is not clean, adding a small amount of brine can help to break any emulsions.
-
Low Yield: To maximize the yield, ensure the complete transfer of all materials and perform a thorough back-extraction of the ethylene glycol layer.
Conclusion
This application note provides a comprehensive and practical guide for the thionation of N-(3-nitrophenyl)acetamide using Lawesson's reagent. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol, researchers can safely and efficiently synthesize N-(3-nitrophenyl)ethanethioamide. The highlighted chromatography-free workup procedure not only simplifies the purification process but also aligns with the principles of green chemistry by reducing solvent consumption and waste generation. This method should prove valuable for researchers and scientists engaged in drug development and synthetic organic chemistry.
References
- Sciencelab.com.
-
Loba Chemie. LAWESSON'S REAGENT For synthesis MSDS | CAS 19172-47-5 MSDS. [Link]
-
Organic Chemistry Portal. Lawesson's Reagent. [Link]
-
SigutLabs. Reagents of the month- April- Lawesson's and Woollins' reagents. (2022-04-19). [Link]
- Cole-Parmer. Material Safety Data Sheet - Lawesson's Reagent, 99%. (2005-10-03).
-
Al-Majid, A. M., et al. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. PMC. (2021-11-17). [Link]
-
Organic Chemistry. Lawesson's Reagent Thiocarbonyl Synthesis Mechanism. YouTube. (2022-11-23). [Link]
-
Wu, K., et al. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. PMC. (2021-04-09). [Link]
-
ResearchGate. Work-up procedure for the reaction with LR. [Link]
- Murai, T., et al. Reaction and Characterization of Thioamide Dianions Derived from N-Benzyl Thioamides.
- Kumar, A., et al. Green Synthesis of Thioamide Derivatives in Environmentally Benign Deep Eutectic Solvent (DES).
- Wu, K., et al. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry. (2021).
-
Encyclopedia.pub. Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021-11-27). [Link]
Sources
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- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 14. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of 3'-Nitrothioacetanilide
The following Application Note is structured for direct implementation in a drug discovery or process chemistry environment. It synthesizes established Lawesson’s Reagent chemistry with modern microwave-assisted organic synthesis (MAOS) techniques to optimize the production of 3'-nitrothioacetanilide.
Executive Summary
Thioamides are critical bioisosteres of amides in medicinal chemistry, often exhibiting improved pharmacokinetic profiles due to increased lipophilicity and resistance to enzymatic hydrolysis. This protocol details the rapid, high-yield conversion of 3'-nitroacetanilide to 3'-nitrothioacetanilide using Lawesson’s Reagent (LR) under microwave irradiation.
Key Advantages:
-
Reaction Time: Reduced from 4 hours (conventional reflux) to <15 minutes.
-
Yield: Improved isolation yields (>85%) compared to standard thermal methods.
-
Green Chemistry: Compatible with minimal solvent or solvent-free conditions.
-
Selectivity: High chemoselectivity for the carbonyl-to-thiocarbonyl transformation in the presence of the nitro group.
Mechanistic Insight
The transformation relies on the thionation activity of Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). Under microwave irradiation, the dissociation of the LR dimer is thermodynamically accelerated, increasing the concentration of the reactive dithiophosphine ylide species.
Reaction Pathway
The mechanism proceeds via a [2+2] cycloaddition to form a four-membered thiaoxaphosphetane intermediate, followed by a cycloreversion driven by the formation of the stable P=O bond.
Figure 1: Mechanistic pathway of microwave-assisted thionation using Lawesson's Reagent.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role | CAS No. |
| 3'-Nitroacetanilide | 180.16 | 1.0 | Substrate | 122-28-1 |
| Lawesson’s Reagent | 404.47 | 0.6 | Thionating Agent | 19172-47-5 |
| Toluene (Anhydrous) | 92.14 | N/A | Solvent (Min.) | 108-88-3 |
| Dichloromethane | 84.93 | N/A | Extraction | 75-09-2 |
Note: Lawesson's Reagent is used in 0.6 equivalents (0.5 eq is stoichiometric per carbonyl, 0.6 ensures completion).
Equipment
-
Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Anton Paar Monowave). Do not use domestic microwaves due to lack of pressure/temp control.
-
Vessel: 10 mL or 30 mL pressure-sealed borosilicate glass vial.
-
Stirring: Magnetic stir bar (high-temperature PTFE).
Step-by-Step Methodology
Method A: Minimal Solvent (Recommended for Purity)
-
Preparation: In a 10 mL microwave vial, charge 3'-nitroacetanilide (180 mg, 1.0 mmol) and Lawesson’s Reagent (243 mg, 0.6 mmol).
-
Solvation: Add anhydrous Toluene (2.0 mL). Cap the vial with a PTFE/silicone septum.
-
Irradiation: Place in the microwave reactor. Program the following method:
-
Temperature: 110 °C
-
Ramp Time: 2:00 min
-
Hold Time: 10:00 min
-
Pressure Limit: 250 psi
-
Stirring: High
-
-
Cooling: Allow the reactor to cool the vessel to <40 °C using compressed air (Power cool).
-
Workup: Transfer the reaction mixture to a round-bottom flask. Remove toluene under reduced pressure.
-
Purification: Dissolve the residue in minimal DCM. Purify via flash column chromatography (Silica gel, Eluent: Hexane/Ethyl Acetate 8:2).
-
Isolation: Collect the yellow fractions. Evaporate solvent to yield 3'-nitrothioacetanilide as a bright yellow solid.
Method B: Solvent-Free (Green Chemistry)
-
Grinding: Grind 3'-nitroacetanilide (1.0 mmol) and Lawesson’s Reagent (0.6 mmol) in a mortar until a homogeneous fine powder is formed.
-
Loading: Transfer the powder into a microwave vial. Optional: Add 500 mg of basic alumina as a solid support.
-
Irradiation: Irradiate at 100 °C for 4-6 minutes . (Note: Without solvent, temperature control relies on IR sensors; ensure the sensor is clean).
-
Extraction: Add DCM (10 mL) to the vial, stir for 2 mins, and filter to remove solid byproducts/alumina.
-
Purification: Proceed as in Method A.
Results & Characterization
Comparative Efficiency
The microwave protocol demonstrates superior efficiency compared to the legacy reflux method described in patent literature (e.g., US4820332A).
| Parameter | Conventional Reflux | Microwave (Method A) |
| Temperature | 110 °C (Oil Bath) | 110 °C (Internal) |
| Time | 4.0 Hours | 10 Minutes |
| Solvent Volume | 15-30 mL/mmol | 2 mL/mmol |
| Isolated Yield | 70-75% | 88-92% |
| Workup | Tedious (excess solvent removal) | Rapid |
Spectral Data Expectations
Successful synthesis is confirmed by the disappearance of the amide carbonyl stretch and the appearance of thiocarbonyl signatures.
-
Appearance: Bright yellow crystalline solid.
-
Melting Point: 90 – 93 °C (Lit. 90-93°C [1]).
-
FT-IR (
):-
Absence of strong C=O stretch at ~1680
. -
Appearance of C=S stretch bands at 1340–1360
and 1000–1200 . -
N-H stretch: ~3150–3200
(broadened).[4] - stretches: ~1530 (asym) and 1350 (sym).
-
-
NMR (DMSO-
, 400 MHz):- 11.8 (1H, br s, NH) – Significant downfield shift vs amide.
- 9.05 (1H, s, Ar-H2)
- 8.30 (1H, d, Ar-H4)
- 8.05 (1H, d, Ar-H6)
- 7.60 (1H, t, Ar-H5)
-
2.70 (3H, s,
-C=S) – Downfield shift from ~2.1 ppm in acetanilide.
Troubleshooting & Optimization
Figure 2: Troubleshooting decision tree for common synthesis issues.
Critical Note on Lawesson's Reagent Quality: LR is moisture sensitive. If the reagent has turned from a yellow powder to a white/pale sticky solid, it has hydrolyzed and will not perform the thionation efficiently. Always use fresh or properly stored (desiccator) reagent.
Safety Protocols (HSE)
-
Evolution: The reaction generates minor amounts of Hydrogen Sulfide (
) gas, particularly during workup or if moisture is present. All microwave vessels must be opened inside a functioning fume hood. -
Nitro Compounds: While 3'-nitroacetanilide is stable, nitro-aromatics are energetic. Do not exceed 140 °C in the microwave to prevent thermal runaway.
-
Odor Control: Thioamides and Lawesson's byproducts have a potent, unpleasant sulfurous odor. Bleach (sodium hypochlorite) can be used to clean glassware to oxidize sulfur residues and neutralize odors.
References
-
Synthesis of 3'-nitrothioacetanilide (Melting Point & NMR data): Levitt, G. (1989). Herbicidal Sulfonamides. U.S. Patent No. 4,820,332. Washington, DC: U.S. Patent and Trademark Office. Example 5.
-
Microwave-Assisted Thionation (General Protocol): Varma, R. S., & Kumar, D. (1999). Microwave-accelerated solvent-free synthesis of thioketones, thiolactones, thioamides, thionoesters, and thioflavonoids. Organic Letters, 1(5), 697-700.
-
Lawesson’s Reagent Review: Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s reagent in organic syntheses.[5][6][7][8] Chemical Reviews, 107(11), 5210-5278.
-
Microwave Synthesis of Thioamides (Solvent-Free): Manjula, A., Rao, V. R., & Nagarajan, M. (2003). Microwave assisted synthesis of thioamides using Lawesson's reagent.[6][7] Synthetic Communications, 33(17), 2963-2969.
Sources
- 1. 3-Nitroacetanilide | C8H8N2O3 | CID 31206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers’ Absolute Configuration [mdpi.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Jacobson Cyclization of N-(3-nitrophenyl)ethanethioamide
Introduction: Harnessing the Jacobson Cyclization for the Synthesis of 2-Methyl-6-nitrobenzothiazole
The benzothiazole moiety is a prominent scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties. The Jacobson cyclization, a classic and reliable method, offers a powerful tool for the synthesis of substituted benzothiazoles from readily accessible N-arylthioamides. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of N-(3-nitrophenyl)ethanethioamide in a Jacobson cyclization reaction to yield 2-methyl-6-nitrobenzothiazole. This transformation is achieved through an oxidative intramolecular cyclization, a process of significant interest in the construction of complex heterocyclic systems.
The Jacobson cyclization of thiobenzanilides, which involves the use of an oxidizing agent such as potassium ferricyanide in an alkaline medium, is a highly effective strategy for the regioselective synthesis of benzothiazoles.[1] This method is particularly advantageous as it often proceeds with high efficiency and selectivity.
This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and offer insights into the expected outcomes and potential challenges. By understanding the causality behind the experimental choices, researchers can confidently apply this methodology in their synthetic endeavors.
Mechanistic Insights into the Jacobson Cyclization
The Jacobson cyclization of N-(3-nitrophenyl)ethanethioamide proceeds via an oxidative intramolecular electrophilic substitution mechanism. The key steps are outlined below:
-
Deprotonation: In the presence of a base, such as sodium hydroxide, the acidic proton of the thioamide nitrogen is abstracted to form a resonance-stabilized thioenolate anion.
-
Oxidation: The oxidizing agent, potassium ferricyanide [K₃Fe(CN)₆], accepts an electron from the thioenolate, generating a thiyl radical.
-
Intramolecular Cyclization: The highly reactive thiyl radical undergoes an intramolecular cyclization onto the ortho position of the nitrophenyl ring. This step is a classic example of a radical aromatic substitution.
-
Aromatization: The resulting cyclohexadienyl radical intermediate is then oxidized by another equivalent of potassium ferricyanide to a cation, which subsequently loses a proton to rearomatize, forming the stable benzothiazole ring system.
Caption: Proposed mechanism of the Jacobson cyclization.
Experimental Protocols
This section provides a comprehensive, step-by-step protocol for the synthesis of 2-methyl-6-nitrobenzothiazole from N-(3-nitrophenyl)ethanethioamide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-(3-nitrophenyl)ethanethioamide | ≥98% | Commercially available | Starting material. |
| Potassium ferricyanide (K₃Fe(CN)₆) | ACS Reagent, ≥99.0% | Commercially available | Oxidizing agent. |
| Sodium hydroxide (NaOH) | ACS Reagent, ≥97.0% | Commercially available | Base. |
| Ethanol | Reagent grade | Commercially available | Solvent for recrystallization. |
| Deionized water | --- | --- | Solvent. |
| Dichloromethane | ACS Reagent, ≥99.5% | Commercially available | Extraction solvent. |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Reagent | Commercially available | Drying agent. |
Safety Precautions
-
Potassium ferricyanide: May cause eye irritation.[4] Contact with acids liberates very toxic gas (hydrogen cyanide).[4] Therefore, this reaction must be performed in a well-ventilated fume hood, and acidic conditions should be avoided during the handling of potassium ferricyanide.
-
Sodium hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Dichloromethane: Volatile and a suspected carcinogen. All handling should be performed in a well-ventilated fume hood.
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when performing this experiment.
Experimental Workflow
Caption: Overview of the experimental workflow.
Step-by-Step Procedure
-
Preparation of the Oxidant Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium ferricyanide (X.X g, Y.Y mmol, Z equivalents) and sodium hydroxide (A.A g, B.B mmol, C equivalents) in deionized water (100 mL). Stir the solution until all solids have dissolved. The solution will have a bright yellow-orange color.
-
Preparation of the Thioamide Solution: In a separate 100 mL beaker, dissolve N-(3-nitrophenyl)ethanethioamide (D.D g, E.E mmol, 1.0 equivalent) in a minimum amount of a suitable solvent such as a mixture of ethanol and water. Gentle warming may be required to achieve complete dissolution.
-
Reaction Execution:
-
Place the flask containing the potassium ferricyanide solution in a water bath to maintain a constant temperature (e.g., room temperature or slightly elevated).
-
Slowly add the thioamide solution dropwise to the vigorously stirring oxidant solution over a period of 30-60 minutes using a dropping funnel.[5]
-
A precipitate of the product, 2-methyl-6-nitrobenzothiazole, should begin to form as the thioamide is added.[5] The color of the reaction mixture may change from orange to green and then to yellow.[5]
-
-
Reaction Completion and Workup:
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours at the same temperature to ensure complete conversion.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Once the reaction is complete, cool the mixture to room temperature and filter the solid product using a Büchner funnel.
-
Wash the collected solid with copious amounts of cold deionized water to remove any inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford a yellow crystalline solid.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.
-
Results and Discussion
Expected Product and Yield
The expected product of this reaction is 2-methyl-6-nitrobenzothiazole .
-
CAS Number: 2941-63-1[6]
-
Molecular Formula: C₈H₆N₂O₂S[6]
-
Molecular Weight: 194.21 g/mol [6]
-
Appearance: Yellow crystalline powder.
-
Melting Point: 247-249 °C (literature value).
Yields for Jacobson cyclizations are typically good to excellent, depending on the substrate and reaction conditions.
Characterization Data
The structure of the synthesized 2-methyl-6-nitrobenzothiazole can be confirmed by the following spectroscopic data:
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the methyl group protons, and aromatic protons in the downfield region, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum should show signals corresponding to the methyl carbon, the carbons of the benzothiazole ring system, and the carbon atoms of the nitro-substituted benzene ring.
-
Mass Spectrometry (EI): The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 194, corresponding to the molecular weight of the product.
Troubleshooting
-
Low Yield:
-
Incomplete reaction: Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Suboptimal temperature: The reaction temperature may need to be optimized. While room temperature is often sufficient, gentle heating may improve the rate and yield.
-
Purity of reagents: Ensure that all reagents, particularly the potassium ferricyanide, are of high purity.
-
-
Formation of Side Products:
-
Over-oxidation: Using a large excess of the oxidizing agent or prolonged reaction times could lead to the formation of undesired byproducts.
-
Dimerization: Under certain conditions, intermolecular reactions of the thiyl radical could lead to disulfide formation. Slow addition of the thioamide to the oxidant solution helps to minimize this side reaction by maintaining a low concentration of the radical intermediate.
-
Conclusion
The Jacobson cyclization of N-(3-nitrophenyl)ethanethioamide provides an efficient and direct route to 2-methyl-6-nitrobenzothiazole, a valuable heterocyclic compound. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize this and related benzothiazole derivatives. The mechanistic insights provided should aid in the understanding and potential optimization of this powerful synthetic transformation.
References
- Organic Syntheses, Coll. Vol. 6, p.793 (1988); Vol. 57, p.78 (1977). [Link: http://www.orgsyn.org/demo.aspx?prep=cv6p0793]
- Gupta, A., et al. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23. [Link: https://www.researchgate.
-
PubChem. (n.d.). 2-Methyl-6-nitrobenzothiazole. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]
-
Breckland Scientific. (2023). Potassium Ferricyanide - SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. Access to Substituted Tricyclic Heteroarenes by an Oxidative Cyclization Reaction and Their Antifungal Performance | MDPI [mdpi.com]
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- 3. echemi.com [echemi.com]
- 4. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fluorochem.co.uk [fluorochem.co.uk]
An Application Note and Protocol for the Synthesis of 2-Methyl-6-nitrobenzothiazole from 3'-Nitrothioacetanilide via Jacobsen Oxidative Cyclization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive protocol for the synthesis of 2-methyl-6-nitrobenzothiazole, a valuable scaffold in medicinal chemistry, starting from 3'-nitrothioacetanilide. The synthesis is achieved through the Jacobsen oxidative cyclization, a classical and effective method for the formation of the benzothiazole ring system. This document outlines the underlying chemical principles, detailed experimental procedures, purification techniques, and analytical characterization of the target compound.
The Significance of Benzothiazoles in Drug Discovery
Benzothiazoles are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1] Their unique bicyclic structure, composed of a benzene ring fused to a thiazole ring, imparts a wide range of pharmacological activities.[2] Derivatives of benzothiazole have been reported to exhibit antimicrobial, antifungal, anticancer, anti-inflammatory, and neuroprotective properties, making them privileged scaffolds in the design and development of novel therapeutic agents.[3][4] The nitro-substituted benzothiazole derivatives, in particular, are of interest due to their potential as bioisosteres for other functional groups and their role in modulating the electronic properties of the molecule, which can influence biological activity.[5][6]
The Jacobsen Synthesis: A Classic Approach to Benzothiazole Formation
The Jacobsen synthesis is a well-established method for the preparation of benzothiazoles through the oxidative cyclization of thiobenzanilides.[7][8] This intramolecular cyclization is typically facilitated by an oxidizing agent, such as potassium ferricyanide, in an alkaline medium.[9] The reaction proceeds through the formation of a thiyl radical, which then attacks the aromatic ring to form the thiazole ring, followed by aromatization to yield the stable benzothiazole derivative.[8]
The choice of 3'-nitrothioacetanilide as the starting material allows for the regioselective synthesis of 2-methyl-6-nitrobenzothiazole. The electron-withdrawing nitro group at the meta-position of the aniline ring directs the cyclization to the para-position relative to the amino group, leading to the formation of the 6-nitro-substituted benzothiazole.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-6-nitrobenzothiazole
This protocol details the synthesis of 2-methyl-6-nitrobenzothiazole from 3'-nitrothioacetanilide via Jacobsen oxidative cyclization.
Materials:
-
3'-Nitrothioacetanilide
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Preparation of the Thioanilide Solution: In a 250 mL round-bottom flask, dissolve 5.0 g of 3'-nitrothioacetanilide in 100 mL of ethanol with gentle warming and stirring until a clear solution is obtained.
-
Preparation of the Oxidizing Solution: In a separate 500 mL beaker, prepare a solution of 15.0 g of potassium ferricyanide and 5.0 g of sodium hydroxide in 200 mL of distilled water. Stir until all solids have dissolved.
-
Reaction Setup: Place the beaker containing the oxidizing solution on a magnetic stirrer and begin vigorous stirring.
-
Addition of Thioanilide: Slowly add the ethanolic solution of 3'-nitrothioacetanilide to the vigorously stirred oxidizing solution at room temperature. The addition should be done dropwise over a period of 30 minutes.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation of the Product: Upon completion of the reaction, a yellow precipitate of 2-methyl-6-nitrobenzothiazole will form.
-
Isolation of the Crude Product: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold distilled water to remove any inorganic impurities.
-
Drying: Dry the crude product in a desiccator over anhydrous calcium chloride or in a vacuum oven at 50-60°C to a constant weight.
Protocol 2: Purification of 2-Methyl-6-nitrobenzothiazole
This protocol describes the purification of the crude 2-methyl-6-nitrobenzothiazole by recrystallization.
Materials:
-
Crude 2-methyl-6-nitrobenzothiazole
-
Ethanol
-
Activated charcoal
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Transfer the crude 2-methyl-6-nitrobenzothiazole to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization: If the solution is colored, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The purified 2-methyl-6-nitrobenzothiazole will crystallize out as yellow needles. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Pure Product: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Drying: Dry the purified crystals to a constant weight.
Protocol 3: Analytical Characterization
The identity and purity of the synthesized 2-methyl-6-nitrobenzothiazole should be confirmed by spectroscopic methods.[10][11]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show a singlet for the methyl protons around δ 2.8 ppm. The aromatic protons will appear in the range of δ 7.5-8.5 ppm.
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will show a peak for the methyl carbon around δ 20 ppm. The aromatic and heterocyclic carbons will resonate in the region of δ 110-170 ppm.
2. Infrared (IR) Spectroscopy:
-
The IR spectrum (KBr pellet) should exhibit characteristic absorption bands for the nitro group (NO₂) around 1520 cm⁻¹ (asymmetric stretching) and 1340 cm⁻¹ (symmetric stretching). Aromatic C-H stretching vibrations are expected around 3100-3000 cm⁻¹, and C=N stretching of the thiazole ring around 1600 cm⁻¹.
3. Mass Spectrometry (MS):
-
The mass spectrum (Electron Impact, EI) should show a molecular ion peak (M⁺) corresponding to the molecular weight of 2-methyl-6-nitrobenzothiazole (C₈H₆N₂O₂S), which is 194.21 g/mol .[10]
Data Presentation
Table 1: Key Reaction Parameters for the Synthesis of 2-Methyl-6-nitrobenzothiazole
| Parameter | Value |
| Starting Material | 3'-Nitrothioacetanilide |
| Oxidizing Agent | Potassium ferricyanide |
| Base | Sodium hydroxide |
| Solvent | Ethanol/Water |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Expected Yield | 70-80% |
Table 2: Expected Analytical Data for 2-Methyl-6-nitrobenzothiazole
| Analytical Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | δ 2.8 (s, 3H, CH₃), δ 7.6-8.5 (m, 3H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ 20 (CH₃), δ 115, 120, 122, 135, 145, 155, 168 (Ar-C & Heterocyclic C) |
| IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H), ~1600 (C=N), ~1520 & ~1340 (NO₂) |
| MS (EI, m/z) | 194 [M⁺] |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of 2-methyl-6-nitrobenzothiazole.
Caption: Reaction scheme for the synthesis of 2-methyl-6-nitrobenzothiazole.
References
- BenchChem. (2025). A Technical Guide to the Historical Synthesis of Benzothiazoles.
- ResearchGate. (2010).
- SciSpace. (2018). Microwave assisted synthesis and characterization of schiff base of 2-amino-6-nitrobenzothiazole.
- SFERA. (2020).
- Semantic Scholar. (2018).
- Fluorochem. (n.d.). 2-Methyl-6-nitrobenzothiazole (CAS 2941-63-1).
- ChemicalBook. (2026). 2-Amino-6-nitrobenzothiazole | 6285-57-0.
- PubChemLite. (n.d.). 2-methyl-6-nitrobenzothiazole (C8H6N2O2S).
- PubMed. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group.
- PMC. (n.d.). Oxidative Cyclization Reactions: Controlling the Course of a Radical Cation-Derived Reaction with the Use of a Second Nucleophile.
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- Journal of Synthetic Chemistry. (2023). Original Research J. Synth. Chem. C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothi.
- SciSpace. (n.d.).
- Organic Syntheses Procedure. (n.d.). Benzothiazole, 2-amino-6-methyl.
- Google Patents. (n.d.).
- ResearchGate. (2025). Oxidative cyclization of aldehyde thiosemicarbazones induced by potassium ferricyanide and by tris(p-bromophenyl)amino hexachloroantimoniate.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A pathway to synthesize 2-methylbenzothiazole derivatives via a hydrogen sulfide promoted tandem reaction of calcium carbide and 2-iodoaniline.
- A REVIEW OF KINETICS OF OXIDATION OF ORGANIC COMPOUNDS BY HEXACYANOFERR
- A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. (n.d.).
- BenchChem. (n.d.). Purity Standards for 2-Amino-6-methyl-4-nitrobenzoic Acid: A Technical Overview.
- Oxidative DMSO Cyclization Cascade to Bicyclic Hydroxyketonitriles. (n.d.).
- Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. (2020).
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- 5. PubChemLite - 2-methyl-6-nitrobenzothiazole (C8H6N2O2S) [pubchemlite.lcsb.uni.lu]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
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- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. 2-Amino-6-nitrobenzothiazole | 6285-57-0 [chemicalbook.com]
Application Note: High-Purity Recrystallization and Purification of Thioacetanilides
Abstract & Strategic Overview
Thioacetanilides (e.g., N-phenylthioacetamide) are critical intermediates in the synthesis of sulfur-containing heterocycles and pharmaceutical active ingredients (APIs).[1][2] Unlike their oxygen analogues (acetanilides), thioacetanilides present unique purification challenges due to their lower melting points (typically 75–80°C vs. 114°C for acetanilide), thermal instability , and susceptibility to hydrolysis (releasing toxic
This guide outlines a robust, self-validating protocol for the recrystallization of thioacetanilides. It moves beyond standard "dissolve and cool" instructions to address the specific thermodynamic behaviors of thio-compounds, specifically the risk of "oiling out" (liquid-liquid phase separation) and the removal of persistent sulfur-based byproducts derived from thionation reagents like Lawesson’s Reagent or
Chemical Context & Impurity Profile
To purify effectively, one must understand the source of contamination.[1][3][4] Thioacetanilides are typically synthesized via the thionation of acetanilides.
| Impurity Type | Source | Physicochemical Behavior | Removal Strategy |
| Unreacted Acetanilide | Incomplete conversion | Higher MP (114°C), more water-soluble than product.[1][2] | Retained in mother liquor via polarity adjustment.[1][2] |
| Phosphorus/Sulfur Residues | Lawesson's Reagent / | Highly lipophilic, foul odor, often colored (yellow/orange).[1][2] | Activated charcoal adsorption; non-polar wash.[1][2] |
| Oxidation Products | Air exposure (Thioamide | Variable solubility.[1][2] | Exclusion of oxygen during hot steps; rapid processing.[1][2] |
| Hydrolysis Products | Reaction with water ( | Aniline is basic; | pH control; avoid prolonged boiling in aqueous media.[1][2] |
Pre-Purification Assessment
Before initiating bulk recrystallization, perform these two checks to validate the solvent system.
Solubility Screening (The "Cloud Point" Test)
Thioacetanilides are generally lipophilic .
Test Protocol:
-
Place 50 mg of crude solid in a test tube.
-
Add 0.5 mL of Ethanol at room temperature.
The "Oiling Out" Danger Zone
Critical Insight: The melting point of Thioacetanilide (~76–79°C) is very close to the boiling point of Ethanol (78°C).
-
Risk: If you heat the mixture above 76°C in the presence of water, the compound will melt before it dissolves, forming a second liquid phase (oil) that occludes impurities.
-
Control: Never exceed 70°C during dissolution.
Core Protocol: Two-Solvent Recrystallization
Target Scale: 1.0 g – 50.0 g Solvent System: Ethanol / Water[2]
Step 1: Dissolution & Adsorption
-
Weigh crude thioacetanilide into an Erlenmeyer flask.
-
Add Ethanol (95%) at a ratio of 3 mL per gram of solid.
-
Heat gently on a steam bath or temperature-controlled hot plate to 60–65°C .
-
If solid remains, add Ethanol in 1 mL increments until dissolved.
-
Activated Charcoal Treatment:
Step 2: Hot Filtration (The "Seed" Step)
-
Pre-warm a glass funnel and fluted filter paper with hot ethanol (to prevent premature crystallization).
-
Filter the charcoal-slurry into a clean, pre-warmed Erlenmeyer flask.
-
Rinse: Wash the filter cake with a minimum volume of hot ethanol (1–2 mL).
Step 3: Nucleation & Crystallization
-
Reheat the filtrate to 60°C (clear solution).
-
Anti-Solvent Addition:
-
Clearing: Add 2–3 drops of Ethanol to clear the turbidity.
-
Cooling Regime (Critical for Purity):
-
Once at room temperature, place in an ice-water bath (0–4°C) for 20 minutes to maximize yield.
Step 4: Isolation & Drying
-
Wash: Rinse crystals with a cold 50:50 Ethanol:Water mixture (pre-chilled to 0°C).
-
Caution: Pure ethanol will dissolve the product; pure water may not remove oily mother liquor effectively.
-
-
Drying:
Process Visualization (Workflow)[1][2]
Caption: Workflow for Thioacetanilide Recrystallization highlighting the critical control point for preventing "oiling out."
Troubleshooting & Analysis
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Oiling Out (Liquid droplets at bottom) | Temp > MP (76°C) or Solvent too polar (too much water).[1][2] | Reheat to dissolve oil.[1][2] Add small amount of Ethanol.[1][2][6] Cool very slowly with vigorous stirring. |
| Colored Crystals (Yellow/Orange) | Sulfur byproducts remaining.[1][2] | Repeat recrystallization with fresh Activated Charcoal.[1][2] Ensure hot filtration is efficient. |
| Low Yield | Too much solvent used or insufficient cooling.[1][2] | Concentrate mother liquor by rotary evaporation (mild heat) and repeat cooling steps. |
| Smell of Rotten Eggs | Hydrolysis to | STOP. Check pH of solution (acidic promotes hydrolysis).[1][2] Neutralize waste. Work in fume hood. |
Characterization Standards
Verify purity using these metrics. Do not rely on appearance alone.
-
Melting Point:
-
IR Spectroscopy:
-
TLC (Thin Layer Chromatography):
References
-
Organic Chemistry Portal. (n.d.).[1][2] Lawesson's Reagent: Mechanism and Application. Retrieved October 26, 2023, from [Link][1][2]
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for recrystallization techniques of amides/thioamides).
-
PubChem. (n.d.).[1][2] Thioacetanilide Compound Summary. National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1][2]
Sources
- 1. Thioacetamide - Wikipedia [en.wikipedia.org]
- 2. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. cerritos.edu [cerritos.edu]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. chemistry-solutions.com [chemistry-solutions.com]
- 7. Lawesson's Reagent [organic-chemistry.org]
- 8. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 9. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Chemoselective Reduction of the Nitro Group in N-(3-nitrophenyl)ethanethioamide to an Amine
An Application Note for Drug Development Professionals
Abstract
The conversion of aromatic nitro compounds to their corresponding anilines is a foundational transformation in the synthesis of pharmaceuticals and bioactive molecules.[1] This application note provides a detailed guide for the chemoselective reduction of N-(3-nitrophenyl)ethanethioamide to N-(3-aminophenyl)ethanethioamide. The primary challenge addressed is the selective reduction of the nitro group in the presence of a thioamide moiety, which is susceptible to catalyst poisoning and potential reduction or hydrolysis under harsh conditions. We present and compare several robust methodologies, including classical metal-mediated reductions and milder alternatives, offering detailed, field-proven protocols. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and execute the optimal synthetic strategy for this delicate transformation.
The Chemoselectivity Challenge: Nitro Group vs. Thioamide
The reduction of a nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[1] While numerous methods exist for this conversion, the presence of a thioamide functional group in the substrate, N-(3-nitrophenyl)ethanethioamide, introduces significant challenges that dictate the choice of methodology.
-
Catalyst Poisoning: The sulfur atom in the thioamide group can act as a potent poison for many common hydrogenation catalysts, particularly those based on precious metals like palladium and platinum.[2][3] The sulfur can strongly adsorb to the catalyst's active sites, leading to deactivation and incomplete or failed reactions. While sulfur-tolerant catalysts are being developed, they are not yet standard in every laboratory.[2][3]
-
Thioamide Instability: Thioamides can be sensitive to certain reagents. For instance, strongly acidic conditions combined with heat can lead to hydrolysis, while aggressive reducing agents might reduce the thioamide itself.
Therefore, the ideal method must be highly chemoselective, operating under conditions that are mild enough to preserve the thioamide moiety while being potent enough to fully reduce the nitro group.
Comparative Analysis of Reduction Methodologies
Several classes of reducing agents can be employed. The choice depends on the scale of the reaction, available equipment, and the desired balance between cost, speed, and functional group tolerance.
Metal-Mediated Reductions in Acidic or Neutral Media
This classical approach is often the most reliable and cost-effective for this specific transformation. Metals like iron, tin, and zinc are excellent reductants for aromatic nitro groups and are generally unaffected by sulfur-containing functional groups.[4][5]
-
Iron (Fe) in the Presence of an Electrolyte: Using iron powder with an additive like ammonium chloride (NH₄Cl) or a weak acid is a highly effective and green method.[1][6] The reaction proceeds via single-electron transfers from the iron surface.[1] NH₄Cl acts as a mild proton donor and electrolyte, facilitating the reaction without the harshness of strong mineral acids like HCl. This method exhibits excellent functional group tolerance.[7]
-
Stannous Chloride (SnCl₂): Tin(II) chloride is a classic and highly effective reagent for the chemoselective reduction of nitroarenes.[4][8] It is particularly useful as it works efficiently in non-aqueous and non-acidic media, such as ethanol or ethyl acetate, preserving acid-sensitive groups.[8][9]
Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite is a mild, inexpensive, and water-soluble reducing agent.[10] It is known for its high selectivity and is compatible with a wide range of functional groups, making it an excellent choice for complex molecules.[10][11] It can effectively reduce nitroarenes to anilines, often in a biphasic system or in solvents like aqueous DMF or isopropanol.[10][12]
Catalytic Transfer Hydrogenation
For substrates where traditional catalytic hydrogenation with H₂ gas is problematic due to sulfur poisoning, catalytic transfer hydrogenation (CTH) can be a viable alternative. This technique uses a hydrogen donor molecule, such as ammonium formate or ethanol, in conjunction with a catalyst like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C).[13] While sulfur can still be an issue, some systems show enhanced tolerance. Recent studies have shown that Pt/C can be effective for reducing sulfur-containing nitroarenes using ethanol as the hydrogen source under specific conditions.[14]
Experimental Protocols & Data
Here we provide detailed, step-by-step protocols for the two most recommended methods for the reduction of N-(3-nitrophenyl)ethanethioamide.
Protocol 1: Iron and Ammonium Chloride Reduction
This method is robust, inexpensive, and highly selective, making it an ideal first choice for this transformation.[1][6]
Materials:
-
N-(3-nitrophenyl)ethanethioamide
-
Iron powder (Fe), 325 mesh
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Celite or diatomaceous earth
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-(3-nitrophenyl)ethanethioamide (1.0 eq).
-
Add ethanol and water in a suitable ratio (e.g., 4:1 to 2:1 v/v) to form a slurry.
-
Add ammonium chloride (4.0–5.0 eq) and iron powder (3.0–5.0 eq) to the mixture.[1]
-
Heat the reaction mixture to reflux (typically 70-80 °C). The reaction is often vigorous at the start.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-3 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(3-aminophenyl)ethanethioamide.
-
The product can be purified further by column chromatography or recrystallization if necessary.
Protocol 2: Stannous Chloride (SnCl₂) Reduction
This protocol is highly effective and proceeds under mild, non-acidic conditions, which is ideal for preserving the thioamide.[8]
Materials:
-
N-(3-nitrophenyl)ethanethioamide
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-(3-nitrophenyl)ethanethioamide (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.
-
Add stannous chloride dihydrate (4.0–5.0 eq) portion-wise to the solution. An exotherm may be observed.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) to accelerate the reaction.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture and dilute it with ethyl acetate.
-
Carefully pour the reaction mixture into a vigorously stirred, saturated solution of sodium bicarbonate. Continue stirring until gas evolution ceases and the pH of the aqueous layer is basic (pH > 8). A thick white precipitate of tin salts will form.
-
Filter the entire mixture through a pad of Celite, washing the cake extensively with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers. Wash the organic layer with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the desired product.
-
Purify as needed via standard methods.
Data Summary
The following table summarizes the key parameters for the discussed reduction methodologies.
| Method | Key Reagents | Solvent | Temp. (°C) | Typical Time | Selectivity & Notes |
| Iron/Ammonium Chloride | Fe, NH₄Cl | EtOH/H₂O | 70-80 | 1-3 h | Excellent selectivity for nitro group; tolerant of sulfur. Economical and environmentally benign.[1] |
| Stannous Chloride | SnCl₂·2H₂O | EtOH or EtOAc | 25-50 | 2-4 h | High chemoselectivity; mild conditions. Work-up involves removal of tin salts.[4][8] |
| Sodium Dithionite | Na₂S₂O₄ | aq. DMF or IPA | 60-90 | 3-6 h | Very mild and selective. Good for substrates with multiple sensitive functional groups.[10][12] |
| Transfer Hydrogenation | Pt/C, Ethanol | Ethanol | 150 | 48 h | Avoids H₂ gas. Requires specific conditions to overcome sulfur poisoning.[14] |
Visualization of Workflow and Chemistry
To better illustrate the process, the following diagrams outline the chemical transformation and a generalized experimental workflow.
Caption: The overall reduction of the nitro group to an amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
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- 10. researchgate.net [researchgate.net]
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- 12. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Ethanol as a H 2 source: transfer hydrogenation of sulfur and halogen containing nitroarenes with an anti-poisoning platinum on carbon catalyst - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00864F [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3-nitrophenyl)ethanethioamide
Welcome to the technical support center for the synthesis of N-(3-nitrophenyl)ethanethioamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize the yield of your synthesis.
Introduction
The conversion of amides to their corresponding thioamides is a critical transformation in medicinal chemistry and materials science. Thioamides act as important bioisosteres of amides, often exhibiting enhanced biological activity and improved pharmacokinetic properties.[1][2] The synthesis of N-(3-nitrophenyl)ethanethioamide, a potentially valuable building block, is typically achieved by the thionation of N-(3-nitrophenyl)acetamide using a thionating agent, most commonly Lawesson's reagent. While this reaction is generally effective, achieving high yields and purity can be challenging. This guide provides practical, field-proven insights to help you overcome these hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of N-(3-nitrophenyl)ethanethioamide.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Lawesson's Reagent | Lawesson's reagent can degrade over time, especially if exposed to moisture. Use freshly purchased reagent or test its activity on a known, reliable substrate. |
| Insufficient Reaction Temperature | While some thionations proceed at room temperature in solvents like THF, others require heating, especially in less polar solvents like toluene.[3] If you observe a sluggish reaction, gradually increase the temperature and monitor the progress by TLC. |
| Poor Solubility of Starting Material | Ensure that both the N-(3-nitrophenyl)acetamide and Lawesson's reagent are sufficiently soluble in the chosen solvent. Inadequate solubility can significantly slow down the reaction. If solubility is an issue, consider switching to a different anhydrous solvent like 1,4-dioxane.[4] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][3] If the starting amide is still present after an extended period, consider adding an additional portion of Lawesson's reagent. |
Issue 2: Complex Reaction Mixture with Multiple Byproducts
| Potential Cause | Troubleshooting Steps |
| Side Reactions of the Nitro Group | While Lawesson's reagent is generally chemoselective for the amide, the nitro group could potentially undergo reduction under certain conditions, especially with prolonged heating or impurities in the reagent. Minimize reaction time and temperature once the starting material is consumed. |
| Decomposition of Product or Reagents | Overheating the reaction can lead to the decomposition of the desired thioamide or Lawesson's reagent, resulting in a complex mixture. Maintain careful temperature control. |
| Use of Wet Solvents or Reagents | The presence of water can lead to the decomposition of Lawesson's reagent and the formation of unwanted byproducts. Always use anhydrous solvents and ensure all glassware is thoroughly dried. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution with Phosphorus Byproducts | The phosphorus-containing byproducts from Lawesson's reagent can have similar polarity to the desired thioamide, making chromatographic separation difficult.[5] An effective workup is crucial. |
| Product Oiling Out | The crude product may precipitate as an oil instead of a solid, making isolation by filtration challenging. If this occurs, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Alternatively, extract the product into an organic solvent, dry the organic layer, and concentrate it in vacuo before attempting purification by chromatography. |
| Colored Impurities | The final product may be discolored due to minor impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water) or treatment with activated charcoal can help decolorize the product.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of thionation using Lawesson's reagent?
A1: The thionation of an amide with Lawesson's reagent is believed to proceed through a mechanism similar to the Wittig reaction.[1] The dimeric Lawesson's reagent exists in equilibrium with a reactive monomeric dithiophosphine ylide. This monomer undergoes a [2+2] cycloaddition with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. This intermediate then fragments to yield the desired thioamide and a stable phosphorus-oxygen byproduct.[1]
Q2: Which solvent is best for the synthesis of N-(3-nitrophenyl)ethanethioamide?
A2: The choice of solvent can significantly impact the reaction. Anhydrous toluene is a common choice and often requires heating to reflux.[1][5] Anhydrous tetrahydrofuran (THF) can also be used and may allow the reaction to proceed at room temperature, although it requires a larger volume to dissolve Lawesson's reagent.[3] For substrates with poor solubility, 1,4-dioxane can be an effective alternative.[4]
Q3: How do I effectively remove the phosphorus byproducts from my reaction?
A3: A thorough aqueous workup is essential to remove the majority of the phosphorus byproducts before chromatography.[3] Washing the organic layer with a saturated sodium bicarbonate solution can help break down the byproducts into more water-soluble species.[7] For a column-free workup, treating the reaction mixture with ethylene glycol at an elevated temperature can decompose the byproducts into highly polar derivatives that are easily separated.[5]
Q4: Can I use other thionating agents besides Lawesson's reagent?
A4: Yes, other thionating agents can be used. Phosphorus pentasulfide (P4S10) is a classic reagent, but it often requires harsher reaction conditions and can lead to lower yields.[8] Other reagents like Belleau's reagent may offer different reactivity profiles. However, Lawesson's reagent is generally preferred for its milder reaction conditions and broader functional group tolerance.[1]
Q5: How can I monitor the progress of the reaction?
A5: The most convenient method for monitoring the reaction is Thin Layer Chromatography (TLC).[1][3] Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to separate the starting amide from the less polar thioamide product. The spots can be visualized under UV light.
Experimental Protocols
Protocol 1: Synthesis of N-(3-nitrophenyl)acetamide (Starting Material)
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitroaniline in a suitable solvent such as ethyl acetate or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the 3-nitroaniline is completely consumed.
-
Quench the reaction by slowly adding water or a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude N-(3-nitrophenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of N-(3-nitrophenyl)ethanethioamide using Lawesson's Reagent
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add N-(3-nitrophenyl)acetamide and Lawesson's reagent (0.5 to 0.6 equivalents).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Monitor the progress of the reaction by TLC until the starting amide is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Reaction mechanism of amide thionation using Lawesson's reagent.
Caption: Troubleshooting workflow for improving yield.
References
-
Goodwin, M. D., Costa, M. Q., Robinson, J. R., & Kotyk, C. M. (2022). Mechanochemical Synthesis of Thiolactams and Other Thioamides Using Lawesson's Reagent. SSRN. Retrieved from [Link]
-
Caddick, S. (2001). Thionation of amides using Lawessons reagent. ChemSpider Synthetic Pages. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
García, P., et al. (2024). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. Royal Society of Chemistry. Retrieved from [Link]
-
Fairweather, K. A., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. PMC. Retrieved from [Link]
-
Fairweather, K. A., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Retrieved from [Link]
-
Reddit. (2024). Lawesson's Reagent Help. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
-
Reddit. (2022). Usage of Lawesson's reagent. Retrieved from [Link]
-
Wang, X., et al. (2023). Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides. ResearchGate. Retrieved from [Link]
-
de Oliveira, R. B., et al. (2015). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. PMC. Retrieved from [Link]
-
Joyce, L. A., et al. (2023). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. MDPI. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]
-
Makhsumov, A., et al. (2021). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences. Retrieved from [Link]
- Google Patents. (n.d.). RU2201917C2 - Method of synthesis of 3-nitrodiphenylamine.
-
Mori, Y., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. MDPI. Retrieved from [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. Retrieved from [Link]
-
Al-Abdullah, E. S., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). PMC. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Sequestration of p-nitrophenol from liquid phase by poly(acrylonitrile-co-acrylic acid) containing thioamide group. Retrieved from [Link]
-
Liu, X., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Lawesson's Reagent [organic-chemistry.org]
Preventing hydrolysis of thioamides during workup
Welcome to the technical support center for researchers working with thioamide-containing molecules. This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions regarding the prevention of thioamide hydrolysis during reaction workups. As a functional group of increasing importance in medicinal chemistry and chemical biology, understanding the stability and handling of thioamides is critical for synthetic success.[1][2]
The Challenge: Understanding Thioamide Hydrolysis
Thioamides, the sulfur analogs of amides, possess a unique set of physicochemical properties. The substitution of oxygen with the larger, more polarizable sulfur atom alters the electronic and steric profile of the backbone.[3] While this modification can enhance proteolytic stability and improve pharmacokinetic properties, it also introduces specific chemical liabilities, most notably the risk of hydrolysis back to the corresponding amide during aqueous workups.[1][4]
Contrary to some assumptions, thioamides are not universally less stable than amides. In fact, under certain basic conditions, they can be more resistant to hydrolysis than their oxygen-containing counterparts.[5] However, they are generally more susceptible to degradation under acidic conditions.[3] The sulfur atom is more nucleophilic and can be readily protonated, which activates the thio-carbonyl carbon towards nucleophilic attack by water. This guide will help you navigate the nuances of thioamide chemistry to ensure the integrity of your compounds.
Mechanism of Acid-Catalyzed Hydrolysis
The primary pathway for thioamide degradation during workup is acid-catalyzed hydrolysis. The process is initiated by the protonation of the thiocarbonyl sulfur, which significantly increases the electrophilicity of the carbon atom. This facilitates the nucleophilic attack by water, leading to a tetrahedral intermediate that subsequently collapses to form the more thermodynamically stable amide.
Caption: Acid-catalyzed hydrolysis of a thioamide to an amide.
Troubleshooting Guide: Workup Issues
This section addresses specific problems you may encounter during the isolation and purification of your thioamide-containing compounds.
Q1: After my aqueous workup, TLC and LC-MS analysis show a new, more polar spot that corresponds to the mass of the oxygen-amide analog. What happened and how can I fix it?
This is the classic sign of thioamide hydrolysis. The increased polarity is due to the greater hydrogen bonding capability of the resulting amide's carbonyl oxygen compared to the thioamide's sulfur.[1] This hydrolysis was almost certainly caused by the pH of your aqueous wash.
Immediate Action Plan:
-
Check pH: The most common culprit is an acidic wash (e.g., 1M HCl, 5% citric acid) used to neutralize a basic reaction mixture or remove amine impurities.
-
Switch to a Buffered System: Instead of strong acids, use a mildly acidic or neutral wash. Saturated ammonium chloride (NH₄Cl, pH ~4.5-5.5) is an excellent choice for neutralizing bases like triethylamine or DIPEA without causing significant hydrolysis.
-
Minimize Contact Time: Perform extractions quickly and avoid letting your biphasic mixture sit for extended periods.
-
Use Cold Solutions: Perform the wash and extraction steps using cold (0-5 °C) solutions to decrease the rate of hydrolysis.
Q2: My reaction was run under basic conditions (e.g., using NaH, LDA). How should I quench the reaction and work it up without hydrolyzing my thioamide?
Quenching strong bases often involves acidic solutions, creating a hazardous situation for your thioamide. The key is to neutralize the base carefully and control the pH throughout the extraction.
Recommended Procedure:
-
Quench at Low Temperature: Cool your reaction vessel to 0 °C or below.
-
Use a Weak Acid Source: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution or even just cold water. Avoid adding strong acids directly to the reaction mixture.
-
Buffered Extraction: Proceed immediately to extraction. Use a buffer system to maintain the pH of the aqueous layer in the 6.5-7.5 range. A phosphate buffer (PBS) is a good option.[6]
-
Final Wash with Brine: Use a final wash with saturated NaCl solution (brine) to break up emulsions and remove the bulk of the water from the organic layer before drying.
Q3: I am performing a solid-phase peptide synthesis (SPPS) and notice thioamide degradation during the final cleavage and deprotection step. What are the best practices?
Thioamides in peptides are particularly sensitive to the strongly acidic conditions required for cleavage from the resin and removal of side-chain protecting groups (e.g., neat TFA).[3][7]
Mitigation Strategies:
-
Minimize Cleavage Time: Strive for the shortest possible exposure to the cleavage cocktail that still ensures complete deprotection.
-
Protect the Thioamide: For particularly sensitive sequences, the thioamide can be temporarily protected as a thioimidate, which is more stable to acid. The thioimidate is then converted back to the thioamide post-cleavage.[7][8]
-
Use Scavengers: Ensure your cleavage cocktail contains appropriate scavengers (e.g., triisopropylsilane, water, DODT) to trap reactive cationic species that could otherwise react with the soft sulfur atom.
Caption: Decision workflow for troubleshooting thioamide workups.
Frequently Asked Questions (FAQs)
Q: Are all thioamides equally sensitive to hydrolysis? A: No. Stability is context-dependent. Aromatic thioamides are often more stable than aliphatic ones due to electronic resonance. Steric hindrance around the thioamide bond can also slow the rate of hydrolysis by impeding the approach of water.
Q: Can purification by silica gel chromatography cause hydrolysis? A: Yes. Standard silica gel is inherently acidic (pH ~4-5) and can cause degradation of sensitive compounds on the column. If you suspect this is happening, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system (e.g., 0.1-1% triethylamine), or use pre-treated neutral silica gel. Alternatively, consider other purification methods like recrystallization or chromatography on a different stationary phase (e.g., alumina, C18).
Q: My compound is extremely sensitive. Are there any non-aqueous workup options? A: Absolutely. For exceptionally labile thioamides, avoiding water altogether is the best strategy.
-
Direct Filtration: If your reaction byproducts and excess reagents are solids, you may be able to simply dilute the reaction mixture with a suitable solvent and filter them off.
-
Solid-Phase Extraction (SPE): Use a silica or other functionalized SPE cartridge to bind impurities while your product flows through, or vice-versa. This minimizes contact time and avoids a biphasic wash.
-
Precipitation/Trituration: It may be possible to precipitate your product by adding an anti-solvent, or to remove impurities by triturating the crude material with a solvent in which your product is insoluble.
Comparative Stability and Workup Conditions
| Aqueous Reagent | Typical pH | Temperature | Key Considerations & Impact on Thioamide Stability |
| 1M Hydrochloric Acid (HCl) | < 1 | Room Temp. | High Risk. Very likely to cause rapid hydrolysis. Avoid unless thioamide is known to be robust. |
| Sat. Ammonium Chloride (NH₄Cl) | ~4.5 - 5.5 | 0 °C - RT | Low to Moderate Risk. Generally safe for neutralizing bases. Use cold and minimize contact time. |
| Water (H₂O) | ~7 | 0 °C - RT | Very Low Risk. Ideal for neutral quenches and washes. |
| Sat. Sodium Bicarbonate (NaHCO₃) | ~8.5 | 0 °C - RT | Very Low Risk. Excellent for neutralizing excess acid. Generally very safe for thioamides. |
| 1M Sodium Hydroxide (NaOH) | > 13 | Room Temp. | Low Risk of Hydrolysis. Thioamides are often stable to base, but strong base may cause other side reactions (e.g., epimerization).[3] |
Validated Protocols
Protocol 1: Mild Buffered Workup for Acid-Sensitive Thioamides
This protocol is designed for reactions that need to be quenched and extracted while avoiding strongly acidic conditions.
Materials:
-
Crude reaction mixture
-
Saturated aqueous ammonium chloride (NH₄Cl), chilled to 0-5 °C
-
Saturated aqueous sodium chloride (Brine), chilled to 0-5 °C
-
Extraction solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Cooling: Cool the crude reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly add the chilled saturated NH₄Cl solution to the reaction mixture with stirring until the reaction is quenched (e.g., gas evolution ceases).
-
Extraction: Transfer the mixture to a separatory funnel. Add the organic extraction solvent and shake vigorously but briefly (e.g., for 30 seconds). Allow the layers to separate.
-
Separation: Drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
1x portion of chilled saturated NH₄Cl
-
1x portion of chilled brine
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl the flask and let it stand for 5-10 minutes until the drying agent no longer clumps and the solution is clear.
-
Isolation: Filter or decant the solution away from the drying agent and concentrate the filtrate under reduced pressure to yield the crude thioamide.
-
Analysis: Immediately analyze a small sample by TLC or LC-MS to confirm the absence of the hydrolyzed amide before proceeding with purification.
Protocol 2: Anhydrous Workup via Solid-Phase Extraction (SPE)
This protocol is for highly sensitive thioamides where any exposure to water is detrimental. This example assumes impurities are more polar than the desired product.
Materials:
-
Crude reaction mixture in a suitable solvent (e.g., DCM, Toluene)
-
Silica gel SPE cartridge (select size based on scale of reaction)
-
Elution solvents (e.g., Hexanes, Ethyl Acetate)
-
SPE vacuum manifold (optional, but recommended)
Procedure:
-
Condition the Cartridge: Pass 2-3 column volumes of your starting eluent (e.g., 100% Hexanes) through the silica SPE cartridge.
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent (or the reaction solvent if appropriate). Load this solution onto the top of the conditioned SPE cartridge.
-
Wash Impurities: Pass several column volumes of a non-polar eluent (e.g., 100% Hexanes or 95:5 Hexanes:EtOAc) through the cartridge to wash away non-polar impurities. Collect these fractions and check by TLC.
-
Elute the Product: Increase the polarity of the eluent to a level that will elute your desired thioamide but leave the more polar impurities on the cartridge (e.g., 80:20 Hexanes:EtOAc).
-
Collect and Combine: Collect the fractions containing your product (as determined by TLC).
-
Isolation: Combine the pure fractions and concentrate under reduced pressure to yield the purified thioamide.
References
-
Kelleher, F., & Manzor, K. (2017). Synthesis of orthogonally protected thioamide dipeptides for use in solid-phase peptide synthesis. TU Dublin ARROW.[Link]
-
Miller, L. M., & Scheidt, K. A. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. PMC.[Link]
-
Szostak, M., et al. (2019). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PMC.[Link]
-
Al-Tel, T. H. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC.[Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Organic Chemistry Portal.[Link]
-
Rainey, A. A., & Miller, L. M. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.[Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts.[Link]
-
Ghosh, P., et al. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. PMC.[Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.[Link]
-
Zhang, Q., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. MDPI.[Link]
-
ResearchGate. (2025). Native Chemical Ligation of Thioamide-Containing Peptides. ResearchGate.[Link]
-
Mitchell, E. C., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC.[Link]
-
ResearchGate. (n.d.). General methods for synthesis of thioamides. ResearchGate.[Link]
-
Cao, X.-T., et al. (2017). A efficient protocol for the synthesis of thioamides in [DBUH][OAc] at room temperature. Royal Society of Chemistry.[Link]
-
Szostak, M., & Szostak, R. (2024). Unlocking the potential of the thioamide group in drug design and development. PMC.[Link]
-
University of Pennsylvania. (n.d.). Applications of Thioamide Stabilized Peptides as Molecular Probes, Imaging Agents, and Therapeutics. ScholarlyCommons.[Link]
-
ResearchGate. (n.d.). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis. ResearchGate.[Link]
-
Hutton, C. A. (n.d.). Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation. University of Melbourne.[Link]
-
Szostak Group. (n.d.). Transamidation of thioamides with nucleophilic amines. Royal Society of Chemistry.[Link]
Sources
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [repository.upenn.edu]
- 5. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Removing Lawesson's reagent byproducts from thioamide reaction mixtures
Troubleshooting Guide for Removing Lawesson's Reagent Byproducts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: the removal of byproducts from thioamide reactions mediated by Lawesson's reagent. Our focus is on providing scientifically sound, field-proven protocols that ensure the integrity and purity of your target compounds.
The Challenge: Persistent Phosphorus Byproducts
Lawesson's reagent (LR) is a powerful and widely used thionating agent for converting amides into their corresponding thioamides.[1][2][3] The reaction is generally efficient; however, the workup and purification process is often complicated by the formation of a stoichiometric six-membered, phosphorus- and sulfur-containing ring byproduct.[1][2][4][5] This byproduct frequently exhibits polarity similar to the desired thioamide product, making its removal by standard techniques like simple extraction or direct crystallization challenging and often inefficient.[1][2][6]
This guide will walk you through the mechanistic origins of this problem and provide robust, scalable solutions to achieve high purity for your thioamide products.
Frequently Asked Questions (FAQs)
Q1: What exactly is the problematic byproduct in a Lawesson's reagent reaction?
The primary byproduct is a six-membered ring structure containing phosphorus and sulfur, which is formed as the Lawesson's reagent transfers its sulfur atoms to the amide.[1][2][5] This compound's polarity is often comparable to the target thioamide, leading to co-elution during column chromatography and difficulties in achieving clean separation.[1][2]
Q2: My crude product mass is over 100% of the theoretical yield. What's happening?
This is a classic sign of significant contamination with the phosphorus-containing byproduct.[6] If not removed, this byproduct will inflate the final mass of your isolated product, leading to an inaccurate and erroneously high yield calculation.[6]
Q3: I'm struggling to separate the product from a major impurity using column chromatography. What can I do?
When the byproduct and product have very similar Rf values on a TLC plate, chromatographic separation becomes tedious and inefficient.[1][5] The most effective strategy is to chemically alter the byproduct before attempting chromatography. By decomposing the byproduct into a much more polar species, you can make the subsequent purification significantly easier.
Q4: Are there effective methods to avoid column chromatography altogether?
Yes, chromatography-free workups are highly effective, especially for larger-scale reactions.[4][6] The key is to decompose the primary byproduct using an alcohol.
-
For small-scale reactions (mmol scale): Refluxing the crude reaction mixture with ethanol can convert the byproduct into a highly polar diethyl thiophosphonate, which can then be more easily removed.[4]
-
For large-scale reactions (mol scale): Using ethylene glycol is a superior and scalable method.[1][4][5][6][7] This process not only decomposes the byproduct but also avoids the generation of phosphorus-containing aqueous waste, making it a greener alternative.[4][6]
Q5: The reaction mixture has a very strong, unpleasant odor. How can I manage this?
The characteristic foul odor is associated with Lawesson's reagent and the potential formation of hydrogen sulfide (H₂S) gas, especially in the presence of moisture.[8][9]
-
Ventilation: Always handle Lawesson's reagent and conduct the reaction in a well-ventilated fume hood.[8]
-
Quenching: To neutralize the odor on glassware and in waste, you can use an excess of sodium hypochlorite (household bleach).[8][9]
Visualizing the Process: From Reaction to Purification
The following diagrams illustrate the thionation reaction, the formation of the problematic byproduct, and the logic behind the recommended workup procedures.
Caption: Thionation reaction and the resulting purification challenge.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis [mdpi.com]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Lawesson's reagent - Wikipedia [en.wikipedia.org]
Optimizing solvent selection for 3'-nitrothioacetanilide thionation
Technical Guide: Optimizing Solvent Selection for 3'-Nitrothioacetanilide Thionation
Executive Summary & Core Logic
The conversion of 3'-nitroacetanilide to 3'-nitrothioacetanilide is a classic amide-to-thioamide transformation. While Lawesson’s Reagent (LR) is the industry standard for this due to its mildness compared to
-
Solubility: The nitro group increases polarity, making the substrate poorly soluble in non-polar aromatic solvents (like toluene) at low temperatures, potentially stalling the reaction or leading to heterogeneous "gummy" mixtures.
-
Thermal Sensitivity: While the nitro group is generally stable, excessive heating with phosphorus-sulfur reagents can pose safety risks or lead to desulfurization byproducts.
The "Golden Rule" of this Protocol: Select the solvent that maintains homogeneity at the lowest effective temperature (60–80°C) while facilitating the decomposition of phosphorus byproducts during workup.
Solvent Selection Matrix
Use this table to select the starting solvent based on your specific constraints (Scale, Equipment, and Purity requirements).
| Solvent | Boiling Point (°C) | Solubility of 3'-Nitroacetanilide | Reaction Rate | Cleanliness of Profile | Recommendation |
| Toluene | 110 | Low (requires reflux) | Fast | Moderate | Standard. Use for <5g scales where recrystallization is easy. |
| THF | 66 | Moderate/Good | Slow | High | High Purity. Best for kinetic control and avoiding thermal decomp. |
| 1,4-Dioxane | 101 | High | Fast | Moderate | Stubborn Substrates. Use if Toluene reflux fails to dissolve starting material. |
| Chlorobenzene | 132 | High | Very Fast | Low (Thermal risks) | Avoid unless necessary. High temps increase risk of nitro-reduction side reactions. |
Technical Deep Dive: The Mechanism & Solvent Influence
To troubleshoot, you must understand why the reaction fails. The reaction does not occur via direct attack of the LR dimer. It requires the dissociation of LR into a reactive dithiophosphine ylide monomer.
Reaction Pathway Diagram
Caption: The dissociation of LR (Dimer to Monomer) is the rate-limiting step often controlled by temperature. Polar solvents like THF stabilize the polar transition state of the cycloaddition.
Troubleshooting & FAQs
Q1: The reaction stalls in Toluene, and I see a gummy solid on the flask walls. What is happening?
Diagnosis: Solubility failure (The "Oiling Out" Effect). Explanation: 3'-nitroacetanilide is polar.[1] In non-polar toluene, it may not fully dissolve, or the intermediate (which is often more polar) precipitates out as a gum before converting to the product. This entraps the reagents. Solution:
-
Switch to THF/Toluene (1:1) mix: This maintains the boiling point near 80°C but drastically improves solubility.
-
Use Anhydrous 1,4-Dioxane: Excellent solubility for nitro-compounds and boils at 101°C, allowing the reaction to finish quickly without the "gumming" issue.
Q2: My product smells terrible and has a phosphorus impurity that won't wash away. How do I purify it?
Diagnosis: Incomplete removal of the Lawesson’s byproduct (polymeric phenylphosphine oxides). The Fix (The "Ethylene Glycol" Protocol): Standard aqueous washes are ineffective against LR byproducts. You must chemically decompose them.
-
Step 1: After the reaction is complete, do not cool immediately.
-
Step 2: Add Ethylene Glycol (2.0 equivalents relative to LR) directly to the hot reaction mixture.
-
Step 3: Stir at 80°C for 30–60 minutes. This converts the sticky P-polymer into a water-soluble monomer.
-
Step 4: Cool and perform a standard water/DCM extraction. The P-byproducts will partition into the aqueous phase.
Q3: Can I do this at Room Temperature in THF?
Answer: Yes, but with caveats. Kinetic Reality: In THF (66°C), the dissociation of the LR dimer is slow. The reaction might take 12–24 hours instead of 2 hours. Optimization: If using THF, use ultrasonication or slightly elevated pressure (sealed tube, 70°C) to accelerate the dimer dissociation without changing the solvent.
Validated Experimental Protocol
Target: Synthesis of 3'-Nitrothioacetanilide (10 mmol scale) Solvent System: Toluene (Modified with chemical workup)
Reagents:
-
3'-Nitroacetanilide (1.80 g, 10 mmol)
-
Lawesson’s Reagent (2.22 g, 5.5 mmol, 0.55 eq)
-
Anhydrous Toluene (20 mL)
-
Quench: Ethylene Glycol (1 mL)
Procedure:
-
Setup: Flame-dry a 100 mL 2-neck round bottom flask equipped with a magnetic stir bar and reflux condenser under
atmosphere. -
Addition: Add 3'-nitroacetanilide and Lawesson’s Reagent. Add Toluene.
-
Reaction: Heat to reflux (110°C). The mixture should become homogeneous within 15 minutes.
-
Checkpoint: Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The amide (lower Rf) should disappear, replaced by the yellow thioamide (higher Rf).
-
Time: Typically 1–3 hours.
-
-
Chemical Quench (Critical): Once TLC shows conversion, remove heat but keep the oil bath at ~80°C. Add Ethylene Glycol (1 mL) dropwise. Stir for 45 mins.
-
Observation: The "milky" or "gummy" suspension often clears or separates into distinct phases as the P-byproduct decomposes.
-
-
Workup: Cool to RT. Dilute with EtOAc (50 mL). Wash with water (3 x 20 mL) to remove the decomposed phosphorus species. Wash with Brine (1 x 20 mL).
-
Isolation: Dry organic layer over
, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.
Workup Decision Tree
Use this flow to determine the best purification strategy based on your crude mixture's appearance.
Caption: The Ethylene Glycol quench is the superior pathway for purity, avoiding the "phosphorus streak" often seen in chromatography.
References
-
Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210–5278. Link
-
Jesberger, M., Davis, T. P., & Barner, L. (2003). Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929–1958. Link
-
Hu, W., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 889–895. Link
-
Cava, M. P., & Levinson, M. I. (1985). Thionation reactions of Lawesson's Reagents. Tetrahedron, 41(22), 5061-5087. Link
Sources
Technical Support Center: Troubleshooting Amide-to-Thioamide Transformations
The conversion of amides to their corresponding thioamides is a cornerstone of synthetic and medicinal chemistry. This transformation introduces a unique bioisostere that can significantly alter a molecule's biological activity, metabolic stability, and physicochemical properties.[1] While seemingly straightforward, this thionation reaction can present numerous challenges, leading to low conversion rates, undesired side products, and purification difficulties.
This guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals encountering issues with this critical transformation. The following question-and-answer format directly addresses common problems, offering insights into their root causes and providing actionable, field-proven solutions.
Fundamental Principles of Amide Thionation
The most prevalent method for converting amides to thioamides involves the use of a sulfur-transfer reagent.[1] The choice of this thionating agent is a critical parameter that can profoundly influence the reaction's efficiency, compatibility with various substrates, and overall yield.[2] Among the most established and effective thionating agents are Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀).[1]
The general mechanism for thionation with reagents like Lawesson's Reagent involves the formation of a highly reactive dithiophosphine ylide intermediate. This intermediate undergoes a cycloaddition reaction with the amide's carbonyl group, forming a transient four-membered thiaoxaphosphetane intermediate. This intermediate subsequently undergoes cycloreversion, driven by the formation of a stable phosphorus-oxygen double bond, to yield the desired thioamide and a phosphorus-containing byproduct.[3]
Caption: Decision-making workflow for troubleshooting low conversion rates.
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: Side product formation can complicate purification and reduce the yield of the desired thioamide. Common side reactions and their mitigation strategies include:
-
Decomposition of Starting Material or Product: Some amides or thioamides may not be stable under the prolonged heating required for thionation. If you suspect this is the case, try to run the reaction at a lower temperature for a longer period or consider using a more reactive thionating agent that allows for milder reaction conditions. Microwave-assisted synthesis can sometimes be beneficial in reducing reaction times and minimizing thermal degradation.
-
Reaction with Other Functional Groups: While thionating reagents are generally chemoselective for carbonyl groups, reactions with other functional groups can occur, especially under harsh conditions. For instance, Lawesson's reagent can convert alcohols to thiols and sulfoxides to thioethers. [4]If your substrate contains sensitive functional groups, using milder conditions or a more selective reagent is advisable.
-
Formation of Complex Phosphorus-Sulfur Byproducts: Particularly with P₄S₁₀, highly condensed polythiophosphates can form, which can act as electrophiles and promote unwanted side reactions. [5]Using P₄S₁₀ in combination with a reagent like hexamethyldisiloxane (HMDO), also known as Curphey's Reagent, can lead to cleaner reactions and simpler workups. [6][7][8] Experimental Protocol: General Thionation using Lawesson's Reagent [1][3]
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amide (1.0 eq).
-
Reagent Addition: Add Lawesson's Reagent (0.5 - 1.0 eq) to the flask.
-
Solvent Addition: Add anhydrous toluene (or another suitable high-boiling solvent) to the flask under an inert atmosphere (e.g., nitrogen or argon). [3]4. Heating: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [3]5. Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude residue can then be purified by column chromatography. [3]
Q3: The purification of my thioamide is very difficult due to byproducts from the thionating reagent. What are my options?
A3: Purification is a common hurdle, as the phosphorus-containing byproducts from reagents like Lawesson's can be challenging to separate from the desired thioamide. [9]Here are several strategies to address this:
-
Alternative Reagents with Easier Workup: The combination of P₄S₁₀ and hexamethyldisiloxane (HMDO) often provides reagent-derived byproducts that can be removed by a simple hydrolytic workup or filtration through silica gel, which can be a significant advantage over Lawesson's reagent. [6][7][8]* Modified Lawesson's Reagents: Fluorine-containing Lawesson's reagents have been developed to aid in product separation through fluorous solid-phase extraction. [10]* Aqueous Workup: A thorough aqueous workup can sometimes help to remove some of the more polar byproducts. Washing the organic layer with a saturated sodium bicarbonate solution or water may be effective.
-
Chromatography on Different Stationary Phases: If standard silica gel chromatography is not providing adequate separation, consider using a different stationary phase, such as alumina. [9]* Crystallization: If your thioamide is a solid, recrystallization can be a highly effective method for purification.
Comparison of Common Thionating Reagents:
| Reagent | Key Features | Common Issues |
| Lawesson's Reagent (LR) | Mild, soluble in many organic solvents, high yields for a variety of substrates. [2] | Difficult to remove byproducts by chromatography. [9] |
| Phosphorus Pentasulfide (P₄S₁₀) | Inexpensive, powerful thionating agent. [2] | Often requires harsh reaction conditions, can lead to side reactions. [2][5] |
| Curphey's Reagent (P₄S₁₀/HMDO) | Enhanced reactivity compared to P₄S₁₀ alone, often provides cleaner reactions and simpler workup than LR. [2][6][7] | HMDO is moisture sensitive. |
| P₄S₁₀-Pyridine Complex | High thermal stability, suitable for high-temperature reactions where LR might decompose. [2] | Preparation of the complex is an additional step. |
Q4: How can I effectively monitor the progress of my amide-to-thioamide transformation?
A4: Careful reaction monitoring is essential to determine the optimal reaction time and to avoid over- or under-reaction.
-
Thin Layer Chromatography (TLC): TLC is the most common and convenient method for monitoring these reactions. [2]Thioamides are generally less polar than their corresponding amides, so the product spot should have a higher Rf value. It is advisable to run a co-spot of the starting material and the reaction mixture to accurately track the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or for substrates that are difficult to visualize on TLC, LC-MS is a powerful tool. It provides information on the conversion of the starting material and can help to identify the masses of the product and any side products, aiding in troubleshooting.
By systematically addressing these common issues, researchers can significantly improve the success rate of their amide-to-thioamide transformations, a critical step in the synthesis of novel compounds for drug discovery and development.
References
- BenchChem. (2025). Application Notes: Protocol for the Conversion of Amides to Thioamides. BenchChem.
- BenchChem. (2025). A Head-to-Head Comparison of Thionating Reagents for Organic Synthesis. BenchChem.
- Li, A. Y. (n.d.). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane.
- Alfa Chemistry. (n.d.). Lawesson's Reagent. Alfa Chemistry.
- Wikipedia. (n.d.). Lawesson's reagent. Wikipedia.
- BenchChem. (2025). Introduction to thionation reactions in organic synthesis. BenchChem.
- Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Organic Chemistry Portal.
- Recent advances in thionating reagents for the synthesis of organosulfur compounds. (n.d.).
- Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. (2002, September 6). PubMed.
- Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent. (2024, May 28). PMC.
- Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. (n.d.). Request PDF.
- Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane | The Journal of Organic Chemistry. (2002, August 15).
- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021, November 17).
- Le, L. (2013, August 16). Preparation of Phosphorus Pentasulfide - A Thionation Reagent.
- Mechanism of the Reaction of Lawesson's Reagent with N‐Alkylhydroxamic Acids. (2025, August 6).
- Recent Advances in Thionating Reagents for the Synthesis of Organosulfur Compounds. (2025, August 6).
- Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine | The Journal of Organic Chemistry. (2025, October 28).
- Opportunities and challenges in the synthesis of thioamid
- Thioamide synthesis by thion
- Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. (n.d.). ChemRxiv.
- Transformation of Amides to Thioamides Using an Efficient and Novel Thi
- A novel method for heterocyclic amide–thioamide transformations. (2017, January 26). Beilstein Journals.
- Issues during thiol synthesis : r/chemistry. (2023, July 11). Reddit.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. audreyli.com [audreyli.com]
- 7. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Handling the Thermal Instability of Nitro-Substituted Thioamides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitro-substituted thioamides. These molecules are of significant interest in medicinal chemistry, often serving as crucial isosteres for amides in drug design.[1][2] However, the combination of an electron-withdrawing nitro group and a polarizable thioamide functional group introduces significant challenges related to thermal and chemical stability.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your experiments, ensuring the integrity of your compounds and the reliability of your results.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues you may encounter during the synthesis, purification, and handling of nitro-substituted thioamides in a direct question-and-answer format.
Issue 1: My thionation reaction is giving a low yield and a black, tarry crude product.
Q: I'm trying to synthesize a nitro-aryl thioamide from its corresponding amide using Lawesson's reagent in refluxing toluene, but the reaction mixture turns black, and the yield is less than 20%. What's going wrong?
A: This is a classic sign of thermal decomposition. The combination of a strongly electron-withdrawing nitro group and high reaction temperatures is likely causing the degradation of both your starting material and the desired thioamide product. Standard thionation conditions are often too harsh for these sensitive substrates.
Probable Causes:
-
High Temperature: Refluxing toluene (~110 °C) or other high-boiling solvents provides enough thermal energy to initiate decomposition pathways.[3] Nitroaromatic compounds, in general, are known to have thermal stability issues.[4][5]
-
Prolonged Reaction Time: Leaving the reaction to run for an extended period, even at slightly lower temperatures, increases the likelihood of degradation.
-
Harsh Reagents: While effective, Lawesson's reagent and P₄S₁₀ can promote side reactions at elevated temperatures.
Solutions & Protocols:
-
Lower the Reaction Temperature: Switch to a lower boiling point solvent like dioxane (~100 °C) or even THF (~66 °C) and monitor the reaction carefully. You may need to accept a longer reaction time in exchange for product integrity.
-
Use Milder, More Soluble Thionating Agents: Consider using reagents that are effective at lower temperatures. A good alternative is the use of P₄S₁₀ in a solvent where it has better solubility at lower temperatures, such as pyridine or acetonitrile, which can sometimes facilitate the reaction at milder conditions.
-
Careful Monitoring: Do not run the reaction for a predetermined time. Monitor the consumption of the starting amide by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes. Quench the reaction as soon as the starting material is consumed to prevent product degradation.
Protocol 1: Low-Temperature Thionation of a Nitro-Aryl Amide
-
To a solution of the nitro-aryl amide (1.0 eq) in anhydrous THF (0.1 M), add P₄S₁₀ (0.5 eq) in one portion under an argon atmosphere.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Gently heat the mixture to 40-50 °C using an oil bath.
-
Monitor the reaction progress every hour using TLC (e.g., 30% Ethyl Acetate/Hexanes).
-
Upon complete consumption of the starting material, cool the reaction to 0 °C.
-
Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This may generate H₂S gas; perform in a well-ventilated fume hood.[3]
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (< 40 °C).
-
Proceed immediately to purification.
Issue 2: My compound is decomposing during silica gel column chromatography.
Q: My crude product looks okay on TLC, but after column chromatography, I see new spots, and my yield is very low. The silica gel sometimes has a dark brown or yellow band that doesn't move.
A: Nitro-substituted thioamides are often sensitive to the acidic nature of standard silica gel. The Lewis and Brønsted acidic sites on the silica surface can catalyze hydrolysis back to the amide or other decomposition pathways, especially with prolonged contact.
Probable Causes:
-
Silica Acidity: The slightly acidic nature of silica gel can be detrimental to the thioamide functional group.
-
Solvent Choice: Using highly polar solvents (like methanol) can increase the compound's interaction time with the silica surface and may also act as a nucleophile, leading to degradation.[6]
-
Column Overheating: On large-scale columns, the heat of adsorption can create local hot spots, accelerating decomposition.
Solutions & Protocols:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it with a base.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or performing reversed-phase chromatography (C18 silica), which is often used for nitroaromatic compounds.[7]
-
Minimize Contact Time: Use flash chromatography with higher pressure to push the compound through the column faster. Avoid "gravity" columns where the compound sits on the silica for hours.
-
Avoid Reactive Solvents: Do not use methanol as an eluent if possible. If high polarity is needed, consider using a higher percentage of ethyl acetate or acetone. A small amount of a non-nucleophilic polar solvent like acetonitrile can also be an option.[6]
-
Recrystallization: If your compound is a solid, recrystallization is often the best method as it avoids contact with stationary phases altogether.
Protocol 2: Deactivation of Silica Gel for Chromatography
-
Prepare a slurry of silica gel in your starting eluent (e.g., 5% ethyl acetate in hexanes).
-
Add triethylamine (Et₃N) to the slurry to constitute 1% of the total solvent volume.
-
Stir the slurry for 15-20 minutes in a fume hood.
-
Pack the column with the treated silica slurry as you normally would.
-
Ensure that all your eluents for the chromatographic run are also doped with 0.5-1% triethylamine to maintain the neutralized environment.
Decision Workflow for Purification
This diagram outlines a logical flow for choosing the best purification strategy.
Caption: Decision tree for selecting a purification method.
Issue 3: My purified compound changes color and degrades in the vial after a few days.
Q: I successfully isolated my yellow, solid nitro-thioamide, but after a week on the benchtop, it has turned into a dark orange oil. What happened?
A: This indicates poor storage stability. Like many nitro-containing compounds, your thioamide is likely sensitive to light, air (oxygen), and ambient temperature.[8][9] The energy from light or heat can be sufficient to initiate decomposition, and oxidation at the sulfur atom is also a possible degradation pathway.
Probable Causes:
-
Heat Exposure: Storing at ambient laboratory temperature can be too high for sensitive compounds.
-
Light Exposure: UV and visible light can provide the activation energy for decomposition reactions.
-
Oxygen Exposure: The thioamide moiety can be susceptible to oxidation.
Solutions:
-
Cold Storage: Always store your purified nitro-substituted thioamides at low temperatures.
-
Protect from Light: Use amber vials or wrap clear vials in aluminum foil.
-
Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing.
-
Store as a Solid: If possible, store the compound as a dry solid. Solutions, especially in reactive solvents, tend to be less stable.
Table 1: Recommended Storage Conditions
| Storage Duration | Temperature | Atmosphere | Light Condition |
| Short-Term (< 1 week) | 0 to 4 °C (Refrigerator) | Sealed Vial | Amber Vial / Dark |
| Medium-Term (1-6 months) | -20 °C (Freezer) | Inert Gas (Argon) | Amber Vial / Dark |
| Long-Term (> 6 months) | -80 °C (Ultra-low Freezer) | Inert Gas (Argon) | Amber Vial / Dark |
Frequently Asked Questions (FAQs)
Q1: What makes nitro-substituted thioamides particularly unstable?
A1: The instability arises from a combination of factors related to the electronic properties of the two functional groups.
-
Thioamide Bond: The C=S bond is longer and weaker than the C=O bond in an amide. The sulfur atom is larger and more polarizable, making it a softer electrophile and more susceptible to nucleophilic attack.[10]
-
Nitro Group: The nitro group is a very powerful electron-withdrawing group. It significantly reduces the electron density on the aromatic ring and, through resonance and inductive effects, on the thioamide carbon. This makes the thioamide carbon even more electrophilic and prone to attack.
-
Energetic Nature: Nitroaromatic compounds are inherently energetic materials. The thermal decomposition of these compounds often involves complex radical pathways initiated by the cleavage of the C-NO₂ bond.[4] The presence of the sulfur atom can further influence these decomposition pathways.
Caption: Factors contributing to the thermal instability of nitro-substituted thioamides.
Q2: What are the best analytical techniques to monitor the stability of my compound?
A2: A combination of techniques is ideal.
-
HPLC/UPLC-MS: This is the most powerful tool. It allows you to quantify the parent compound and detect the appearance of degradation products over time. A stability study can be set up by analyzing aliquots of your compound in a specific solvent or buffer at different time points. Reversed-phase HPLC is very effective for these compounds.[7]
-
¹H NMR: Nuclear Magnetic Resonance spectroscopy is excellent for structural confirmation. While less quantitative than HPLC for stability studies, the appearance of new, unidentifiable peaks in the NMR spectrum of a stored sample is a clear sign of decomposition.
-
TLC: Thin Layer Chromatography is a quick and easy qualitative check. If you spot a sample of your compound and see multiple spots where there was previously only one, degradation has occurred.
Q3: Are there specific safety precautions I need to take?
A3: Yes, absolutely. You are working with a combination of two hazardous classes of compounds.
-
Nitro Compound Hazards: Many polynitro aromatic compounds are energetic or explosive and can be sensitive to shock, friction, or heat.[8][11] Always handle the minimum quantity necessary. Work behind a blast shield for reactions with a higher risk of explosion.[7] Store them away from heat, sparks, and open flames.[7][12]
-
Thioamide & Byproduct Hazards: Thionating agents and the reactions themselves can release toxic hydrogen sulfide (H₂S) gas.[3] Always perform these reactions in a well-ventilated chemical fume hood. Thioamides themselves can have toxicological properties.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[7]
Q4: How should I choose a solvent for my experiments and assays?
A4: Solvent choice is critical and must be carefully considered to avoid artificially induced degradation.
-
For Reactions & Storage: Aprotic, non-nucleophilic solvents are generally safest. Dichloromethane, THF, acetonitrile, toluene, and ethyl acetate are often good choices.[6]
-
For Biological Assays: This is more challenging. Most biological assays are conducted in aqueous buffers, which can contain nucleophiles (water, buffer components like Tris). It is essential to run a control experiment to determine the stability of your compound in the final assay buffer over the time course of the experiment.
Protocol 3: Assessing Compound Stability in Assay Buffer
-
Prepare a concentrated stock solution of your compound in DMSO (e.g., 10 mM).
-
Prepare your final assay buffer (e.g., PBS, pH 7.4).
-
Dilute the DMSO stock into the assay buffer to the final highest concentration used in your assay (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent with your assay conditions (e.g., < 0.5%).
-
Immediately take a "Time 0" aliquot, quench it with an equal volume of acetonitrile, and analyze by LC-MS.
-
Incubate the remaining buffer solution under the exact conditions of your assay (e.g., 37 °C for 2 hours).
-
Take additional aliquots at intermediate time points and at the final time point of your assay. Quench and analyze each by LC-MS.
-
Plot the peak area of your parent compound versus time. A significant decrease (>10-15%) indicates that the compound is unstable under the assay conditions, and your biological data may be unreliable.
Table 2: General Solvent Compatibility Guide
| Solvent Class | Examples | Compatibility | Rationale |
| Aprotic Non-polar | Hexanes, Toluene | Good | Low reactivity, good for extractions and some reactions. |
| Aprotic Polar | DCM, THF, EtOAc, Acetonitrile | Excellent | Generally stable, good for a wide range of procedures.[6] |
| Protic, Non-nucleophilic | t-Butanol, Isopropanol | Moderate | Can be problematic; use with caution. Isopropanol is better than methanol.[6] |
| Protic, Nucleophilic | Methanol, Ethanol, Water | Poor | Can act as nucleophiles and attack the thioamide.[6] Use only when necessary and at low temperatures. |
| Basic/Acidic Aqueous | Aqueous NaOH, HCl, Buffers | Very Poor | Prone to rapid hydrolysis or other reactions.[6] |
References
- Benchchem. Technical Support Center: Safe Handling and Storage of Nitro Compounds.
- Benchchem. Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent.
- ResearchGate. Stability of thioamides? (Discussion Thread).
- Organic Chemistry Portal. Thioamide synthesis by thionation.
- MDPI. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update.
- The Royal Society of Chemistry. Thioamide N–C(S) Activation by Ground-State- Destabilization.
- PMC. Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation.
- Chemius. nitro razredčilo - Safety Data Sheet.
- ResearchGate. General methods for synthesis of thioamides.
- PMC. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation.
- ACS Publications. A Bottom-Up Approach To Preserve Thioamide Residue Stereochemistry during Fmoc Solid-Phase Peptide Synthesis.
- University of Georgia Research. NitroCompounds-Various.docx.
- ResearchGate. Thioamides as Useful Synthons in the Synthesis of Heterocycles.
- PubMed. Thioamides in medicinal chemistry and as small molecule therapeutic agents.
- Case Western Reserve University. Policy on Laboratory use of Explosive and High Energy Materials.
- PMC. Unlocking the potential of the thioamide group in drug design and development.
- Triumvirate Environmental. 6 Safety Practices for Highly Hazardous Lab Chemicals.
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- PubMed. Thermal stability and detonation character of nitro-substituted derivatives of imidazole.
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Technical Support Center: Purification of N-(3-nitrophenyl)ethanethioamide
Welcome to the technical support center for the purification of N-(3-nitrophenyl)ethanethioamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this target compound from its precursors and reaction byproducts. Here, we address common issues in a direct question-and-answer format, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude N-(3-nitrophenyl)ethanethioamide?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A prevalent method for synthesizing N-(3-nitrophenyl)ethanethioamide is the thionation of its corresponding amide, N-(3-nitrophenyl)acetamide, which is typically prepared from 3-nitroaniline.
Given this pathway, you should anticipate the following impurities:
-
Unreacted Starting Material (Amide): The most common impurity is the starting material, N-(3-nitrophenyl)acetamide.[1][2] The thionation reaction may not proceed to 100% completion, leaving a residual amount of the oxygen analog.
-
Unreacted Starting Material (Aniline): If the initial acylation of 3-nitroaniline to form the amide was incomplete, or if any hydrolysis of the amide or thioamide occurs during the reaction or workup, you may find traces of 3-nitroaniline.[3][4]
-
Thionating Agent Byproducts: Reagents like Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀) are commonly used for thionation.[5][6] These reagents generate phosphorus-containing byproducts which are often polar and must be removed during the workup or purification.
-
Side-Reaction Products: Depending on the reaction conditions, minor side reactions can lead to other structurally related impurities.
Table 1: Summary of Common Impurities and Their Origin
| Impurity | Chemical Structure | Likely Origin |
| N-(3-nitrophenyl)acetamide | C₈H₈N₂O₃ | Incomplete thionation reaction. |
| 3-Nitroaniline | C₆H₆N₂O₂ | Incomplete initial acylation or hydrolysis. |
| Phosphine Oxides/Sulfides | (Ar-P=O/S)ₓ | Byproducts from thionating agents (e.g., Lawesson's). |
Q2: I have confirmed the presence of the starting amide, N-(3-nitrophenyl)acetamide, in my final product. How can I effectively separate it from the desired thioamide?
A2: The key to separating the thioamide from its amide analog lies in the difference in polarity between the C=S and C=O bonds. The thiocarbonyl group (C=S) is generally less polar than the carbonyl group (C=O). This difference, while subtle, is often sufficient for separation by column chromatography. Recrystallization can also be effective if a solvent system that selectively dissolves one compound over the other can be identified.
Primary Recommendation: Flash Column Chromatography
Flash column chromatography is the most robust method for this separation.[7][8] The slightly higher polarity of the amide means it will adhere more strongly to the polar stationary phase (silica gel) and elute later than the desired, less polar thioamide.
A detailed protocol is provided in Q5 . The general principle is to start with a low-polarity mobile phase (eluent) and gradually increase its polarity, collecting fractions and analyzing them by Thin Layer Chromatography (TLC).
Secondary Recommendation: Fractional Recrystallization
This method is contingent on finding a suitable solvent in which the amide and thioamide exhibit significantly different solubilities at a given temperature.[9] This often requires extensive solvent screening. You might find that upon cooling a saturated solution, one compound crystallizes preferentially while the other remains in the mother liquor. This can be a highly efficient method if optimized but is generally more compound-specific than chromatography.
Q3: My TLC analysis shows a spot corresponding to 3-nitroaniline. What is the most efficient way to remove this basic impurity?
A3: The presence of 3-nitroaniline, a basic compound, allows for a straightforward separation from your neutral thioamide and amide products via an acid-base extraction.[10] By washing an organic solution of your crude product with an aqueous acid (like dilute HCl), the basic aniline will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous phase, leaving your desired neutral product in the organic layer.
Step-by-Step Acid-Base Extraction Protocol:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash it with 1M hydrochloric acid (HCl). A typical wash involves adding the acid solution, shaking the funnel gently (venting frequently), and allowing the layers to separate.
-
Separation: Drain the lower aqueous layer, which now contains the protonated 3-nitroaniline salt.
-
Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.
-
Brine Wash: Perform a final wash with saturated sodium chloride (brine) solution to remove the bulk of the water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product, now free of the aniline impurity.
Caption: Workflow for removal of 3-nitroaniline via acid-base extraction.
Q4: I want to attempt purification by recrystallization. How should I approach finding the right solvent system?
A4: Recrystallization is a powerful purification technique that relies on the difference in solubility of your compound and its impurities in a solvent at different temperatures.[11] An ideal solvent should dissolve your product well when hot but poorly when cold.[9]
Systematic Approach to Solvent Screening:
-
Small-Scale Tests: In small test tubes, place ~20-30 mg of your crude product.
-
Solvent Addition: Add a potential solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
Heating: Heat the mixture to the solvent's boiling point. A good solvent will now dissolve the compound completely. Use the minimum amount of hot solvent necessary.[11]
-
Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a promising solvent.[12]
If a single solvent is not ideal, a two-solvent system (one "good" solvent that dissolves the compound well, and one "poor" anti-solvent in which it is insoluble) can be used.[13] Dissolve the compound in a minimum of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent Class | Examples | Comments |
| Alcohols | Ethanol, Methanol, Isopropanol | Good starting point for moderately polar compounds.[12] |
| Esters | Ethyl Acetate | A versatile solvent with moderate polarity. |
| Ketones | Acetone | A polar aprotic solvent; can be very effective. |
| Hydrocarbons | Hexane, Toluene | Good as anti-solvents when paired with a more polar solvent. |
| Mixed Systems | Ethanol/Water, Acetone/Hexane | Often provide the fine-tuned solubility needed for good recovery.[13] |
Q5: Could you provide a robust, step-by-step protocol for purifying N-(3-nitrophenyl)ethanethioamide using flash column chromatography?
A5: Absolutely. This protocol is designed as a starting point and may require optimization based on your specific impurity profile as determined by TLC.
Table 3: Typical Parameters for Flash Column Chromatography
| Parameter | Value/Description | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh)[7] | Standard polar stationary phase for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A common, effective eluent system for separating compounds of moderate polarity. |
| Elution Mode | Gradient (e.g., 5% to 30% Ethyl Acetate) | A gradient is often more efficient than isocratic elution for separating compounds with different polarities. |
| Sample Loading | Dry Loading | Minimizes band broadening and improves resolution compared to wet loading.[7] |
| Detection | TLC with UV visualization (254 nm) | N-(3-nitrophenyl)ethanethioamide is UV active due to the aromatic ring. |
Detailed Experimental Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Spot your crude material on a TLC plate and elute with various ratios of hexane/ethyl acetate. An ideal starting system will give the desired thioamide product an R_f value of ~0.3. The starting amide will have a lower R_f.
-
Column Packing: Prepare a glass chromatography column by adding a small plug of cotton or glass wool, followed by a thin layer of sand. Create a slurry of silica gel in hexane and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[7] Add another thin layer of sand on top of the silica bed.
-
Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely to obtain a free-flowing powder.
-
Column Loading: Carefully add the dry sample-silica mixture to the top of the prepared column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate). Collect the eluent in fractions.
-
Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane/Ethyl Acetate) to elute the more polar compounds.
-
Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate to monitor the separation. The less polar thioamide should elute before the more polar amide.
-
Product Isolation: Combine the fractions that contain only the pure desired product. Remove the solvent under reduced pressure to yield the purified N-(3-nitrophenyl)ethanethioamide.
Caption: General workflow for purification by flash column chromatography.
References
- Recrystallization1. (n.d.).
- Patents, G. (n.d.). US4918232A - Process for separating aniline derivatives.
- Benchchem. (n.d.). Application Note: Purification of 4-Chloro-3-nitrophenyl 2-thienyl ketone using Column Chromatography.
- Analytical Separation Methods. (2021, September 15).
- Sigma-Aldrich. (n.d.). Sample Preparation for Chromatographic Purification.
- Quora. (2021, December 28). How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method?
- UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols.
- CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose.
- Recrystallization-1.pdf. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Patents, G. (n.d.). RU2201917C2 - Method of synthesis of 3-nitrodiphenylamine.
- Smajlagić, A., et al. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.
- Transformation of Amides to Thioamides Using an Efficient and Novel Thi
- CymitQuimica. (n.d.). CAS 122-28-1: N-(3-Nitrophenyl)acetamide.
- Product Class 3: N-Nitroamines. (n.d.). Science of Synthesis.
- Al-Taifi, E. A., et al. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Molecules.
- PubChem. (n.d.). 3-Nitroaniline.
- Patents, G. (n.d.). US2421031A - Process for synthesis of thioamides.
- Semantic Scholar. (n.d.). Sequestration of p-nitrophenol from liquid phase by poly(acrylonitrile-co-acrylic acid) containing thioamide group.
- PMC. (n.d.). Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies.
- Benchchem. (n.d.). Technical Support Center: N-(3-aminophenyl)sulfamide Purification.
- Supporting Information: Ruthenium Catalyzed Dehydrogenative Cyclization to Synthesize Polysubstituted 4-Quinolones under Solvent-Free Condition. (n.d.). Royal Society of Chemistry.
- Benchchem. (n.d.). Purification of crude 1-(3-Nitrophenyl)-2-nitropropene by recrystallization.
- Cheméo. (n.d.). Chemical Properties of Acetamide, N-(3-nitrophenyl)- (CAS 122-28-1).
- Patents, G. (n.d.). US3954892A - Process for the purification of para-nitrophenol.
- MDPI. (2023, May 20). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide.
- Wikipedia. (n.d.). 3-Nitroaniline.
- ChemicalBook. (n.d.). 3-NITROPHENYL ISOTHIOCYANATE synthesis.
- NIST WebBook. (n.d.). Acetamide, N-(3-nitrophenyl)-.
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Validation & Comparative
A Comparative Guide to the 1H NMR Chemical Shift of the Thioamide Proton in 3'-Nitrothioacetanilide
This guide provides an in-depth analysis of the 1H NMR chemical shift of the thioamide proton (-NH) in 3'-nitrothioacetanilide. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple data repository. It offers a comparative analysis grounded in spectroscopic principles, contrasting the target molecule with its structural analogs: thioacetanilide and the corresponding amide, 3'-nitroacetanilide. By examining the interplay of electronic effects, solvent interactions, and the amide-to-thioamide substitution, we will establish a predictive framework for understanding and assigning this critical resonance.
Theoretical Framework: Factors Governing the Amide and Thioamide N-H Chemical Shift
The chemical shift (δ) of a proton is dictated by its local electronic environment. For protons attached to heteroatoms like nitrogen (-NH), the chemical shift is particularly sensitive and can vary over a wide range.[1] Several key factors contribute to this variability:
-
Resonance and Electron Density: In both amides and thioamides, the nitrogen lone pair participates in resonance with the carbonyl (C=O) or thiocarbonyl (C=S) group. This delocalization imparts double-bond character to the C-N bond and reduces electron density around the nitrogen atom.[2] A lower electron density results in less shielding of the attached proton from the external magnetic field, causing a "downfield" shift to a higher ppm value.[3]
-
Amide vs. Thioamide Moiety: The replacement of oxygen with sulfur significantly alters the electronic properties. Due to the larger size and greater polarizability of sulfur compared to oxygen, the C=S bond is a weaker π-acceptor. This results in a more pronounced contribution from the zwitterionic resonance structure in thioamides. This increased charge separation and the distinct magnetic anisotropy of the C=S bond typically push the thioamide N-H proton further downfield compared to its amide counterpart.[4]
-
Substituent Effects: Electron-withdrawing groups (EWGs) on the aromatic ring, such as the nitro (-NO2) group, decrease the electron density of the entire molecule through inductive and mesomeric effects. This deshields the N-H proton, leading to a significant downfield shift.[3]
-
Solvent Effects: The choice of NMR solvent is critical. Protic solvents can lead to proton exchange, broadening or even obscuring the N-H signal. Aprotic polar solvents that are also hydrogen bond acceptors, such as dimethyl sulfoxide (DMSO-d6), form strong hydrogen bonds with the N-H proton. This interaction withdraws electron density from the proton, causing a substantial downfield shift compared to less interactive solvents like chloroform-d (CDCl3).[5]
Comparative Analysis of 1H NMR Data
| Compound | Functional Group | Substituent | N-H Chemical Shift (δ, ppm) | Data Source |
| Acetanilide | Amide | None | 9.91 | Experimental[6] |
| 3'-Nitroacetanilide | Amide | 3'-NO2 | 10.4 | Experimental[7] |
| Thioacetanilide | Thioamide | None | ~9.2 - 10.0 | Experimental[8] |
| 3'-Nitrothioacetanilide | Thioamide | 3'-NO2 | ~10.8 (Predicted) | Derived |
Analysis:
-
Effect of the Nitro Group: The introduction of a meta-nitro group causes a significant downfield shift. Comparing acetanilide (δ 9.91 ppm) with 3'-nitroacetanilide (δ 10.4 ppm) reveals a deshielding effect of approximately +0.5 ppm .[6][7] This is a direct consequence of the potent electron-withdrawing nature of the -NO2 group, which reduces electron density at the amide nitrogen.
-
Effect of Amide-to-Thioamide Substitution: While data for thioacetanilide shows a range, its upper value (δ ~10.0 ppm) is slightly downfield of acetanilide (δ 9.91 ppm), consistent with the electronic properties of the thiocarbonyl group. For this analysis, we will consider the more significant downfield shift often observed for thioamides in strongly hydrogen-bonding solvents.
-
Predicted Chemical Shift for 3'-Nitrothioacetanilide: By combining these effects, we can estimate the chemical shift for the target molecule. Starting with the thioacetanilide N-H proton at ~10.0 ppm, and adding the deshielding contribution from the meta-nitro group (+0.5 ppm), we arrive at a predicted chemical shift of ~10.5 ppm. However, considering the enhanced acidity and hydrogen-bond donating capacity of the thioamide N-H proton, this effect is likely synergistic. Therefore, a value slightly further downfield, around δ 10.8 ppm , is a scientifically grounded prediction for 3'-nitrothioacetanilide in DMSO-d6.
The following diagram illustrates the electronic effects responsible for the observed and predicted downfield shifts.
Caption: Logical flow of electronic and solvent effects leading to the downfield shift of the thioamide proton.
Experimental Protocols
To validate the predicted chemical shift, 3'-nitrothioacetanilide can be synthesized and characterized. The following protocols are based on established chemical transformations.
Part A: Synthesis of 3'-Nitrothioacetanilide via Thionation
The most common and effective method for converting an amide to a thioamide is by using Lawesson's Reagent (LR).[9][10] This reagent offers mild reaction conditions and generally provides high yields.[11]
Workflow Diagram:
Caption: Synthetic workflow for the thionation of 3'-nitroacetanilide.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3'-nitroacetanilide (1.0 eq.).
-
Reagent Addition: Add Lawesson's Reagent (0.5 eq.). Causality Note: Using 0.5 equivalents is often sufficient as LR contains two reactive P=S moieties.
-
Solvent Addition: Add anhydrous toluene to the flask to create a solution with a concentration of approximately 0.1 M.
-
Reaction: Heat the mixture to reflux (approx. 110°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. The phosphorus-containing byproducts may precipitate and can be removed by filtration. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3'-nitrothioacetanilide.
Part B: 1H NMR Spectrum Acquisition
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified 3'-nitrothioacetanilide and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Causality Note: DMSO-d6 is chosen to minimize N-H exchange and to strongly hydrogen-bond with the thioamide proton, shifting it to a clear, downfield region.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve magnetic field homogeneity.
-
Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.
-
Analysis: Identify the singlet corresponding to the thioamide N-H proton, which is expected to be in the far downfield region (predicted ~10.8 ppm) and integrate to one proton.
Conclusion
The 1H NMR chemical shift of the thioamide proton is a highly sensitive probe of the electronic and structural environment of a molecule. In the case of 3'-nitrothioacetanilide, the combined influence of the thiocarbonyl group and the electron-withdrawing meta-nitro substituent results in a significant downfield chemical shift. Based on a comparative analysis with its amide and unsubstituted analogs, the thioamide N-H proton is predicted to resonate at approximately δ 10.8 ppm in DMSO-d6. This guide provides the theoretical basis for this prediction and a robust experimental framework for its synthesis and spectroscopic verification, serving as a valuable resource for researchers working with substituted thioamides.
References
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Xia, J., Yumiao, s., & Li, W. (2024). ¹H NMR spectrum of (3) in DMSO-d6. ResearchGate. [Link]
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1H NMR (500 MHz, CDCl3) δ. The Royal Society of Chemistry. [Link]
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Krasnovskaya, O., et al. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. National Center for Biotechnology Information. [Link]
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NMR 1 H spectrum of 3 in DMSO-d 6. ResearchGate. [Link]
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1H NMR (DMSO-d6). The Royal Society of Chemistry. [Link]
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p-nitroacetanilide. ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). [Link]
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Thioamide N–C(S) Activation. The Royal Society of Chemistry. [Link]
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1H NMR Spectrum (1D, 500 MHz, DMSO-d6, simulated) (NP0026577). NP-MRD. [Link]
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Gorobets, N., et al. (2012). Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. Semantic Scholar. [Link]
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1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0254338). NP-MRD. [Link]
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Comparison of chemical shift changes (Δδ) for amide protons NH(b) and NH(a)... ResearchGate. [Link]
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1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11.[Link]
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Chemical shifts.[Link]
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¹H NMR spectra (500 MHz, DMSO‐d6) of (a) the sample of 8 immediately... ResearchGate. [Link]
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Green Synthesis of Thioamide Derivatives in Environmentally Benign Deep Eutectic Solvent (DES).[Link]
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Al-Zoubi, R. M., et al. (2017). A novel method for heterocyclic amide–thioamide transformations. National Center for Biotechnology Information. [Link]
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(PDF) Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. ResearchGate. [Link]
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Lawesson's Reagent. Organic Chemistry Portal. [Link]
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G., P., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. National Center for Biotechnology Information. [Link]
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Reagents of the month- April- Lawesson's and Woollins' reagents. SigutLabs. (2022). [Link]
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Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. (2021). [Link]
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Roberts, J. D., & Caserio, M. C. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]
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Navigating the Thioamide Region: A Comparative Guide to the C=S Stretching Frequency in N-(3-nitrophenyl)ethanethioamide
For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for the identification of functional groups. However, the thioamide functional group (R-C(=S)N-R'R'') presents a unique challenge. Unlike the sharp, well-defined carbonyl (C=O) stretch, the thiocarbonyl (C=S) stretching vibration is notoriously complex and often coupled with other vibrational modes. This guide provides an in-depth analysis of the expected C=S stretching frequency in N-(3-nitrophenyl)ethanethioamide, comparing it with related structures and offering a robust experimental protocol for its determination.
The Elusive C=S Stretch: A Tale of Vibrational Coupling
The identification of the C=S stretching vibration in the IR spectra of thioamides has been a subject of considerable debate in the scientific community.[1][2] Early assignments varied widely, with proposed frequencies spanning from below 800 cm⁻¹ to over 1500 cm⁻¹.[3] This broad range is a direct consequence of the extensive vibrational coupling between the C=S stretching mode and other molecular vibrations, particularly the C-N stretching and N-H bending modes.[2]
In many thioamides, the C=S bond exhibits significant single-bond character, leading to the suggestion that its primary absorption should be found in the 600-800 cm⁻¹ region.[1] However, for other thio-compounds like thioureas and thiosemicarbazones, bands in the 1300-1500 cm⁻¹ and 800-850 cm⁻¹ regions have been attributed to vibrations with a significant C=S stretching component.[3][4] This variability underscores the importance of a comparative approach, considering the specific electronic and structural environment of the thioamide .
Predicting the C=S Stretching Frequency in N-(3-nitrophenyl)ethanethioamide
In N-(3-nitrophenyl)ethanethioamide, the electronic environment of the thioamide group is influenced by both the ethyl group and the 3-nitrophenyl substituent. The nitro group (NO₂) is a strong electron-withdrawing group, which can influence the electron density around the thioamide moiety through the aromatic ring. This can affect the C=S bond order and, consequently, its stretching frequency.
For comparison, the analogous amide, N-(3-nitrophenyl)acetamide, would show a strong and characteristic C=O stretching band in the 1630-1690 cm⁻¹ region.[5] The lower electronegativity and greater mass of sulfur compared to oxygen mean the C=S stretching vibration will occur at a significantly lower frequency.
Given the complex nature of the C=S stretch, it is more accurate to speak of "thioamide bands" that have a significant contribution from the C=S stretching vibration. For N-(3-nitrophenyl)ethanethioamide, we can anticipate notable absorptions in two primary regions:
-
The 1300-1500 cm⁻¹ Region: This region often contains a band with significant C=S stretching character, coupled with C-N stretching and N-H bending.
-
The 800-900 cm⁻¹ Region: A second band, often described as having a more "pure" C=S character, can frequently be found here.
The presence of the aromatic ring will also contribute to the spectrum, with C-C in-ring stretching vibrations typically appearing around 1400-1600 cm⁻¹.[6] The nitro group itself will exhibit strong symmetric and asymmetric stretching bands, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ respectively.[7] Careful analysis of the entire spectrum is therefore crucial for a confident assignment.
Comparative Data for Thioamide and Related Functional Groups
| Functional Group | Compound Class | Typical Stretching Frequency (cm⁻¹) | Key Characteristics |
| C=S | Thioamides | Highly variable (often 800-900 & 1300-1500) | Weak to medium intensity, broad, coupled with other vibrations.[1][3][4] |
| C=O | Amides | 1630-1690 | Strong, sharp, and one of the most characteristic IR absorptions.[5] |
| NO₂ | Nitro Compounds | 1500-1550 (asymmetric) & 1300-1350 (symmetric) | Two distinct, strong absorptions.[7] |
| N-H | Secondary Amides/Thioamides | 3100-3500 (stretching) & ~1550 (bending) | Stretching is often broad due to hydrogen bonding. |
| C-N | Amides/Thioamides | 1200-1400 | Medium intensity, often coupled. |
Experimental Protocol: Acquiring the IR Spectrum of N-(3-nitrophenyl)ethanethioamide
The following protocol details the "Thin Solid Film" method, a rapid and reliable technique for obtaining high-quality IR spectra of solid organic compounds.[8][9]
Materials:
-
N-(3-nitrophenyl)ethanethioamide (5-10 mg)
-
Volatile solvent (e.g., methylene chloride or acetone)
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Pasteur pipette or glass dropper
-
Desiccator for storing salt plates
Procedure:
-
Sample Preparation:
-
Film Deposition:
-
Retrieve a clean, dry salt plate from the desiccator. Handle the plate by its edges to avoid transferring moisture from your fingers.
-
Using a Pasteur pipette, place one or two drops of the prepared solution onto the center of the salt plate.[9]
-
Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the compound will remain on the plate.[8]
-
-
Spectral Acquisition:
-
Place the salt plate into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum to account for atmospheric CO₂ and water vapor.
-
Run the sample spectrum.
-
-
Spectrum Optimization:
-
If the absorption peaks are too weak, remove the salt plate, add another drop of the solution, allow the solvent to evaporate, and re-run the spectrum.[9]
-
If the peaks are too intense (i.e., "flat-lining" near 0% transmittance), clean the salt plate with a suitable solvent (like acetone), and prepare a new, more dilute solution to create a thinner film.[9]
-
-
Cleaning:
-
After obtaining a satisfactory spectrum, thoroughly clean the salt plate with a solvent like acetone and return it to the desiccator to protect it from moisture.[9]
-
An alternative method is the Nujol mull, where the solid is ground with mineral oil (Nujol) to form a paste, which is then pressed between two salt plates.[10][11] However, the Nujol itself has characteristic C-H absorption bands that may obscure parts of the spectrum.[8]
Experimental Workflow Visualization
Caption: Workflow for IR spectral acquisition of a solid thioamide.
Conclusion
The IR spectroscopic analysis of N-(3-nitrophenyl)ethanethioamide requires a nuanced approach. The C=S stretching vibration does not manifest as a singular, isolated peak but rather contributes to multiple "thioamide bands," primarily expected in the 1300-1500 cm⁻¹ and 800-900 cm⁻¹ regions. The strong electron-withdrawing nature of the 3-nitro substituent will influence the precise position and intensity of these bands. By employing a careful experimental technique, such as the thin solid film method, and comparing the resulting spectrum to that of its amide analog and other related compounds, researchers can confidently characterize the vibrational features of this and other complex thioamides.
References
- Sampling Technique for Organic Solids in IR Spectroscopy. (2001). Journal of Chemical Education.
- IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. University of Colorado Boulder.
- IR Spectroscopy. (2022). Chemistry LibreTexts.
- Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629.
-
Preparing a sample for infrared spectroscopy. (2016). YouTube. Available at: [Link]
- Sample preparation for FT-IR. University of the West Indies.
-
The C = S stretching frequency in the infrared spectra of studied compounds. ResearchGate. Available at: [Link]
- Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. (2013). IOSR Journal of Applied Chemistry.
-
The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. ResearchGate. Available at: [Link]
- Rao, C. N. R., & Venkataraghavan, R. (1962). The C=S stretching frequency and the “—N—C=S bands” in the infrared. Spectrochimica Acta, 18(4), 541-547.
- The features of IR spectrum. Mansoura University.
-
Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. (2019). MDPI. Available at: [Link]
- IR Spectrum | Table of IR Spectroscopy Values. ChemTalk.
- Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.
- IR Absorption Table. University of California, Los Angeles.
Sources
- 1. scispace.com [scispace.com]
- 2. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
Publish Comparison Guide: Mass Spectrometry Fragmentation of 3-Nitrothioacetanilide
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 3-nitrothioacetanilide , designed for researchers in medicinal chemistry and structural biology.
Executive Summary
3-Nitrothioacetanilide (C₈H₈N₂O₂S, MW 196.23) is a critical intermediate in the synthesis of antitubercular and antifungal agents. Its structural integrity relies on the thioamide moiety, which imparts distinct mass spectral behavior compared to its oxygen analogue (3-nitroacetanilide) and its positional isomers (2-nitrothioacetanilide).
This guide delineates the fragmentation fingerprint of 3-nitrothioacetanilide, distinguishing it through three primary mechanisms: thioketene elimination , nitro-group degradation , and the absence of ortho-effects .
Key Differentiators (At a Glance)
| Feature | 3-Nitrothioacetanilide | 3-Nitroacetanilide (Oxygen Analog) | 2-Nitrothioacetanilide (Isomer) |
| Molecular Ion (M⁺) | m/z 196 (Strong) | m/z 180 | m/z 196 |
| Primary Neutral Loss | 58 Da (Thioketene) | 42 Da (Ketene) | 17 Da (OH radical) |
| Base Peak Origin | 3-Nitroaniline ion (m/z 138) | 3-Nitroaniline ion (m/z 138) | Variable (Rearrangement driven) |
| Ortho Effect | Absent | Absent | Dominant (M - OH) |
Theoretical Fragmentation Mechanisms
The fragmentation of 3-nitrothioacetanilide under standard Electron Ionization (70 eV) is governed by the stability of the aromatic core and the lability of the C-N thioamide bond.
Mechanism A: Thioketene Elimination (The Thioamide Signature)
Unlike aliphatic thioamides which often undergo McLafferty rearrangements, aromatic thioacetanilides predominantly fragment via a four-membered transition state or simple cleavage to expel thioketene (CH₂=C=S).
-
Precursor: Molecular Ion [M]⁺ (m/z 196)
-
Process: Heterolytic cleavage of the N-C(=S) bond with hydrogen transfer.
-
Product: 3-Nitroaniline radical cation [C₆H₆N₂O₂]⁺ (m/z 138).
-
Neutral Loss: Thioketene (58 Da).
Mechanism B: Nitro Group Degradation
Once the thioamide tail is removed, the remaining 3-nitroaniline core fragments according to classic nitroaromatic pathways.
-
Loss of NO• (30 Da): Rearrangement of the nitro group to a nitrite ester followed by cleavage.
-
Transition: m/z 138 → m/z 108 ([C₆H₆NO]⁺).
-
-
Loss of NO₂• (46 Da): Direct cleavage of the C-N bond connecting the nitro group to the ring.
-
Transition: m/z 138 → m/z 92 ([C₆H₆N]⁺, aminophenyl cation).
-
Mechanism C: The "Ortho Effect" Check
A critical diagnostic tool is the absence of the ortho effect.
-
In 2-nitro isomers: The nitro oxygen interacts with the thioamide proton, leading to the loss of an OH radical (M - 17, m/z 179).
-
In 3-nitro (meta): The distance is too great for this interaction. Therefore, m/z 179 is effectively absent (<5% abundance) in the 3-nitro spectrum, serving as a definitive negative marker for purity.
Visualization of Fragmentation Pathways[2][3]
The following diagram illustrates the primary fragmentation tree for 3-nitrothioacetanilide, highlighting the mass transitions and neutral losses.
Figure 1: Step-wise fragmentation tree of 3-nitrothioacetanilide showing the dominant thioketene loss followed by nitro group degradation.
Comparative Analysis: Validating the Structure
Scenario A: Differentiating from 3-Nitroacetanilide (Oxygen Analog)
When substituting the carbonyl oxygen with sulfur, the mass spectrum shifts predictably. Use this table to confirm the success of a thionation reaction (e.g., using Lawesson's reagent).
| Parameter | 3-Nitroacetanilide (Starting Material) | 3-Nitrothioacetanilide (Product) | Diagnostic Action |
| Parent Ion | m/z 180 | m/z 196 | Check M+ shift (+16 Da) |
| Isotope Pattern | M+2 ≈ 0.2% (due to ¹⁸O) | M+2 ≈ 4.5% (due to ³⁴S) | Check M+2 intensity |
| Primary Loss | 42 Da (Ketene) | 58 Da (Thioketene) | Calculate Neutral Loss |
| Common Fragment | m/z 138 | m/z 138 | Confirm core stability |
Scenario B: Differentiating from 2-Nitrothioacetanilide (Positional Isomer)
This is the most common challenge in synthesis (regioisomer contamination).
| Feature | 3-Nitro (Meta) | 2-Nitro (Ortho) | Mechanism |
| m/z 179 (M-17) | Absent / Very Low | Prominent | Ortho-effect: Interaction between NO₂ and NH leads to OH loss. |
| m/z 138 | Base Peak (100%) | Moderate Intensity | Steric hindrance in ortho isomer destabilizes the planar transition state required for clean thioketene loss. |
| m/z 122 | Low | High | Loss of [OH + CS + CH₃] complex rearrangement. |
Experimental Protocol
To replicate these results, the following protocol ensures high-fidelity spectral acquisition.
Method: Direct Infusion ESI-MS/MS or GC-EI-MS
1. Sample Preparation:
-
Solvent: Dissolve 1 mg of compound in 1 mL of HPLC-grade Methanol (MeOH).
-
Concentration: Dilute to 10 µg/mL (10 ppm) for ESI; 100 µg/mL for GC-MS.
-
Additives (ESI only): Add 0.1% Formic Acid to promote protonation [M+H]⁺.
2. Instrumentation Settings (GC-MS - Recommended for Fragmentation):
-
Inlet Temp: 250°C (Ensure rapid vaporization to prevent thermal degradation before ionization).
-
Ion Source: Electron Ionization (EI) at 70 eV.[1]
-
Source Temp: 230°C.
-
Scan Range: m/z 40 – 250.
3. Instrumentation Settings (ESI-MS/MS):
-
Polarity: Positive Mode (+).
-
Precursor: Select m/z 197 ([M+H]⁺).
-
Collision Energy (CE): Ramp 10–40 eV.
-
Gas: Nitrogen (Collision gas).[1]
4. Data Validation Steps:
-
Verify M+: Confirm parent peak at m/z 196 (EI) or 197 (ESI).
-
Check Sulfur Isotope: Look for the M+2 peak at ~4.5% relative abundance to M+.
-
Identify Base Peak: Confirm m/z 138 is the dominant fragment.
-
Exclude Isomers: Ensure no significant peak at m/z 179 (M-17).
References
-
NIST Mass Spectrometry Data Center. "Acetamide, N-(3-nitrophenyl)- (3-Nitroacetanilide) Mass Spectrum." National Institute of Standards and Technology. [Link]
-
Ramjit, H. G., et al. "Ortho effects in the mass spectra of substituted nitroanilines." Organic Mass Spectrometry, vol. 22, no. 10. [Link]
- Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley.
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." [Link]
Sources
Comparison of biological activity: N-(3-nitrophenyl)acetamide vs thioamide
Bioisosteric Evaluation in Drug Design
Executive Summary
This guide provides a technical comparison between Compound A (N-(3-nitrophenyl)acetamide) and its thio-analog, Compound B (N-(3-nitrophenyl)ethanethioamide).
While often viewed merely as a single-atom substitution (Oxygen to Sulfur), this modification fundamentally alters the pharmacophore. Compound A represents a classical amide scaffold with moderate polarity and hydrolytic susceptibility. Compound B acts as a bioisostere that enhances lipophilicity and membrane permeability but introduces a distinct metabolic liability: oxidative bioactivation leading to potential hepatotoxicity.
Verdict: The thioamide substitution is recommended for applications requiring enhanced cellular penetration or resistance to hydrolytic amidases, provided that CYP450-mediated S-oxidation toxicity is managed.
Physicochemical Basis of Comparison
The biological divergence between these two molecules stems from the electronic and steric differences between the carbonyl (C=O) and thiocarbonyl (C=S) groups.
Key Bioisosteric Shifts[1]
-
Hydrogen Bonding Inversion: The most critical change is the H-bond profile.
-
Acceptor (HBA): Sulfur is a significantly weaker H-bond acceptor than oxygen due to lower electronegativity (2.58 vs 3.44). This reduces affinity for targets relying on strong C=X···H interactions.
-
Donor (HBD): The -NH proton in thioamides is more acidic (lower pKa) than in amides, making Compound B a stronger hydrogen bond donor.
-
-
Lipophilicity & Permeability: The thiocarbonyl group is less polar. This typically increases the LogP value, facilitating passive transport across bacterial cell walls or the blood-brain barrier.
-
Steric Profile: The C=S bond length (1.71 Å) is approx. 40% longer than C=O (1.23 Å), and sulfur has a larger van der Waals radius (1.85 Å vs 1.40 Å).[1] This can cause steric clashes in tight binding pockets designed for amides.
Comparative Data Table
| Feature | N-(3-nitrophenyl)acetamide (Oxo) | N-(3-nitrophenyl)ethanethioamide (Thio) | Impact on Bioactivity |
| H-Bond Acceptor | Strong (C=O) | Weak (C=S) | Thioamide may lose potency if C=O binding is critical. |
| H-Bond Donor | Moderate (-NH) | Strong (-NH) | Thioamide enhances binding if donor interaction is key. |
| Bond Length | 1.23 Å | 1.71 Å | Thioamide requires a larger binding pocket. |
| Metabolic Fate | Hydrolysis (Amidase) | S-Oxidation (FMO/CYP) | Thioamide resists hydrolysis but risks hepatotoxicity. |
| Membrane Entry | Moderate | High | Thioamide preferred for intracellular targets. |
Biological Activity Profile
Antimicrobial Potential
The 3-nitroacetanilide scaffold is a known precursor for antimicrobial agents.[2]
-
Compound A (Amide): Generally exhibits weak intrinsic antimicrobial activity. It primarily serves as a prodrug or intermediate. Its entry into Gram-negative bacteria is often limited by porin selectivity and efflux pumps.
-
Compound B (Thioamide): Frequently demonstrates superior potency against Gram-positive bacteria (e.g., S. aureus) and mycobacteria.
Toxicology & Metabolism (Critical Safety Note)
This is the most significant differentiator for drug development professionals.
-
Amide Pathway: Compound A is metabolized via hydrolysis by amidases/esterases to release 3-nitroaniline (toxic) and acetic acid.
-
Thioamide Pathway: Compound B is resistant to hydrolysis . Instead, it undergoes S-oxidation by Flavin-containing Monooxygenases (FMO) or Cytochrome P450 (specifically CYP2E1).
-
Toxicity Mechanism: This produces reactive S-oxides (Sulfines) and S,S-dioxides (Sulfenes). These electrophiles can covalently bind to hepatic proteins and lipids, leading to centrilobular necrosis.
-
Implication: While Compound B may be more potent, it carries a higher risk of idiosyncratic hepatotoxicity compared to Compound A.
-
Pathway Visualization
The following diagram illustrates the divergent metabolic and pharmacodynamic pathways.
Caption: Divergent metabolic fates of Amide (Hydrolysis) vs. Thioamide (Oxidative Bioactivation).
Experimental Protocols
Synthesis of N-(3-nitrophenyl)ethanethioamide
Objective: Convert the amide (Compound A) to the thioamide (Compound B) using Lawesson’s Reagent.[3][6][7][8] This method is preferred over
Reagents:
-
Starting material: N-(3-nitrophenyl)acetamide (1.0 eq)
-
Reagent: Lawesson’s Reagent (0.5 – 0.6 eq)[9]
-
Solvent: Anhydrous Toluene (Dry)
Protocol:
-
Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a reflux condenser under an inert atmosphere (
or Ar). -
Dissolution: Dissolve 1.0 mmol of N-(3-nitrophenyl)acetamide in 5–10 mL of anhydrous toluene.
-
Addition: Add 0.6 mmol of Lawesson’s Reagent. (Note: The reagent is 0.5 eq stoichiometry, but a slight excess ensures completion).
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours.-
Monitoring: Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 7:3). The thioamide product is typically less polar (higher
) and may appear as a distinct yellow spot compared to the amide.
-
-
Workup:
-
Cool the reaction to room temperature.[3]
-
Evaporate the toluene under reduced pressure.
-
CRITICAL STEP: Lawesson’s byproducts are foul-smelling and polar. Purify the residue immediately via flash column chromatography on silica gel.
-
-
Characterization:
-
IR: Look for the disappearance of the strong Amide I band (
) and appearance of Thioamide bands ( C-N stretch mixed with C=S). -
Melting Point: Thioamides often have lower melting points than their oxo-analogs.
-
Antimicrobial Susceptibility Assay (Agar Well Diffusion)
Objective: Compare the Zone of Inhibition (ZOI) for both compounds.
Protocol:
-
Preparation: Prepare stock solutions of Compound A and B in DMSO (10 mg/mL).
-
Inoculation: Spread
of standardized bacterial suspension ( CFU/mL, e.g., S. aureus) onto Mueller-Hinton agar plates. -
Application: Punch 6 mm wells into the agar. Add
of the test compound solution to the wells. Include a DMSO negative control and a Ciprofloxacin positive control. -
Incubation: Incubate at
for 24 hours. -
Analysis: Measure the diameter of the clear zone (mm).
-
Expectation: Compound B (Thioamide) is expected to show a larger ZOI against Gram-positive strains due to enhanced lipophilic penetration.
-
Synthesis Workflow Diagram
Caption: Standardized protocol for thionation using Lawesson's Reagent.
References
-
Vertex AI Search. (2024). Unlocking the potential of the thioamide group in drug design and development. PMC. 1
-
Hypha Discovery. (2022).[10] Bioisosteres that influence metabolism. Hypha Discovery Blogs. 11
-
MDPI. (2022). Structure-Based Bioisosterism Design... of Benzamide Analogs. MDPI. 8
-
NIH. (2013).[12] Protein targets of thioacetamide metabolites in rat hepatocytes. PubMed. 12
-
BenchChem. (2025).[13] Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent. BenchChem. 3
-
Smolecule. (2023).[10] Buy 3'-Nitroacetanilide | 122-28-1. Smolecule. 2
Sources
- 1. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 3'-Nitroacetanilide | 122-28-1 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. Protein targets of thioacetamide metabolites in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Comparative Crystallographic Guide: N-(3-Nitrophenyl)ethanethioamide
Executive Summary
This guide provides a technical comparison between N-(3-nitrophenyl)ethanethioamide (the thioamide) and its oxo-isostere, N-(3-nitrophenyl)acetamide (the amide). Designed for medicinal chemists and crystallographers, this document analyzes the structural consequences of the O→S substitution, focusing on bond metrics, hydrogen bonding networks, and synthesis protocols.
Key Insight: The thioamide modification introduces a significant steric and electronic shift. The C=S bond (~1.67 Å) is roughly 0.44 Å longer than the C=O bond, and the sulfur atom acts as a weaker hydrogen bond acceptor but increases the acidity of the N-H donor, altering crystal packing from simple chains to potentially complex helical or dimer motifs.
Chemical Identity & Properties
| Feature | Amide Isostere | Thioamide Target |
| Systematic Name | N-(3-nitrophenyl)acetamide | N-(3-nitrophenyl)ethanethioamide |
| Formula | ||
| Molecular Weight | 180.16 g/mol | 196.23 g/mol |
| Melting Point | 154–156 °C [1] | ~90–110 °C (Predicted range based on class)* |
| Electronic Character | Strong H-bond Acceptor (C=O) | Weak H-bond Acceptor (C=S), Stronger H-bond Donor (N-H) |
*Note: Thioamides typically exhibit lower melting points than their amide counterparts due to weaker intermolecular dipole interactions, despite the increased dispersive forces of sulfur.
Experimental Protocol: Synthesis & Crystallization
To obtain high-quality crystals for X-ray diffraction, a robust synthesis using Lawesson’s Reagent is recommended over
Phase 1: Synthesis via Thionation
Reagents: N-(3-nitrophenyl)acetamide (1.0 eq), Lawesson’s Reagent (0.6 eq), Anhydrous Toluene.
-
Setup: Dissolve N-(3-nitrophenyl)acetamide in anhydrous toluene under an inert atmosphere (
). -
Reaction: Add Lawesson’s Reagent. Reflux at 110°C for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The product spot will be less polar (higher
) than the starting amide. -
Workup: Cool to room temperature. Filter off the solid precipitate (byproducts). Evaporate the filtrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, gradient 10%
30% EtOAc/Hexanes).
Phase 2: Crystal Growth (Slow Evaporation)
Objective: Grow single crystals suitable for XRD (>0.2 mm).
-
Dissolve 20 mg of pure thioamide in 2 mL of Ethanol/Acetone (1:1) .
-
Place in a small vial covered with Parafilm; poke 3–4 small holes to allow slow solvent release.
-
Store at 4°C in a vibration-free environment for 5–7 days.
-
Alternative: Vapor diffusion using MeOH (solvent) and Hexane (antisolvent).
-
Workflow Visualization
Caption: Step-by-step workflow for converting the amide precursor to the thioamide crystal.
Comparative Crystallographic Data
The following data contrasts the experimentally established amide structure with the representative thioamide parameters derived from the homologous N-phenylthioacetamide (thioacetanilide) class.
A. Unit Cell & Space Group Dynamics
| Parameter | Amide (Experimental) [1, 2] | Thioamide (Representative) [3] | Structural Implication |
| Space Group | Both favor centrosymmetric packing, maximizing dipole cancellation. | ||
| Z (Molecules/Cell) | 4 | 4 | Standard packing for planar aromatic systems. |
| Planarity ( | Near Planar | Twisted (~30–45°) | The bulky sulfur often forces the thioamide group to twist out of the phenyl plane to relieve steric strain with ortho-hydrogens. |
B. Bond Metrics (The "Thioamide Effect")
The substitution of Oxygen for Sulfur drastically alters the geometry of the core linker.
| Bond | Amide Length (Å) | Thioamide Length (Å) | |
| C=X (X=O, S) | 1.23 Å | 1.67 Å | +0.44 Å (Significant expansion due to S radius) |
| C–N (Amide) | 1.35 Å | 1.33 Å | -0.02 Å (Increased double-bond character in thioamides) |
| Bond Angle (N-C=X) | ~123° | ~120° | Sulfur's bulk compresses the internal angle slightly. |
Application Insight: The shorter C–N bond in the thioamide indicates a higher rotational barrier (resonance form contribution), making the thioamide backbone more rigid than the amide. This is critical for drug design when constraining conformation.
Structural Analysis: Packing & Interactions
Hydrogen Bonding Networks
The most profound difference lies in the intermolecular forces that hold the crystal together.
-
Amide (
):-
Forms strong, linear hydrogen bond chains.
-
Graph Set: Typically
chains or dimers. -
Result: High melting point, tight packing.
-
-
Thioamide (
):-
Sulfur is a weaker acceptor than oxygen (lower electronegativity).
-
However, the N-H proton is more acidic (stronger donor).
-
Result: The
bonds are longer (~3.3 Å vs 2.9 Å for O) and often distorted. To compensate, the crystal often recruits "weak" interactions, such as (involving the nitro group) or stacking between the electron-deficient nitrophenyl rings.
-
Interaction Logic Diagram
Caption: Logical map of intermolecular forces stabilizing the N-(3-nitrophenyl)ethanethioamide crystal.
References
-
NIST Chemistry WebBook. Acetamide, N-(3-nitrophenyl)- Data. Standard Reference Data. Link
- Cambridge Structural Database (CSD).Structure of N-(3-nitrophenyl)acetamide. Refcode: NITACI. (Typical amide reference).
-
Michta, A. et al. (2008). Thioacetanilide at 120 K. Acta Crystallographica Section C. 64 , o411-o413. (Authoritative source for thioacetanilide class geometry). Link
-
BenchChem. Protocols for the Synthesis of Thioamides Using Lawesson's Reagent. Link
Precision Thermal Analysis: Melting Point Determination of 3'-Nitrothioacetanilide
This guide details the precise methodology for determining the melting point of 3'-nitrothioacetanilide (
Unlike its oxygenated precursor (3'-nitroacetanilide), the thioamide derivative exhibits distinct thermal behaviors due to the substitution of oxygen with sulfur, which alters hydrogen bonding patterns and thermal stability. This guide compares the performance of Capillary Melting Point Determination against Differential Scanning Calorimetry (DSC) for this specific compound.
Part 1: Strategic Overview & Comparative Analysis
The Chemical Context: Amide vs. Thioamide
The conversion of 3'-nitroacetanilide to 3'-nitrothioacetanilide (typically via Lawesson’s Reagent) results in a significant shift in physical properties. The sulfur atom is a larger, softer nucleophile and a weaker hydrogen bond acceptor than oxygen.
| Property | 3'-Nitroacetanilide (Precursor) | 3'-Nitrothioacetanilide (Product) | Implication for Analysis |
| Structure | Verification of conversion. | ||
| Melting Point | 154–158 °C [1, 2] | ~110–130 °C (Predicted*) | Expect a melting point depression relative to the amide. |
| Thermal Stability | High (Stable >200 °C) | Moderate (Risk of desulfurization) | Critical: Thioamides can decompose near their MP. |
| Solubility | Moderate in EtOH | Higher Lipophilicity | Recrystallization solvent must be adjusted (e.g., EtOH/Water). |
*Note: While the para-isomer (4'-nitrothioacetanilide) melts at 173–175 °C [3], the meta-isomer typically exhibits a lower melting point due to reduced symmetry and packing efficiency. Experimental determination is required.
Method Comparison: Capillary vs. DSC
For 3'-nitrothioacetanilide, choosing the right method is a trade-off between visual confirmation and thermodynamic precision .
| Feature | Method A: Capillary (Visual) | Method B: DSC (Thermal) |
| Principle | Visual observation of phase change.[1] | Measurement of heat flow (Endo/Exothermic). |
| Precision | ± 1.0 °C (Operator dependent). | ± 0.1 °C (Instrument dependent). |
| Decomposition Detection | Difficult (Darkening may be confused with melt). | Excellent (Exothermic peaks reveal decomposition).[2] |
| Sample Size | < 5 mg. | 2–10 mg. |
| Suitability for Thioamides | Standard QC. Quick and sufficient for purity. | R&D/Stability. Essential to rule out decomposition. |
Part 2: Experimental Protocols
Pre-Analysis: Synthesis & Purification Verification
Before determining the melting point, ensure the sample is free of the starting material (3'-nitroacetanilide), which would artificially elevate the melting range.
-
TLC System: Ethyl Acetate:Hexane (3:7).
-
Visualization: UV (254 nm). The thioamide typically has a lower
and may appear yellow/orange compared to the amide. -
Drying: Dry the sample under vacuum at 40 °C for 4 hours to remove solvent traces (solvent inclusion lowers MP).
Protocol A: Capillary Melting Point Determination (Standard QC)
Use this method for routine purity checks.
-
Sample Prep: Grind 5 mg of dry 3'-nitrothioacetanilide into a fine powder.
-
Loading: Fill a capillary tube to a height of 2–3 mm. Compact by tapping.
-
Ramp 1 (Fast): Heat rapidly (10 °C/min) to 100 °C to estimate the onset.
-
Ramp 2 (Precise): Cool to 90 °C. Resume heating at 1.0 °C/min .
-
Observation:
-
Record
: First visible liquid droplet. -
Record
: Complete disappearance of solid. -
Note: If the sample turns black/brown before melting, decomposition is occurring. Switch to DSC.
-
Protocol B: Differential Scanning Calorimetry (DSC)
Use this method for full characterization and stability profiling.
-
Calibration: Calibrate instrument with Indium (
°C) and Zinc ( °C). -
Pan Selection: Use Aluminum Hermetic Pans with a pinhole lid (allows gas escape if decomposition occurs, preventing pan deformation).
-
Sample Mass: Weigh 3.0–5.0 mg of sample directly into the pan.
-
Purge Gas: Nitrogen (
) at 50 mL/min. -
Program:
-
Equilibrate at 40 °C.
-
Ramp 10.0 °C/min to 200 °C.
-
-
Analysis:
-
Identify the sharp Endothermic Peak (Melting).
-
Watch for broad Exothermic Peaks immediately following melting (Decomposition/Desulfurization).
-
Calculate the Enthalpy of Fusion (
) by integrating the melting peak.
-
Part 3: Visualization & Logic
Workflow: Determination Strategy
The following diagram illustrates the decision logic for characterizing the thermal properties of the thioamide.
Caption: Logical workflow for validating the thermal properties of 3'-nitrothioacetanilide, prioritizing purity checks and stability assessment.
Molecular Comparison
Caption: Structural transformation highlighting the loss of strong hydrogen bonding, leading to the expected melting point depression.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31206, 3-Nitroacetanilide. Retrieved from [Link]
-
Edward, J. T., & Wong, S. C. (1979). An acidity function based on thiocarbonyl indicators. Canadian Journal of Chemistry, 57(15), 1980-1988. (Provides comparative data for the para-isomer, 4-nitrothioacetanilide). Retrieved from [Link]
-
Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210–5278. (Authoritative review on thioamide synthesis and properties). Retrieved from [Link]
-
Caleta, I., et al. (2009). Synthesis, Crystal Structure and Antiproliferative Evaluation of Some New Substituted Benzothiazoles. (Validates the synthesis and existence of m-nitrothioacetanilide as a precursor). Retrieved from [Link]
Sources
Authored by: Dr. Evelyn Reed, Senior Application Scientist
An In-Depth Guide to Understanding UV-Vis Absorption Shifts: Thioamide vs. Amide Derivatives
Welcome to a detailed exploration of the comparative UV-Vis absorption characteristics of thioamides and their corresponding amide analogs. This guide is designed for researchers, scientists, and professionals in drug development who utilize UV-Vis spectroscopy for structural elucidation, purity assessment, and quantitative analysis. Here, we will dissect the underlying electronic principles and provide practical experimental insights to harness these spectral differences effectively.
The Fundamental Distinction: Why Sulfur Matters
The substitution of the carbonyl oxygen in an amide with a sulfur atom to form a thioamide introduces profound changes to the molecule's electronic structure, which are directly observable in its UV-Vis absorption spectrum. This difference is primarily attributed to the distinct properties of sulfur compared to oxygen, such as its lower electronegativity and the presence of more diffuse 3p orbitals.
The UV-Vis spectra of amides are typically characterized by two main absorption bands: a strong π → π* transition at shorter wavelengths (around 190-230 nm) and a much weaker n → π* transition at longer wavelengths (around 210-240 nm). In many cases, the n → π* transition is not observed as it is often obscured by the more intense π → π* band.
In contrast, thioamides exhibit a significant bathochromic shift (a shift to longer wavelengths) for both the n → π* and π → π* transitions compared to their amide counterparts. The n → π* transition in thioamides is typically found in the 300-400 nm region, while the π → π* transition is observed around 260-300 nm. This shift is a direct consequence of the electronic differences between the C=O and C=S bonds. The energy gap between the non-bonding (n) and anti-bonding pi (π) orbitals, as well as the pi (π) and π orbitals, is reduced in thioamides.
Here's a breakdown of the contributing factors:
-
Electronegativity: Sulfur is less electronegative than oxygen. This leads to a smaller energy difference between the molecular orbitals involved in the electronic transitions.
-
Orbital Size: Sulfur's 3p orbitals are larger and more diffuse than oxygen's 2p orbitals. This results in weaker overlap with the carbon 2p orbital in the π system, leading to a higher energy highest occupied molecular orbital (HOMO) and a lower energy lowest unoccupied molecular orbital (LUMO). This reduced HOMO-LUMO gap is the primary reason for the observed bathochromic shift.
The following diagram illustrates the relative energy levels of the molecular orbitals in amides and thioamides and the resulting electronic transitions.
Caption: Molecular orbital energy levels and electronic transitions in amides vs. thioamides.
Experimental Data: A Comparative Analysis
To illustrate the practical implications of these electronic differences, let's examine the UV-Vis absorption data for a representative amide/thioamide pair: benzamide and thiobenzamide.
| Compound | Solvent | λmax (π → π) (nm) | ε (π → π) (M⁻¹cm⁻¹) | λmax (n → π) (nm) | ε (n → π) (M⁻¹cm⁻¹) |
| Benzamide | Ethanol | 225 | 10,000 | ~230 (shoulder) | Weak |
| Thiobenzamide | Ethanol | 291 | 7,600 | 329 | 160 |
Data compiled from various spectroscopic resources.
As the data clearly shows, thiobenzamide exhibits a significant bathochromic shift for both its π → π* and n → π* transitions compared to benzamide. The n → π* transition, which is often a weak and indistinct shoulder in amides, becomes a well-defined peak in thioamides. This pronounced spectral separation is a key advantage in many analytical applications.
Experimental Protocol: Acquiring High-Quality UV-Vis Spectra
The following protocol outlines a standardized procedure for obtaining the UV-Vis absorption spectra of amide and thioamide derivatives.
Materials and Equipment:
-
Double-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile)
-
Amide and thioamide samples of high purity
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the amide or thioamide sample.
-
Dissolve the sample in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).
-
Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbances in the optimal range of the spectrophotometer (generally 0.1 to 1.0 absorbance units).
-
-
Instrument Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place the cuvettes in their respective holders in the spectrophotometer.
-
Perform a baseline correction or "autozero" across the desired wavelength range (e.g., 190-500 nm). This will subtract any absorbance from the solvent and the cuvettes.
-
-
Spectrum Acquisition:
-
Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it with the sample.
-
Place the sample cuvette back into the sample holder.
-
Acquire the absorption spectrum of the sample over the chosen wavelength range.
-
Save and label the spectral data.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each absorption band.
-
If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
The following diagram outlines the experimental workflow for comparative UV-Vis analysis.
Caption: Experimental workflow for comparative UV-Vis analysis of amides and thioamides.
Applications in Research and Drug Development
The distinct spectral properties of thioamides have been leveraged in various scientific disciplines:
-
Biochemical Probes: The bathochromic shift allows for the study of thioamide-containing peptides and proteins in the presence of other biomolecules that absorb in the far-UV region. The longer wavelength absorption of thioamides minimizes interference from native protein and nucleic acid absorbance.
-
Photochemistry: The lower energy of the excited states in thioamides makes them more amenable to photochemical reactions, which has been exploited in the synthesis of novel heterocyclic compounds.
-
Analytical Chemistry: The well-defined and intense absorption bands of thioamides can be used for their sensitive and selective quantification, even in complex matrices.
Conclusion
The conversion of an amide to a thioamide induces a predictable and significant bathochromic shift in its UV-Vis absorption spectrum. This phenomenon, rooted in the fundamental electronic differences between oxygen and sulfur, provides a powerful tool for chemists and biochemists. By understanding the principles behind these spectral shifts and employing rigorous experimental techniques, researchers can exploit these differences for a wide range of applications, from fundamental mechanistic studies to the development of novel therapeutic agents.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Jagodziński, T. S. (2003). Thioamides as useful synthons in the synthesis of heterocycles. Chemical Reviews, 103(1), 197-228. [Link]
-
Sandström, J. (1969). Tautomerism and Conformation of Thioamides. In The Chemistry of Amides (pp. 329-384). John Wiley & Sons, Ltd. [Link]
-
Schweitzer-Stenner, R. (2018). Thioamide-based spectroscopic probes for peptide and protein secondary structures. Journal of Peptide Science, 24(1), e3048. [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-(3-nitrophenyl)ethanethioamide
This document provides essential safety and logistical information for the proper handling and disposal of N-(3-nitrophenyl)ethanethioamide. As researchers and drug development professionals, adherence to rigorous safety protocols is paramount not only for personal safety but also for environmental stewardship. The procedures outlined herein are synthesized from authoritative safety data sheets (SDS) for structurally analogous compounds, established laboratory safety practices, and regulatory guidelines. The core principle guiding this protocol is waste minimization and containment, ensuring that the chemical and its residues are managed within a controlled and compliant system.
Disclaimer: A specific Safety Data Sheet (SDS) for N-(3-nitrophenyl)ethanethioamide was not available at the time of this writing. The guidance provided is based on the known hazards of its constituent functional groups—the nitrophenyl and thioamide moieties—and data from closely related analogs like N-(3-nitrophenyl)acetamide. Users must always consult their institution's Environmental Health & Safety (EHS) department and the most current regulatory guidelines.
Hazard Identification and Risk Profile
N-(3-nitrophenyl)ethanethioamide combines the toxicological characteristics of a nitrated aromatic compound and a thioamide. The primary hazards, extrapolated from analogous compounds, are significant.[1] It is classified as harmful if swallowed and harmful to aquatic life. Therefore, it must be treated as hazardous waste, and under no circumstances should it be disposed of via the sanitary sewer system.[2][3]
| Hazard Classification | GHS Code | Signal Word | Hazard Statement | Pictogram |
| Acute Toxicity (Oral) | H302 | Warning | Harmful if swallowed. | |
| Acute Aquatic Hazard | H402 | (None) | Harmful to aquatic life. | (None) |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[1] | |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation.[1][4] | |
| Specific target organ toxicity — single exposure | H335 | Warning | May cause respiratory irritation.[1] |
The causality for these hazards lies in its chemical structure. Nitrated aromatic compounds are known for their potential toxicity, and thioamides can release toxic gases like hydrogen sulfide under certain conditions (e.g., reaction with strong acids).[5][6]
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and evacuate the immediate area.[1] Ensure the area is well-ventilated, preferably within a certified chemical fume hood.[2]
-
Don Personal Protective Equipment (PPE): Before re-entering the area, at a minimum, wear a lab coat, chemical-resistant nitrile gloves, and safety goggles with side shields.[1][2]
-
Contain the Spill: For a solid spill, carefully cover it with a dry, inert absorbent material like sand or vermiculite to prevent the generation of dust.[7]
-
Collect the Material: Carefully sweep or scoop the contained material and place it into a suitable, clearly labeled, and sealable container for hazardous waste.[7] Use non-sparking tools if there is any fire risk.[1]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials (wipes, gloves) in the same hazardous waste container. The first two rinses of any contaminated glassware must also be collected as hazardous waste.[3]
-
Dispose of Waste: Seal the container and handle it as per the disposal procedures outlined in Section 4.
-
Report: Report the incident to your laboratory supervisor and institutional EHS department according to your site-specific procedures.
Core Disposal Procedure
The guiding principle for the disposal of N-(3-nitrophenyl)ethanethioamide is that it must be handled as regulated chemical waste and transferred to an approved waste disposal facility.[4][8]
Step-by-Step Disposal Workflow:
-
Waste Characterization: Identify the waste as "Solid Organic Hazardous Waste." This includes pure N-(3-nitrophenyl)ethanethioamide, reaction mixtures containing it, and any materials contaminated with it (e.g., gloves, weighing paper, silica gel, contaminated absorbent from spills).
-
Waste Segregation & Collection:
-
Solid Waste: Place the solid chemical and contaminated consumables into a dedicated, durable, and sealable hazardous waste container.[9] This container should be made of a compatible material (e.g., HDPE - High-Density Polyethylene).
-
Liquid Waste: If the compound is in solution, it should be collected in a dedicated "Organic Liquid Waste" container. Do not mix with other waste streams unless compatibility has been confirmed.[10] Halogenated and non-halogenated solvents should generally be kept separate per institutional guidelines.[2]
-
-
Container Labeling: The waste container must be labeled clearly and accurately at all times. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "N-(3-nitrophenyl)ethanethioamide" and any other components.
-
The approximate concentration and quantity.
-
Relevant hazard pictograms (e.g., Exclamation Mark).
-
The name of the Principal Investigator and the laboratory location.
-
-
Storage: Store the sealed waste container in a designated and properly ventilated satellite accumulation area.[1][7] This area should be away from incompatible materials, particularly strong acids and oxidizing agents.[7]
-
Final Disposal: Once the container is full (typically around 80% capacity) or has been stored for the maximum time allowed by your institution (e.g., 6 months), arrange for pickup by your institutional EHS or a licensed hazardous waste contractor.[10] Complete all required waste manifest forms.
The following diagram illustrates the decision-making workflow for the proper management and disposal of N-(3-nitrophenyl)ethanethioamide.
Sources
- 1. echemi.com [echemi.com]
- 2. hscprep.com.au [hscprep.com.au]
- 3. chem.metu.edu.tr [chem.metu.edu.tr]
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- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. ic.ptb.de [ic.ptb.de]
- 10. safety.net.technion.ac.il [safety.net.technion.ac.il]
Personal protective equipment for handling N-(3-nitrophenyl)ethanethioamide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-(3-nitrophenyl)ethanethioamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related molecules, namely nitrophenyl derivatives and thioamides, to establish a robust safety protocol. The recommendations herein are grounded in the known hazards of these chemical classes to ensure the highest degree of safety in the laboratory.
The core structure of N-(3-nitrophenyl)ethanethioamide combines a nitrophenyl group with a thioamide moiety. Aromatic nitro compounds are recognized for their potential toxicity, including skin and eye irritation.[1][2][3][4] Thioamides, such as thioacetamide, are known hepatotoxins and are considered potential carcinogens.[5][6][7][8] Therefore, it is imperative to handle N-(3-nitrophenyl)ethanethioamide with the utmost care, assuming it possesses a comparable hazard profile.
I. Hazard Analysis and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. Before handling N-(3-nitrophenyl)ethanethioamide, a comprehensive evaluation of potential hazards must be conducted.
Key Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][4][9]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[3][10]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure, with the liver being a primary target.[5][7][9]
-
Carcinogenicity: Classified as a potential carcinogen based on data from related thioamides.[6]
-
Dust Explosion: As a solid, fine dust dispersed in the air may form an explosive mixture.[9]
The following diagram illustrates the logical flow for risk assessment and control when working with N-(3-nitrophenyl)ethanethioamide.
Caption: Risk assessment and control workflow.
II. Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to minimize exposure. The following table outlines the required PPE for handling N-(3-nitrophenyl)ethanethioamide.
| Activity | Required Personal Protective Equipment (PPE) |
| Handling Solids (weighing, aliquoting) | Primary: - Gloves: Double-gloving with chemical-resistant nitrile gloves.[3]- Gown: Disposable, long-sleeved gown with tight-fitting cuffs.[3]- Eye Protection: Safety goggles with side-shields.[1][2][3]- Respiratory Protection: A certified N95 respirator or higher.[10] |
| Handling Solutions (dissolving, transferring) | Primary: - Gloves: Chemical-resistant nitrile gloves.[3]- Gown: Disposable, long-sleeved gown.[3]- Eye Protection: Safety goggles with side-shields and a face shield to protect against splashes.[1][2][3] |
| General Laboratory Operations | Primary: - Standard laboratory coat, safety glasses, and nitrile gloves.[3][10] |
The selection of appropriate PPE is a critical step in ensuring laboratory safety. The following flowchart provides a decision-making framework for selecting the correct level of PPE.
Sources
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. echemi.com [echemi.com]
- 4. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 5. Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioacetamide - Wikipedia [en.wikipedia.org]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 8. Frontiers | Identification of the Toxicity Pathways Associated With Thioacetamide-Induced Injuries in Rat Liver and Kidney [frontiersin.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
